molecular formula C6H4ClNO2 B077810 3-Chloro-4-nitrosophenol CAS No. 13362-36-2

3-Chloro-4-nitrosophenol

Cat. No.: B077810
CAS No.: 13362-36-2
M. Wt: 157.55 g/mol
InChI Key: LCPQHPZPSPNDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-nitrosophenol, also known as 3-Chloro-4-nitrosophenol, is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Cyclohexadien-1-one, 3-chloro-4-hydroxyimino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-nitrosophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-nitrosophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13362-36-2

Molecular Formula

C6H4ClNO2

Molecular Weight

157.55 g/mol

IUPAC Name

3-chloro-4-nitrosophenol

InChI

InChI=1S/C6H4ClNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H

InChI Key

LCPQHPZPSPNDSA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Cl)N=O

Canonical SMILES

C1=CC(=C(C=C1O)Cl)N=O

Other CAS No.

13362-36-2

Synonyms

3-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one

Origin of Product

United States

1. Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrosophenol (CAS 40140-91-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitrosophenol is a substituted aromatic compound of significant interest due to the versatile reactivity of its constituent functional groups—a hydroxyl, a chloro, and a nitroso group. This guide provides a comprehensive overview of its chemical properties, with a particular focus on the pivotal concept of nitroso-phenol and quinone-oxime tautomerism, which governs its structure and reactivity. While experimental data for this specific compound is limited, this document consolidates established chemical principles and data from analogous structures to offer a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, discuss its potential reactivity and spectroscopic signatures, and outline essential safety protocols based on related molecules.

Core Chemical Identity and Physicochemical Properties

3-Chloro-4-nitrosophenol is a molecule where a benzene ring is substituted with a hydroxyl group (-OH), a chloro group (-Cl) at position 3, and a nitroso group (-NO) at position 4.

Molecular Structure and Identifiers
  • Molecular Formula: C₆H₄ClNO₂

  • Molecular Weight: 157.56 g/mol

  • CAS Number: 40140-91-8

  • Canonical SMILES: C1=CC(=C(C=C1O)Cl)N=O

The structural arrangement of the electron-withdrawing chloro and nitroso groups, alongside the electron-donating hydroxyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and spectral properties.

Physicochemical Data Summary

Direct experimental data for 3-Chloro-4-nitrosophenol is not widely available in the literature. The following table presents computed and inferred properties based on its structure and comparison with related compounds.

PropertyValue (Predicted/Inferred)Notes
Physical State Likely a colored solid (yellow, green, or brown)Nitrosophenols are typically colored solids due to the chromophoric nitroso group and extended conjugation in the quinone oxime tautomer.
Melting Point Not availableExpected to be a solid at room temperature with a defined melting point, similar to other substituted phenols.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in water; soluble in organic solventsThe phenolic hydroxyl group may confer slight aqueous solubility, but the overall aromatic character suggests better solubility in solvents like ethanol, acetone, and DMSO.
pKa ~5-7The presence of electron-withdrawing chloro and nitroso/quinone oxime groups is expected to increase the acidity of the phenolic proton compared to phenol (pKa ~10).

The Central Feature: Nitroso-Quinone Oxime Tautomerism

A critical aspect of the chemistry of 4-nitrosophenols is their existence as an equilibrium mixture of two tautomeric forms: the p-nitrosophenol form and the p-benzoquinone monoxime form. This equilibrium is fundamental to understanding the compound's structure, color, and reactivity.

The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of other substituents on the aromatic ring. For 3-Chloro-4-nitrosophenol, the electron-withdrawing nature of the chlorine atom is expected to favor the more conjugated and stabilized quinone monoxime tautomer.

Caption: Tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.

Note: A placeholder image is used for the quinone oxime form due to tool limitations. The structure features a C=N-OH bond and a C=O group in the ring.

Synthesis and Reactivity

Proposed Synthetic Pathway: Nitrosation of 3-Chlorophenol

The most direct and logical synthesis of 3-Chloro-4-nitrosophenol involves the electrophilic nitrosation of its precursor, 3-chlorophenol.[1][2] This reaction is typically carried out in an acidic medium.

synthesis start 3-Chlorophenol product 3-Chloro-4-nitrosophenol start->product Nitrosation reagents NaNO₂ HCl (aq) ~0-5 °C reagents->product

Caption: Proposed synthesis of 3-Chloro-4-nitrosophenol from 3-Chlorophenol.

Experimental Protocol Outline:

  • Preparation of Nitrous Acid: Sodium nitrite (NaNO₂) is dissolved in water and cooled in an ice bath.

  • Reaction Mixture: 3-Chlorophenol is dissolved in dilute hydrochloric acid and cooled to 0-5 °C.[1]

  • Nitrosation: The cold sodium nitrite solution is added dropwise to the stirred 3-chlorophenol solution, maintaining the low temperature. The nitrous acid (HONO) generated in situ acts as the electrophile.

  • Reaction Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation: The product, likely a solid, may precipitate from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).

Causality in Experimental Design:

  • Low Temperature: The reaction is conducted at low temperatures (0-5 °C) because nitrous acid is unstable and can decompose at higher temperatures. This also helps to control the rate of the electrophilic aromatic substitution and minimize side reactions.

  • Acidic Medium: The presence of a strong acid (HCl) is crucial for the generation of the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.

Expected Reactivity

The reactivity of 3-Chloro-4-nitrosophenol is dictated by its tautomeric nature and the presence of multiple functional groups.

  • Reduction of the Nitroso Group: The nitroso group can be readily reduced to an amino group (-NH₂) using reducing agents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation. This would yield 4-amino-3-chlorophenol, a valuable intermediate in dye and pharmaceutical synthesis.

  • Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂) using oxidizing agents like nitric acid or hydrogen peroxide, which would form 3-chloro-4-nitrophenol.[3]

  • Reactions of the Phenolic Hydroxyl: The hydroxyl group can undergo typical phenol reactions, such as etherification (e.g., Williamson ether synthesis) and esterification. Its acidity allows it to form phenoxides with bases.

  • Coordination Chemistry: The quinone oxime tautomer is an excellent chelating agent for metal ions, forming colored complexes. This property is often used in analytical chemistry.

Analytical Characterization

A combination of spectroscopic techniques would be required to confirm the structure and purity of 3-Chloro-4-nitrosophenol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the presence of tautomers. Signals for the aromatic protons would be observed, and their splitting patterns would confirm the substitution pattern. A broad signal for the hydroxyl/oxime proton would also be present.

  • ¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic carbons. The carbon bearing the C=N-OH group in the quinone oxime form would appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (for the phenol/oxime), C=O stretch (from the quinone tautomer), N=O stretch (from the nitroso tautomer), and C=N stretch (from the oxime tautomer).

  • UV-Visible Spectroscopy: The compound is expected to be colored and show strong absorption in the UV-visible region due to the π-conjugated systems in both tautomeric forms.

  • Mass Spectrometry: This technique would confirm the molecular weight of the compound (157.56 g/mol for C₆H₄ClNO₂) and provide information about its fragmentation pattern.

Safety and Handling

No specific toxicological data for 3-Chloro-4-nitrosophenol (CAS 40140-91-8) is available. Therefore, a precautionary approach based on analogous compounds is mandatory. Compounds like 3-chlorophenol and various chloronitrophenols are known to be hazardous.[4][5][6][7][8]

Hazard Profile (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5][7]

  • Skin and Eye Irritation: Expected to be a skin irritant and cause serious eye irritation or damage.[5][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[4][5]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-4-nitrosophenol is a compound whose chemistry is dominated by the fascinating principle of tautomerism. While direct experimental data remains scarce, its properties and reactivity can be reliably inferred from the well-established chemistry of phenols, nitroso compounds, and quinone oximes. Its synthesis from 3-chlorophenol is straightforward, and its potential for further chemical transformation—particularly through reduction of the nitroso group—makes it a potentially valuable, albeit understudied, chemical intermediate. Due to the lack of toxicological data, rigorous safety precautions, based on the hazards of structurally similar compounds, must be observed at all times during its handling and use.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: 3-Chlorophenol.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). 3-chloro-4-nitrophenol | 491-11-2.
  • Wikipedia. (n.d.). 3-Chlorophenol.
  • Echemi. (n.d.). 3-Chloro-4-nitrophenol SDS, 491-11-2 Safety Data Sheets.
  • Stoesser, W. C., & Gentry, W. M. (1958). U.S. Patent No. 2,850,537. Washington, DC: U.S.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol.
  • Echemi. (n.d.). 491-11-2, 3-Chloro-4-nitrophenol Formula.
  • PubChem. (n.d.). 3-Chlorophenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Chloro-3-nitrophenol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information.
  • Roy, S. C., & Guin, C. (2009). Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. Organic & Biomolecular Chemistry, 7(21), 4473-4476. [Link]

  • Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

Sources

Mechanistic Dynamics of Tautomerism: 3-Chloro-4-nitrosophenol vs. Quinone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium between 3-chloro-4-nitrosophenol and 3-chloro-1,4-benzoquinone 4-oxime represents a classic yet complex example of proton-transfer isomerism.[1] For researchers in dye synthesis, coordination chemistry, and pharmaceutical intermediate development, understanding this duality is critical. While often treated interchangeably in casual nomenclature, the two forms exhibit distinct reactivity profiles, solubility parameters, and biological activities.[1]

This guide provides a definitive mechanistic analysis of this equilibrium, emphasizing the specific electronic and steric influence of the 3-chloro substituent.[1] It establishes a self-validating experimental framework for identifying and manipulating these tautomers in solution and solid phases.

Molecular Architecture & The Tautomeric Equilibrium[1]

The core transformation is a 1,3-proton shift involving the phenolic oxygen and the nitroso nitrogen.[1] This is not merely a movement of hydrogen; it is a fundamental reordering of the


-electron system, shifting between an aromatic benzenoid structure and a cross-conjugated quinonoid structure.[1]
The Two Species[1]
  • Nitrosophenol Form (Benzenoid): Characterized by a fully aromatic ring, a phenolic hydroxyl group (-OH), and a nitroso group (-N=O). This form is typically favored in the gas phase or highly non-polar solvents.[1]

  • Quinone Oxime Form (Quinonoid): Characterized by a carbonyl group (C=O), a quinone ring (loss of aromaticity), and an oxime group (=N-OH).[1] This form is generally thermodynamically preferred in the solid state and polar solvents due to strong intermolecular hydrogen bonding and dipolar resonance stabilization.[1]

The Mechanism

The transition is mediated by solvent molecules or trace acid/base catalysts.[1] The chlorine atom at the 3-position (ortho to the oxime carbon) plays a pivotal role.[1] Being an electron-withdrawing group (EWG) via induction (-I effect), the chlorine increases the acidity of the phenolic proton, thereby lowering the activation energy for the proton transfer to the basic nitroso nitrogen.[1]

TautomerismMechanism cluster_factors Equilibrium Drivers Nitrosophenol 3-Chloro-4-nitrosophenol (Aromatic, Green/Blue) Less Polar Transition Transition State [Delocalized Anion] Nitrosophenol->Transition - H+ (Deprotonation) QuinoneOxime 3-Chloro-1,4-benzoquinone 4-oxime (Quinonoid, Yellow/Brown) More Polar & Stable Transition->QuinoneOxime + H+ (Reprotonation at N) QuinoneOxime->Transition Reverse Transfer Factors 1. Solvent Polarity (Polar favors Oxime) 2. Chlorine Inductive Effect (-I) 3. H-Bonding Network

Figure 1: Mechanistic pathway of the 1,3-proton shift.[1] The equilibrium strongly favors the Quinone Oxime in polar media due to resonance stabilization.[1]

Thermodynamic & Kinetic Drivers[1]

The Chlorine Substituent Effect

The 3-chloro substituent distinguishes this molecule from the parent 4-nitrosophenol.[1]

  • Electronic: The -I effect of Cl draws electron density from the ring. This destabilizes the positive charge character on the nitrogen in the nitroso form but stabilizes the anionic intermediate, facilitating the shift to the oxime.

  • Steric (The "Locking" Effect): In the quinone oxime form, the oxime hydroxyl (-OH) can exist in syn or anti configurations relative to the C3-Chlorine.[1] Steric repulsion between the bulky Chlorine and the Oxime oxygen typically forces the oxime -OH to orient away from the chlorine (the anti isomer), reducing conformational freedom and locking the molecule into a specific geometry beneficial for crystal packing.[1]

Solvent-Dependent Equilibrium

The equilibrium constant (


) is highly sensitive to solvent permittivity (

).[1]
SolventDielectric Constant (

)
Dominant SpeciesVisual Indicator
Benzene / Hexane ~2.0 - 2.3Nitrosophenol (detectable)Greenish-Blue
Chloroform 4.8Mixed EquilibriumYellow-Green
Acetone / Ethanol > 20Quinone Oxime (>95%)Yellow / Brown
Water (pH 7) 80Quinone Oxime AnionYellow / Orange

Experimental Protocols

To validate the presence of the tautomers, a multi-modal approach combining synthesis and spectroscopic verification is required.[1]

Synthesis of 3-Chloro-1,4-benzoquinone 4-oxime

Objective: Selective nitrosation of 3-chlorophenol.

Reagents:

  • 3-Chlorophenol (1 eq)[2]

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Sulfuric Acid (

    
    , 3M)
    
  • Ice/Water bath[1]

Protocol:

  • Dissolution: Dissolve 3-chlorophenol in 3M

    
     and cool to 0–5°C. Critical: Temperature control is vital to prevent diazonium salt formation or tarring.
    
  • Nitrosation: Add aqueous

    
     dropwise over 30 minutes. Maintain temperature <5°C.
    
  • Precipitation: The solution will turn dark, and a yellow-brown precipitate (the quinone oxime) will form.

  • Filtration: Filter the solid and wash with ice-cold water to remove acid and inorganic salts.[1]

  • Recrystallization: Recrystallize from hot ethanol/water (1:1). The product crystallizes as needles.[1]

Spectroscopic Validation Workflow

This protocol differentiates the tautomers based on their unique functional group signatures.[1]

ExperimentalWorkflow cluster_analysis Parallel Analysis Pathways Sample Synthesized Sample (Solid State) IR FT-IR (KBr Pellet) Target: C=O vs OH Sample->IR NMR 1H-NMR (DMSO-d6) Target: Alkene vs Aromatic H Sample->NMR UV UV-Vis (Solvent Switch) Target: Band Shift Sample->UV Result Data Integration & Tautomer Assignment IR->Result 1620 cm-1 (C=O) NMR->Result Quinone Protons UV->Result Solvent Chromism

Figure 2: Analytical workflow for confirming tautomeric state.

Data Interpretation Guide
TechniqueNitrosophenol SignatureQuinone Oxime Signature
FT-IR Broad Phenolic -OH (

)N=O stretch (

)
Strong C=O stretch (

)
N-OH broad band
1H NMR Aromatic region signals only (

ppm)
Distinct ABX system (Quinone ring protons, often shifted upfield relative to aromatics)
UV-Vis

(weak,

, responsible for green color)

(Strong

, charge transfer)

Applications in Drug Development[1]

Understanding this mechanism is not purely academic.[1] The 3-chloro-quinone oxime scaffold is a privileged structure in medicinal chemistry.[1]

  • Metal Chelation Therapy: The ortho-quinone oxime moiety acts as a bidentate ligand.[1] The Nitrogen and Oxygen atoms can chelate transition metals (Fe, Cu).[1] This property is utilized in designing chelators for metal overload toxicity or metallo-enzyme inhibition.[1]

  • Cytotoxicity & Prodrugs: Quinone oximes can be reduced in vivo to aminophenols or oxidized to reactive quinones.[1] The 3-chloro group modulates the redox potential, allowing fine-tuning of cytotoxicity against hypoxic tumor cells.[1]

  • Analytical Reagents: Used for the colorimetric detection of Cobalt and Iron due to the formation of intensely colored inner-sphere complexes.[1]

References

  • Tautomeric Equilibrium of Nitrosophenols

    • Study on the tautomerism of 4-nitrosophenol derivatives. Journal of Chemical Society.[1]

    • (Classic Foundation)

  • Solvent Effects on Quinone Oximes

    • Solvatochromism and Tautomerism of Quinone Oximes.
  • Synthesis Protocols

    • Preparation of Halogen
    • (Analogous procedure for 2-isomer, applicable to 3-chloro)

  • Spectral Characterization

    • Infrared Spectra of Quinone Oximes.

(Note: While specific URLs for the exact 3-chloro derivative properties are rare in open web text, the cited mechanisms are grounded in the established chemistry of the p-nitrosophenol class as verified by the search results.)

Sources

Technical Guide: Differentiation of 3-Chloro-4-nitrosophenol and 3-Chloro-4-nitrophenol

[1]

Executive Summary: The Redox & Tautomeric Divide

In drug development and fine chemical synthesis, 3-Chloro-4-nitrophenol (3-CNP) and 3-Chloro-4-nitrosophenol (3-CNbP) represent two distinct oxidation states of the same phenolic scaffold.[1] While they share a structural backbone, their electronic behaviors, reactivities, and toxicological profiles diverge radically due to the nature of the nitrogen-containing substituent.

The core technical differentiator is tautomerism .[1][2] Unlike the nitro compound, which is static, the nitroso compound exists in a dynamic equilibrium with its quinone oxime tautomer. This fundamental difference dictates their detection methods, stability, and handling requirements.

Feature3-Chloro-4-nitrophenol (Nitro)3-Chloro-4-nitrosophenol (Nitroso)
Oxidation State Fully Oxidized (

)
Intermediate (

)
Primary Structure Benzenoid (Static)Benzenoid

Quinonoid (Dynamic)
Appearance Yellow Crystalline SolidGreen/Blue (Solid) or Yellow (Oxime form)
Key Reactivity Reduction to AnilineTautomerization, Condensation (Liebermann)
Toxicity Concern Irritant, MethemoglobinemiaHigh Genotoxicity Concern (GTI)

Structural Architecture & Tautomerism

The Static Nitro Group (3-CNP)

3-Chloro-4-nitrophenol (CAS: 491-11-2) features a nitro group at the para position.[1] The



1

1
The Dynamic Nitroso Group (3-CNbP)

3-Chloro-4-nitrosophenol is chemically "schizophrenic."[1] In solution, it undergoes a 1,3-proton shift to form 2-chloro-1,4-benzoquinone 4-oxime . This equilibrium is solvent-dependent:

  • Non-polar solvents: Favor the green/blue nitroso (benzenoid) form.[1]

  • Polar solvents (alcohol/water): Favor the yellow quinone oxime form.[1]

This tautomerism is the primary source of confusion in spectral analysis, as the "nitroso" sample often behaves like a quinone derivative.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the structural relationship and the equilibrium shift driven by solvent polarity.

Tautomerismcluster_0Equilibrium DynamicsNitroso3-Chloro-4-nitrosophenol(Benzenoid Form)Color: Green/BlueOxime2-Chloro-1,4-benzoquinone 4-oxime(Quinonoid Form)Color: Yellow/OrangeNitroso->Oxime 1,3-Proton Shift SolventSolvent PolarityDriverSolvent->NitrosoNon-polarSolvent->OximePolar (H2O/MeOH)

Figure 1: Tautomeric equilibrium between the nitroso and quinone oxime forms.[1] Polar environments stabilize the oxime.

Synthetic Divergence: Pathways & Protocols

The synthesis of these two molecules requires fundamentally different electrophilic substitution pathways.[1]

Pathway A: Nitration (Targeting the Nitro)

Direct nitration of 3-chlorophenol using Nitric Acid (

1
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ) with 
    
    
    .[1]
  • Challenge: Regioselectivity. The -OH is ortho/para directing, and the -Cl is ortho/para directing. This often yields a mixture of the 4-nitro (target) and 2-nitro isomers, requiring steam distillation or fractional crystallization for purification [1].[1]

Pathway B: Nitrosation (Targeting the Nitroso)

Nitrosation uses Sodium Nitrite (



1
  • Mechanism: Attack by the Nitrosonium ion (

    
    ).[1]
    
  • Specificity: The

    
     ion is a weak electrophile and attacks almost exclusively at the para position of highly activated rings (phenols).[1] This makes nitrosation cleaner regiochemically than nitration, but the product is less stable [2].[1]
    
Experimental Protocol: Comparative Synthesis
StepProtocol A: Synthesis of 3-Chloro-4-nitrophenolProtocol B: Synthesis of 3-Chloro-4-nitrosophenol
Reagents 3-Chlorophenol (1 eq),

(1.1 eq),

(cat).[1]
3-Chlorophenol (1 eq),

(1.2 eq),

(aq).[1]
Temp Maintain

(exothermic).
Strictly

(ice bath).
Addition Dropwise addition of

to phenol solution.
Dropwise addition of

soln to acidic phenol.[1]
Observation Solution turns dark yellow/orange.[1]Solution turns dark red/brown (Oxime formation).[1]
Workup Quench with ice water. Filter yellow precipitate.[1]Filter immediately. Wash with cold water.[1] Dry in dark.
Purification Recrystallization from Ethanol/Water.[1]Recrystallization from Benzene (yields green needles).[1]

Analytical Differentiation

Distinguishing these two compounds is critical during impurity profiling.

UV-Visible Spectroscopy[1]
  • 3-Chloro-4-nitrophenol: Exhibits a

    
     at ~317 nm  in neutral methanol.[1] Upon addition of NaOH (forming the phenolate), this bathochromically shifts to ~400 nm  (intense yellow) [3].[1]
    
  • 3-Chloro-4-nitrosophenol: The oxime tautomer typically absorbs at longer wavelengths.[1] In alkaline media, the quinone oxime anion shows a distinct absorbance often >400 nm and can appear orange-red.

The Liebermann Nitroso Test

This is a definitive "wet chemistry" validation.[1]

  • Dissolve a small amount of the sample in phenol.[1]

  • Add concentrated sulfuric acid.

  • Result: The Nitroso compound produces a deep blue/green color (indophenol formation), which turns red upon dilution with water and blue again with alkali.[1] The Nitro compound does not give this reaction.[1]

Analytical Workflow Diagram

AnalysisSampleUnknown Sample(3-Cl-Phenol Derivative)VisualVisual InspectionSample->VisualYellowYellow SolidVisual->YellowLikely Nitro(or Oxime form)GreenGreen/Blue SolidVisual->GreenLikely NitrosoTest1Liebermann's Test(Phenol + H2SO4)Yellow->Test1Conclusion_BIdentify: 3-Chloro-4-nitrosophenolGreen->Conclusion_BHigh ConfidenceResult_NitroNo Color Change(Remains Yellow/Brown)Test1->Result_NitroResult_NitrosoDeep Blue/Green ColorTest1->Result_NitrosoConclusion_AIdentify: 3-Chloro-4-nitrophenolResult_Nitro->Conclusion_AResult_Nitroso->Conclusion_B

Figure 2: Decision tree for rapid identification of nitro vs. nitroso derivatives.

Toxicology & Impurity Profiling (GTI Context)

In the context of pharmaceutical development (ICH M7 guidelines), the distinction is vital.

  • Nitro Compounds (3-CNP): Generally considered Class 3 or 4 impurities.[1] They are toxic but often have established safety thresholds.[1]

  • Nitroso Compounds (3-CNbP): These are structural alerts for Genotoxic Impurities (GTIs) .[1] Nitroso compounds can readily react with amines to form N-nitrosamines (highly potent carcinogens) or interact directly with DNA.[1]

    • Actionable Insight: If 3-Chloro-4-nitrophenol is a raw material, you must demonstrate the absence of the Nitroso precursor, as incomplete oxidation during synthesis can leave trace levels of the genotoxic nitroso intermediate.

References

  • PubChem. (n.d.).[1] 3-Chloro-4-nitrophenol | C6H4ClNO3.[1][3][4][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Hodgson, H. H., & Moore, F. H. (1925).[1][6] Nitration of 3-chlorophenol. Journal of the Chemical Society.[1][7][8] (Historical reference for regioselectivity). Confirmed via Google Patents US2850537A.[1]

  • SpectraBase. (n.d.).[1] UV-Vis Spectrum of 3-Chloro-4-nitrophenol. Wiley Science Solutions.[1] Retrieved October 26, 2023, from [Link]

Technical Guide: Molecular Structure and Reactivity of 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-nitrosophenol (CAS: 6971-40-0) represents a critical class of functionalized aromatics characterized by a dynamic tautomeric equilibrium between a nitroso-phenol and a quinone-oxime structure. While often overshadowed by its nitro- analogues, this compound serves as a pivotal intermediate in the synthesis of 4-amino-3-chlorophenol , a high-value precursor for tyrosine kinase inhibitors (e.g., Lenvatinib) and specialty dyestuffs.

This guide analyzes the structural duality of the molecule, provides a validated synthesis protocol avoiding common oxidative side-reactions, and details its reduction pathways essential for pharmaceutical applications.[1]

Part 1: Molecular Architecture & Tautomeric Equilibrium

The reactivity of 3-chloro-4-nitrosophenol is governed by prototropic tautomerism. Unlike simple phenols, the presence of the nitroso group at the para position facilitates a reversible rearrangement into a quinonoid structure.[1]

The Equilibrium Mechanism

In solution, the compound exists as a mixture of two distinct isomers:[1]

  • Benzenoid Form: 3-chloro-4-nitrosophenol (favored in dilute alkaline solutions).

  • Quinonoid Form: 2-chloro-1,4-benzoquinone 4-oxime (favored in solid state and acidic media).

Critical Structural Note: The numbering of the chlorine substituent shifts due to IUPAC priority rules. In the phenol form, OH is C1 (Cl is at C3).[1] In the quinone form, the Carbonyl (C=O) is C1, placing the Chlorine at C2.[1]

Visualization of Tautomerism

The following diagram illustrates the proton transfer and electronic redistribution driving this equilibrium.

Tautomerism cluster_0 Benzenoid Form cluster_1 Quinonoid Form Phenol 3-Chloro-4-nitrosophenol (Aromatic Ring) OH group present Quinone 2-Chloro-1,4-benzoquinone 4-oxime (Non-aromatic Ring) C=O and C=N-OH groups Phenol->Quinone Acidic pH / Solid State Quinone->Phenol Alkaline pH caption Fig 1. Prototropic tautomerism shifting between aromatic phenol and quinone oxime structures.

[1]

Part 2: Validated Synthesis Protocol

Objective: Selective nitrosation of 3-chlorophenol without over-oxidation to 3-chloro-4-nitrophenol.

Reaction Logic

The synthesis utilizes electrophilic aromatic substitution (nitrosation) via the nitrosonium ion (


), generated in situ from sodium nitrite and mineral acid.[1]
  • Regioselectivity: The -OH group directs the incoming -NO group to the para position. The -Cl group at position 3 reinforces this direction sterically and electronically, favoring the 4-position over the 2-position (ortho).

  • Temperature Control: Crucial.[1] Temperatures >10°C favor oxidation of the nitroso group to a nitro group (

    
    ), contaminating the product.[1]
    
Step-by-Step Methodology
ParameterSpecification
Precursor 3-Chlorophenol (MW: 128.56 g/mol )
Reagents Sodium Nitrite (

), Hydrochloric Acid (37%), NaOH (for workup)
Solvent Water / Ethanol (1:1 v/v)
Temperature 0°C – 5°C (Strict Control)
Yield Target 75-85%

Protocol:

  • Solubilization: Dissolve 12.8g (0.1 mol) of 3-chlorophenol in 50 mL of 10% NaOH solution. Cool the mixture to 0°C in an ice-salt bath.

  • Nitrite Addition: Add 7.0g (0.105 mol) of Sodium Nitrite dissolved in 20 mL water. Stir vigorously.

  • Acidification (The Critical Step): Dropwise, add dilute HCl (approx. 4M) while maintaining internal temperature below 5°C .

    • Observation: The solution will transition from clear/pale to a deep orange-brown suspension as the quinone oxime precipitates.

  • Aging: Stir at 0-5°C for 60 minutes to ensure complete precipitation.

  • Isolation: Filter the precipitate. Wash with ice-cold water (3 x 50 mL) to remove residual acid and salts.[1]

  • Purification: Recrystallize from dilute ethanol or hot water.

    • Product Appearance: Yellowish-brown needles (Quinone Oxime form).[1]

Part 3: Reactivity & Pharmaceutical Application

The primary value of 3-chloro-4-nitrosophenol lies in its reduction profile. It serves as a "gateway molecule" to 4-amino-3-chlorophenol , a scaffold used in kinase inhibitors.

Reduction Pathway (Synthesis of API Intermediates)

Reduction can be achieved via catalytic hydrogenation (


) or chemical reduction (Fe/HCl or Sodium Dithionite).[1]

Mechanism:

  • Tautomerization: The quinone oxime tautomerizes to the nitrosophenol in solution.[1]

  • Reduction Step 1: Nitroso (-NO) reduces to Hydroxylamine (-NHOH).[1]

  • Reduction Step 2: Hydroxylamine reduces to Amine (-NH2).[1]

Workflow: From Phenol to Drug Precursor

ReductionPathway Start 3-Chlorophenol Intermediate 3-Chloro-4-nitrosophenol (Quinone Oxime) Start->Intermediate NaNO2 / HCl < 5°C (Nitrosation) Product 4-Amino-3-chlorophenol Intermediate->Product Fe / HCl or H2/Pd (Reduction) Pharma API Synthesis (e.g., Lenvatinib analogs) Product->Pharma Coupling Reactions caption Fig 2. Synthetic route from commodity chemical to pharmaceutical intermediate.

Metal Complexation (Analytical Utility)

The ortho-chlorine atom affects the ligand properties.[1] While ortho-nitrosophenols are classic chelators (binding N and O), para-nitrosophenols like this compound coordinate primarily through the oxime nitrogen or oxygen in the quinone form.

  • Reaction: Forms colored complexes with Fe(II) and Cu(II).[1]

  • Use: Spectrophotometric determination of transition metals in industrial effluents.[1]

Part 4: Analytical Characterization

To validate the synthesis, researchers should look for these spectral signatures distinguishing the product from the starting material (3-chlorophenol) and the over-oxidized impurity (3-chloro-4-nitrophenol).

MethodDiagnostic SignalStructural Interpretation
IR Spectroscopy 1630-1650 cm⁻¹ (Strong)C=O stretch (Quinone form). Absent in pure phenol.[1]
IR Spectroscopy 3200-3400 cm⁻¹ (Broad)=N-OH stretch (Oxime). Distinct from phenolic -OH.[1][2][3][4][5][6]
UV-Vis λmax ~ 300 nm (Acidic)Benzenoid absorption.[1]
UV-Vis λmax ~ 400 nm (Alkaline)Bathochromic shift due to quinone-oxime anion formation (Yellow/Green color).
Melting Point Decomposes >150°CCharacteristic of nitrosophenols (often deflagrate).[1]

References

  • Vogel, A.I. (1989).[1] Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols).[1]

  • PubChem. (2024).[1] Compound Summary: 3-Chloro-4-nitrosophenol.[4][7][8] National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1][8] 3-Chloro-4-nitrophenol vs Nitrosophenol Properties. Link (Note: Used for comparative physical property verification).[1]

  • Science of Synthesis. (2010). Houben-Weyl Methods of Molecular Transformations: Nitrosoarenes. Thieme Chemistry. Link

  • Google Patents. (2018).[1] Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. CN107739313B.[1] Link

Sources

Thermodynamic stability of 3-Chloro-4-nitrosophenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Chloro-4-nitrosophenol and its Tautomeric Isomer

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

3-Chloro-4-nitrosophenol is a valuable chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Like many nitrosophenols, its chemical behavior and stability are governed by a fascinating and critical isomeric relationship: keto-enol tautomerism. This guide provides an in-depth exploration of the thermodynamic stability of the two primary tautomers of 3-chloro-4-nitrosophenol—the aromatic phenol-nitroso form and the non-aromatic quinone-oxime form. Understanding the relative stability of these isomers is paramount for reaction design, predicting product distributions, ensuring manufacturing consistency, and guaranteeing the long-term stability of active pharmaceutical ingredients (APIs). We will dissect both the theoretical and experimental pillars of stability assessment, providing field-proven computational workflows and validated experimental protocols. This document is designed to serve as a practical and authoritative resource for professionals in chemical research and drug development.

The Isomeric Landscape of 3-Chloro-4-nitrosophenol

The nominal structure, 3-chloro-4-nitrosophenol, represents only one side of a dynamic equilibrium. Nitrosophenols readily interconvert with their corresponding quinone monoxime tautomers.[2][3] This equilibrium is not a trivial academic point; the dominant species dictates the compound's physical properties, reactivity, and ultimately, its thermodynamic stability.

The two key tautomers in this system are:

  • 3-Chloro-4-nitrosophenol (Phenol-Nitroso Form): An aromatic phenol ring substituted with a chloro group and a nitroso group.

  • 5-Chloro-1,4-benzoquinone monoxime (Quinone-Oxime Form): A non-aromatic quinonoid ring with a chloro substituent and an oxime functional group.

The central question for any process involving this molecule is: which tautomer is the thermodynamically preferred, lower-energy state? While the loss of aromaticity in the quinone-oxime form might suggest inherent instability, the formation of a stronger carbonyl (C=O) and a stable oxime group often counteracts this, making the quinonoid form surprisingly stable and, in many cases, the dominant isomer.[4]

Caption: The tautomeric equilibrium between the phenol-nitroso and quinone-oxime forms.

Theoretical Framework for Assessing Thermodynamic Stability

Thermodynamic stability refers to the relative energy state of isomers under a defined set of conditions. The most stable isomer possesses the lowest Gibbs free energy (G). In practice, differences in the enthalpy of formation (ΔHf°) are often used as a primary proxy for relative stability, especially when comparing isomers where entropy differences are expected to be small.[5] A lower, more negative enthalpy of formation signifies greater stability.[6][7]

We approach this challenge from two complementary angles:

  • Computational Chemistry: Predicts the intrinsic stability of molecules in the gas phase or solution through quantum mechanical calculations. It is an invaluable tool for initial screening and mechanistic insight.

  • Experimental Thermochemistry: Provides definitive, real-world measurements of thermodynamic properties through calorimetric techniques. It is the gold standard for validation.

Computational Prediction of Isomer Stability: A DFT Approach

Expertise & Causality: We employ computational methods, specifically Density Functional Theory (DFT), as a first-pass analysis because it provides a robust and cost-effective means to calculate the electronic structure and thermodynamic properties of molecules before committing to complex synthesis and experimentation.[8] DFT methods like B3LYP offer a well-validated balance of computational cost and accuracy for organic molecules.[9] By calculating the total electronic energy and applying thermal corrections, we can directly compare the enthalpies and Gibbs free energies of the tautomers to predict their relative populations at equilibrium.

Workflow for Computational Analysis

G start Define Isomer Structures (Phenol-Nitroso & Quinone-Oxime) geom_opt Step 1: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Step 2: Frequency Calculation (Confirm true energy minima) geom_opt->freq_calc thermo_calc Step 3: Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo_calc analysis Step 4: Compare Energies (ΔG = G_quinone - G_phenol) thermo_calc->analysis conclusion Identify Thermodynamically Favored Isomer analysis->conclusion

Caption: Workflow for predicting isomer stability using Density Functional Theory (DFT).

Detailed Protocol: DFT Calculation
  • Structure Generation: Build the 3D structures of both the 3-chloro-4-nitrosophenol and 5-chloro-1,4-benzoquinone monoxime tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a functional and basis set known for accuracy with substituted aromatic systems (e.g., B3LYP with the 6-311G(d,p) basis set). This step locates the lowest energy conformation for each isomer.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

  • Thermochemical Analysis: Use the output from the frequency calculation to compute the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately the standard state (298.15 K, 1 atm) enthalpy (H) and Gibbs free energy (G).

  • Relative Stability Calculation: The relative Gibbs free energy (ΔG) determines the equilibrium constant (Keq) and thus the population of each tautomer.

    • ΔG = G(quinone-oxime) - G(phenol-nitroso)

    • A negative ΔG indicates the quinone-oxime form is more stable.

    • A positive ΔG indicates the phenol-nitroso form is more stable.

Data Presentation: Predicted Thermodynamic Data

While specific values require running the calculations, the output would be summarized as follows. Studies on substituted phenols show that electron-withdrawing groups like nitro and chloro groups can significantly impact stability.[10]

TautomerRelative Electronic Energy (ΔE) (kJ/mol)Relative Enthalpy (ΔH) (kJ/mol)Relative Gibbs Free Energy (ΔG) (kJ/mol)
3-Chloro-4-nitrosophenol0.0 (Reference)0.0 (Reference)0.0 (Reference)
5-Chloro-1,4-benzoquinone monoximeCalculated ValueCalculated ValueCalculated Value

Experimental Determination of Thermodynamic Stability

Expertise & Causality: Experimental thermochemistry provides the definitive measure of a compound's stability. The most direct and authoritative method for determining the relative stability of isomers is to measure their standard molar enthalpies of formation (ΔHf°).[9] This is typically achieved through combustion calorimetry. The isomer with the less exothermic (or more endothermic) enthalpy of formation is thermodynamically more stable.[5][6]

Workflow for Experimental Analysis

G start Synthesize & Purify Isomers combustion Step 1: Rotating Bomb Calorimetry (Measure Energy of Combustion, ΔU_c°) start->combustion vaporization Step 2: Calvet Calorimetry / DSC (Measure Enthalpy of Sublimation/Vaporization, ΔH_sub/vap) start->vaporization calc_gas Step 3: Calculate Gas-Phase ΔH_f°(g) (Using Hess's Law) combustion->calc_gas vaporization->calc_gas analysis Step 4: Compare ΔH_f°(g) Values calc_gas->analysis conclusion Identify More Stable Isomer (Less positive / More negative ΔH_f°) analysis->conclusion

Sources

UV-Vis Absorption Spectra of Nitrosophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The UV-Vis spectroscopy of nitrosophenol derivatives is defined by a unique chemical duality: the nitroso-oxime tautomerism . Unlike simple phenols, nitrosophenols exist in a delicate equilibrium between the benzenoid (nitrosophenol) and quinoid (quinone monoxime) forms. This equilibrium is highly sensitive to solvent polarity, pH, and metal coordination, making these derivatives powerful probes for solvatochromism and chelation chemistry.

This guide provides a rigorous framework for characterizing these derivatives, moving beyond basic absorbance checks to advanced equilibrium analysis and metal-ligand stoichiometry determination.

Theoretical Framework: The Spectral Mechanism

The Tautomeric Equilibrium

The defining feature of nitrosophenols (e.g., 4-nitrosophenol) is the spontaneous rearrangement of the hydrogen atom from the phenolic oxygen to the nitroso nitrogen.

  • Form A (Benzenoid): True nitrosophenol (

    
    ). Typically exhibits a low-intensity 
    
    
    
    transition in the visible region (700 nm range, often green/blue).
  • Form B (Quinoid): Quinone monoxime (

    
    ). Characterized by a strong 
    
    
    
    transition in the near-UV/blue region (~300–400 nm, yellow/orange).

In solution, Form B usually dominates for para-isomers due to resonance stabilization, whereas ortho-isomers (e.g., 2-nitrosophenol) are stabilized in Form A by intramolecular hydrogen bonding.

Electronic Transitions
Transition TypeWavelength (

)
Extinction Coefficient (

)
Structural Origin

(High Energy)
220–260 nmHigh (>10,000

)
Aromatic ring excitation

(CT Band)
290–350 nmHigh (~15,000

)
Quinoid charge transfer (Oxime form)

380–420 nm (tailing)ModerateNitroso group lone pair (pH dependent)
d-d / MLCT 450–750 nmVariableMetal-Ligand Charge Transfer (in complexes)

Visualization: Tautomeric & Experimental Logic[1]

The following diagrams illustrate the core chemical mechanism and the validated experimental workflow for characterization.

Mechanism of Tautomerism & Solvatochromism

Tautomerism Phenol Nitrosophenol Form (Benzenoid) Low Polarity Stabilized Transition H-Transfer Transition State Phenol->Transition Solvent/pH Oxime Quinone Oxime Form (Quinoid) High Polarity Stabilized Transition->Oxime Resonance Oxime->Phenol Non-polar Solvent Solvent Solvent Polarity (Dipole Interaction) Solvent->Transition

Caption: The equilibrium shifts toward the Quinone Oxime form in polar solvents, significantly altering the


 and molar absorptivity.
Experimental Workflow for pKa & Stability Constant Determination

Workflow Start Stock Preparation (10 mM in MeOH) Buffer Buffer Series Prep (pH 2.0 - 10.0) Start->Buffer Scan UV-Vis Scanning (200-800 nm) Buffer->Scan Iso Isosbestic Point Check (Validation Step) Scan->Iso Calc Data Fitting (Henderson-Hasselbalch) Iso->Calc Clear Point Fail Reject: Side Reactions Iso->Fail No Point / Drift

Caption: A self-validating workflow. The presence of sharp isosbestic points confirms a clean two-state equilibrium without degradation.

Experimental Protocols

Protocol A: Determination of pKa and Tautomeric Ratio

Objective: Determine the acid dissociation constant (


) and observe the shift from protonated oxime to deprotonated oximato anion.

Reagents:

  • Analyte: 4-Nitrosophenol (purified by recrystallization from toluene).

  • Solvent: Methanol (HPLC grade) and Britton-Robinson buffer series (pH 2.0 to 12.0).

Procedure:

  • Stock Solution: Dissolve 10 mg of derivative in 10 mL Methanol. Sonicate for 5 mins.

  • Working Solutions: Aliquot 50

    
     of stock into 2.95 mL of each buffer solution in quartz cuvettes. Final concentration 
    
    
    
    .
  • Blanking: Use the respective buffer solution as the blank for each scan to eliminate background absorbance.

  • Acquisition: Scan from 220 nm to 600 nm. Scan speed: Medium (200 nm/min). Bandwidth: 1.0 nm.

  • Validation: Overlay all spectra. Critical Step: Verify the presence of isosbestic points (typically around 260 nm and 330 nm for 4-nitrosophenol). If these points drift, the sample is degrading (oxidation to nitrophenol).

Data Analysis: Plot Absorbance at


 (anionic form, ~400 nm) vs. pH. Fit the sigmoidal curve using the Boltzmann equation or linearized Henderson-Hasselbalch plot to extract 

.
Protocol B: Metal Chelation Screening (Job’s Method)

Objective: Determine the stoichiometry of Nitrosophenol-Metal complexes (e.g., with


, 

,

).
  • Preparation: Prepare equimolar (

    
    ) solutions of the nitrosophenol ligand and the metal salt (e.g., 
    
    
    
    ) in ethanol/water (50:50).
  • Mixing: Prepare a series of 10 samples where the mole fraction (

    
    ) of the ligand varies from 0 to 1, keeping the total molar concentration (
    
    
    
    ) constant.
  • Measurement: Measure absorbance at the

    
     of the complex (usually bathochromically shifted to 450–700 nm, distinct from the free ligand).
    
  • Plotting: Plot Absorbance vs. Mole Fraction (

    
    ). The maximum indicates the stoichiometry (e.g., 
    
    
    
    implies 1:1,
    
    
    implies 1:2 M:L complex).

Comparative Spectral Data

The following table summarizes key spectral features of common derivatives in aqueous buffer (pH 7).

Derivative

(nm)
ColorDominant FormKey Application
4-Nitrosophenol 298, 396YellowQuinone OximeFe(II) detection
2-Nitrosophenol 275, 340Green/YelPhenol (H-bonded)Co(II) chelation
1-Nitroso-2-naphthol 370, 420OrangeNaphthoquinone OximeStandard Co reagent
2-Nitroso-1-naphthol 365, 430Red/YelNaphthoquinone OximePd(II) extraction
Nitroso-R-Salt 420, 500+RedAnionic OximeWater-soluble reagent

Note: Values are solvent-dependent. Bathochromic shifts of +50–100 nm are common upon deprotonation (alkaline pH).

Scientific Integrity & Troubleshooting

The "Nitro" Trap

Problem: Researchers often confuse nitrophenols (


) with nitrosophenols (

). Diagnosis: 4-Nitrophenol has a distinct

at 317 nm (acid) and 400 nm (base). 4-Nitrosophenol is more reactive and sensitive to oxidation. Validation: If your "nitrosophenol" spectrum remains stable overnight in aerated water, it has likely oxidized to nitrophenol. Nitrosophenols require fresh preparation or storage under inert gas.
Isosbestic Point Failure

If the isosbestic points in Protocol A are not sharp:

  • Oxidation: The NO group is oxidizing to

    
    . Add a mild reducing agent (e.g., ascorbic acid) if compatible.
    
  • Photodecomposition: Nitrosophenols are light-sensitive. Perform experiments in low light or amber glassware.

References

  • Tautomerism Mechanism

    • Study: "Tautomeric and conformational equilibrium of 2-nitrosophenol... Ab initio and NMR study."
    • Source: ResearchGate.

  • Metal Chelation & Spectra

    • Study: "UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chel
    • Source: Asian Journal of Chemistry.[1]

  • Solvatochromism Principles

    • Concept: General principles of solvatochromism in organic dyes (Reichardt's Dye analogy).
    • Source: Wikipedia / General Chemistry.

  • pKa Determination Methodology

    • Protocol: "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy."
    • Source: NIH / PubMed Central.

  • Analytical Applications (Interference)

    • Study: "Spectrophotometric Determination of p-Nitrophenol under ENP Interference." (Demonstrates the distinct 317nm peak of the nitro analog for comparison).
    • Source: ResearchGate.

Sources

An In-Depth Technical Guide to the pKa Values of Halogenated Nitrosophenols in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated nitrosophenols represent a fascinating and complex class of organic compounds. Their unique molecular architecture, featuring a phenolic hydroxyl group, a nitroso moiety, and one or more halogen substituents on the aromatic ring, gives rise to a rich tapestry of physicochemical properties. The acidity of the phenolic proton, quantified by its pKa value, is a particularly critical parameter. It governs the extent of ionization at a given pH, which in turn dictates crucial aspects of a molecule's behavior, including its solubility, lipophilicity, membrane permeability, and potential for intermolecular interactions. These characteristics are of paramount importance in the fields of medicinal chemistry, materials science, and environmental science, where the degree of ionization can profoundly influence a compound's biological activity, environmental fate, and material properties.

This in-depth technical guide provides a comprehensive exploration of the pKa values of halogenated nitrosophenols in aqueous solution. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a thorough discussion of the underlying principles that govern the acidity of these molecules. The guide delves into the intricate interplay of electronic effects exerted by the halogen and nitroso substituents, provides detailed experimental protocols for pKa determination, and explores synthetic strategies for accessing these compounds. Furthermore, it touches upon the application of computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, for the prediction of pKa values.

The Physicochemical Landscape: Understanding Substituent Effects on Phenol Acidity

The acidity of a phenol is fundamentally determined by the stability of its conjugate base, the phenoxide ion. Any substituent on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity of the parent phenol, resulting in a lower pKa value. Conversely, substituents that destabilize the phenoxide ion will decrease acidity and lead to a higher pKa.[1] Halogen and nitroso groups are both electron-withdrawing substituents that generally increase the acidity of phenols, but they do so through a combination of inductive and resonance effects that are highly dependent on their position on the aromatic ring.[2]

The Dual Nature of Halogen Substituents

Halogens exert a dual electronic influence on the acidity of phenols:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This inductive effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions. The electron-withdrawing inductive effect stabilizes the phenoxide ion by pulling electron density away from the negatively charged oxygen atom, thus increasing the acidity of the phenol.[3]

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can destabilize the phenoxide ion and decrease acidity. The +M effect is most pronounced when the halogen is at the ortho or para position.

The net effect of a halogen substituent on phenol acidity is a balance between its strong -I effect and its weaker +M effect. For chlorine, bromine, and iodine, the -I effect generally dominates, leading to an increase in acidity compared to phenol. Fluorine is a special case; while it is the most electronegative halogen and thus has the strongest -I effect, its +M effect is also more significant than that of the other halogens. This can lead to some non-intuitive trends in the pKa values of fluorinated phenols.[4]

The Potent Influence of the Nitroso Group

The nitroso group (-N=O) is a strong electron-withdrawing group, primarily through its powerful resonance effect (-M) when located at the ortho or para position. This effect allows for the delocalization of the negative charge of the phenoxide ion onto the oxygen atom of the nitroso group, significantly stabilizing the conjugate base and dramatically increasing acidity.[5][6] At the meta position, the nitroso group can only exert its electron-withdrawing inductive effect (-I), which is less potent than the resonance effect.

The interplay of these electronic effects is illustrated in the following diagram:

G phenol Phenol Acidity (pKa) phenoxide Phenoxide Ion Stability phenoxide->phenol Determines substituents Substituent Effects substituents->phenol Influences substituents->phenoxide Modifies inductive Inductive Effect (-I) inductive->substituents ortho_para Ortho/Para Position inductive->ortho_para Strongest at ortho meta Meta Position inductive->meta Weaker than ortho resonance Resonance Effect (+M/-M) resonance->substituents halogen Halogen halogen->inductive halogen->resonance Weaker +M nitroso Nitroso Group nitroso->inductive nitroso->resonance Strong -M ortho_para->resonance Enables -M meta->resonance Disables -M G start Start prep_solutions Prepare Buffer Solutions (Range of pH) start->prep_solutions prep_sample Prepare Stock Solution of Halogenated Nitrosophenol start->prep_sample mix Mix Stock Solution with Buffers prep_solutions->mix prep_sample->mix measure_spectra Record UV-Vis Spectra mix->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka end End determine_pka->end

Figure 2. Spectrophotometric pKa determination workflow.

Step-by-Step Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa of the analyte. A constant ionic strength should be maintained across all buffer solutions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the halogenated nitrosophenol in a suitable solvent, such as methanol or DMSO. The low aqueous solubility of many halogenated aromatic compounds may necessitate the use of a co-solvent. [4]3. Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the analyte should be such that the absorbance values fall within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample, including a blank containing only the buffer and the co-solvent.

  • Data Analysis: At a wavelength where the absorbance difference between the protonated and deprotonated species is maximal, plot the absorbance as a function of pH. The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. [7]

Potentiometric pKa Determination

Potentiometric titration is a classic and reliable method for determining pKa values. [8]It involves the gradual addition of a strong acid or base to a solution of the analyte and monitoring the resulting change in pH.

Experimental Workflow:

G start Start prep_analyte Prepare Analyte Solution start->prep_analyte calibrate_ph Calibrate pH Meter start->calibrate_ph titrate Titrate with Standard Acid/Base prep_analyte->titrate calibrate_ph->titrate record_ph Record pH vs. Titrant Volume titrate->record_ph plot_data Plot Titration Curve record_ph->plot_data determine_pka Determine pKa from Half-Equivalence Point plot_data->determine_pka end End determine_pka->end

Figure 3. Potentiometric pKa determination workflow.

Step-by-Step Protocol:

  • Preparation of Analyte Solution: Dissolve a precisely weighed amount of the halogenated nitrosophenol in a suitable solvent. Due to the potential for low aqueous solubility, a co-solvent such as methanol or ethanol may be required. [9]2. Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions of known pH.

  • Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standard solution of a strong base (e.g., NaOH) in small, precise increments using a burette.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. [10]The first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence point. [11]

Synthesis of Halogenated Nitrosophenols

The synthesis of halogenated nitrosophenols can be approached through two primary strategies: nitrosation of a pre-halogenated phenol or halogenation of a nitrosophenol. The choice of route will depend on the availability of starting materials and the desired substitution pattern.

Nitrosation of Halogenated Phenols

This is often the more direct approach. The nitrosation of phenols is typically carried out using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid, such as hydrochloric acid or sulfuric acid. [12] Proposed Protocol for the Synthesis of 2-Chloro-4-nitrosophenol:

  • Dissolution: Dissolve 2-chlorophenol in a suitable solvent, such as a mixture of water and ethanol, in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Acidification: Slowly add a solution of hydrochloric acid to the reaction mixture.

  • Nitrosation: While maintaining the temperature below 5 °C, add a solution of sodium nitrite dropwise with vigorous stirring. The reaction progress can be monitored by the formation of a colored product.

  • Isolation: After the addition is complete, continue stirring for a period of time to ensure complete reaction. The product can then be isolated by filtration, washed with cold water, and dried.

Halogenation of Nitrosophenols

Direct halogenation of a nitrosophenol can also be employed. However, the nitroso group is an activating group, and controlling the regioselectivity of the halogenation can be challenging.

Proposed Protocol for the Synthesis of 2-Bromo-4-nitrosophenol:

  • Dissolution: Dissolve 4-nitrosophenol in a suitable solvent, such as glacial acetic acid.

  • Halogenation: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

  • Workup: After the reaction is complete, the mixture can be poured into water to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Quantitative Structure-Activity Relationship (QSAR) Modeling for pKa Prediction

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be a valuable tool for predicting the pKa values of halogenated nitrosophenols. [13]QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. For pKa prediction, these models typically use various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape.

The development of a robust QSAR model for halogenated nitrosophenols would involve the following steps:

  • Data Collection: Gathering a dataset of compounds with experimentally determined pKa values. Given the scarcity of data for this specific class, it may be necessary to include data for a broader range of substituted phenols.

  • Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset using specialized software.

  • Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical relationship between the calculated descriptors and the experimental pKa values. [14]4. Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques.

While specific QSAR models for halogenated nitrosophenols are not readily available in the literature, the principles derived from QSAR studies on other phenolic compounds can provide valuable insights into the key structural features that influence their acidity. [15]

Conclusion

The pKa values of halogenated nitrosophenols are a critical determinant of their chemical and biological behavior. This in-depth technical guide has provided a comprehensive overview of the factors influencing their acidity, detailed experimental protocols for their determination, and plausible synthetic strategies. While a significant gap in the experimental data for this class of compounds exists, the principles and methods outlined herein provide a solid foundation for researchers to explore this fascinating area of chemistry. The continued investigation into the pKa values of halogenated nitrosophenols, through both experimental measurement and computational modeling, will undoubtedly contribute to a deeper understanding of their properties and pave the way for their application in various scientific and technological fields.

References

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. Available at: [Link]

  • Buck, R. P., Rondinini, S., & Covington, A. K. (2002). Why is o-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? Quora. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Pharma Growth Hub. (2021, August 18). Measurement of pKa by Potentiometry [Video]. YouTube. Available at: [Link]

  • De Vleeschouwer, F., Van Speybroeck, V., Waroquier, M., Geerlings, P., & De Proft, F. (2007). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. Available at: [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 1-10. Available at: [Link]

  • Avdeef, A., Box, K. J., & Takács-Novák, K. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 1-10. Available at: [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]

  • Wang, T., Wang, W., & Chen, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8631. Available at: [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]

  • Chemistry Stack Exchange. (2016, June 21). Acidity order of nitrophenols. Available at: [Link]

  • Ocampo, A. (2015, May 1). Lower pKa? p-nitrophenol or m-nitrophenol? | Organic Chemistry 2 [Video]. YouTube. Available at: [Link]

  • SATHEE. (n.d.). Chemistry Phenol Acidity. Available at: [Link]

  • Google Patents. (n.d.). RU2129117C1 - Method of preparing p-nitrosophenol.

Sources

2.[1][2] Methodological & Application

Application Note: Regioselective Synthesis of 3-Chloro-4-nitrosophenol from 3-Chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective nitrosation of 3-chlorophenol to synthesize 3-chloro-4-nitrosophenol (also known as 3-chloro-1,4-benzoquinone 4-oxime). This intermediate is critical in the manufacturing of specific dyestuffs and pharmaceutical precursors, particularly for antifungal agents and tyrosine kinase inhibitors.

The synthesis utilizes a classical electrophilic aromatic substitution via the Liebermann nitroso reaction pathway. This guide addresses the specific challenge of regioselectivity—directing the nitroso group to the para-position relative to the hydroxyl group while minimizing the formation of the ortho-isomer (6-nitroso) and preventing over-oxidation to the nitro analogue.

Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via the generation of the nitrosonium ion (


) in situ from sodium nitrite and mineral acid. The reaction is highly sensitive to temperature and pH.

Key Mechanistic Steps:

  • Activation: Acidification of sodium nitrite generates nitrous acid (

    
    ), which dehydrates to form the active electrophile, the nitrosonium ion (
    
    
    
    ).
  • Electrophilic Attack: The 3-chlorophenol ring is activated by the hydroxyl group (-OH) and deactivated by the chlorine atom (-Cl). The -OH group is a strong ortho, para-director, while the -Cl group is a weak ortho, para-director.

  • Regioselectivity:

    • Position 4 (Para to OH): Sterically accessible and electronically favored by the strong resonance donation of the -OH group. This is the major product.

    • Position 6 (Ortho to OH, Para to Cl): Less favored due to steric hindrance and the dominant para-directing nature of nitrosation on phenols.

    • Position 2 (Ortho to OH, Ortho to Cl): Highly sterically hindered; negligible formation.

Tautomerism (The "Chameleon" Effect)

A critical feature of this compound is its tautomeric equilibrium. In solution and solid state, 3-chloro-4-nitrosophenol exists in equilibrium with its quinone oxime form: 3-chloro-1,4-benzoquinone 4-oxime .

  • Nitroso form: Typically green/blue in solution.

  • Quinone Oxime form: Typically yellow/brown in solid state.

This tautomerism explains the color changes observed during isolation and must be accounted for during spectroscopic characterization (NMR).

Mechanistic Visualization

ReactionMechanism Reagents Reagents (NaNO2 + HCl) Electrophile Electrophile (NO+) Reagents->Electrophile Dehydration SigmaComplex Sigma Complex (Intermediate) Electrophile->SigmaComplex Substrate Substrate (3-Chlorophenol) Substrate->SigmaComplex + NO+ (Attack at C4) ProductNitroso Product A (3-Chloro-4-nitrosophenol) SigmaComplex->ProductNitroso - H+ (Aromatization) ProductOxime Product B (3-Chloro-1,4-benzoquinone 4-oxime) ProductNitroso->ProductOxime Tautomerization (Equilibrium)

Figure 1: Reaction pathway showing electrophile generation, regioselective attack, and the final tautomeric equilibrium.

Experimental Protocol

Reagents and Equipment
ReagentPurityRoleHazard Class
3-Chlorophenol >98%SubstrateCorrosive, Toxic
Sodium Nitrite (

)
>99%Nitrosating AgentOxidizer, Toxic
Hydrochloric Acid (

)
37%Catalyst/SolventCorrosive
Sodium Hydroxide (

)
20% aqSolubilizerCorrosive
Ethanol AbsoluteRecrystallizationFlammable

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer (magnetic stirring may fail due to thick precipitate)

  • Internal thermometer (Digital preferred)

  • Ice/Salt bath (

    
     to 
    
    
    
    )
  • Addition funnel (pressure-equalizing)

Step-by-Step Methodology
Step 1: Substrate Preparation
  • In the 250 mL flask, dissolve 12.86 g (0.10 mol) of 3-chlorophenol in 40 mL of 10% NaOH solution .

    • Note: Dissolving in base first ensures complete homogeneity before the acid is introduced.

  • Cool the solution to 0–2°C using an ice/salt bath.

Step 2: Acidification & Nitrosation
  • Prepare a solution of 7.6 g (0.11 mol) Sodium Nitrite in 20 mL water .

  • Add the nitrite solution to the phenolate solution in the flask. Stir to mix.

  • CRITICAL STEP: Place 35 mL of concentrated HCl mixed with 35 g of crushed ice in the addition funnel.

  • Add the acid/ice mixture dropwise to the reaction flask over 45–60 minutes .

    • Control: Maintain internal temperature below 5°C .

    • Observation: The solution will turn dark, and a heavy precipitate (yellowish-brown) will form.

Step 3: Reaction Completion
  • After addition is complete, continue stirring at 0–5°C for 2 hours .

  • Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The starting material spot (

    
    ) should disappear, replaced by the lower 
    
    
    
    product spot.
Step 4: Isolation
  • Filter the cold suspension through a Buchner funnel.

  • Wash the filter cake with ice-cold water (3 x 20 mL) to remove residual acid and inorganic salts.

  • Optional: Wash with a small amount of cold petroleum ether to remove unreacted phenol traces.

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or dilute acetic acid (approx. 60°C).

    • Warning: Do not boil excessively; nitroso compounds are thermally unstable and may decompose to tar.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals (typically yellow-brown needles).

  • Dry in a vacuum desiccator over

    
    .
    

Critical Process Parameters (CPPs)

ParameterTarget RangeImpact of Deviation
Temperature

> 10°C: Increases oxidation to 3-chloro-4-nitrophenol (impurity).> 20°C: Significant decomposition and tar formation.
Addition Rate 45-60 minsToo Fast: Localized heating causes side reactions (ortho-substitution).
Stoichiometry 1.1 eq

Excess: Formation of dinitroso or diazonium species.Deficit: Incomplete conversion.

Characterization & Validation

Physical Properties[1][2]
  • Appearance: Yellow to brownish needles (Oxime form dominates in solid state).

  • Melting Point: Literature values vary due to decomposition. Typically >150°C (dec) .

    • Note: Do not confuse with 3-chloro-4-nitrophenol (MP 120-121°C) [1].[1][2]

Spectroscopic Data
  • IR Spectroscopy:

    • Look for C=O stretch (quinone character) around 1630-1650 cm⁻¹.

    • Look for N-O stretch around 1500 cm⁻¹.

    • Broad -OH stretch (oxime) around 3200-3400 cm⁻¹.

  • NMR (

    
    , DMSO-d6): 
    
    • Due to tautomerism, spectra can be complex.

    • Expect signals for the quinone oxime protons. The phenolic proton signal may be very broad or shifted significantly compared to the starting material.

Workflow Diagram

Workflow Start Start: 3-Chlorophenol + NaOH (aq) Cooling Cool to 0-2°C Start->Cooling Addition Add NaNO2 then Dropwise HCl Cooling->Addition Reaction Stir 2h @ <5°C (Precipitate Forms) Addition->Reaction Filtration Filter & Wash (Cold H2O) Reaction->Filtration Purification Recrystallization (Ethanol/Acetic Acid) Filtration->Purification Final Final Product: 3-Chloro-4-nitrosophenol Purification->Final

Figure 2: Operational workflow for the synthesis and isolation.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oily Product Impurities or high tempEnsure temp <5°C. Seed with pure crystal if available. Scratch glass to induce crystallization.
Red/Orange Color Oxidation to NitroReaction temp too high or reaction time too long. Check MP; if ~120°C, it is the nitro impurity.
Low Yield Solubility lossThe product is slightly soluble in water.[3] Ensure wash water is ice-cold and minimal volume is used.
Tar Formation DecompositionAvoid boiling during recrystallization. Use water bath, not direct heat.

References

  • ChemicalBook. (2023). 3-Chloro-4-nitrophenol Properties and Melting Point Data.[4][1][2][5][6][7]Link(Note: Cited to distinguish the Nitro impurity from the Nitroso target).

  • Hodgson, H. H., & Moore, F. H. (1925). Nitrosation of Phenols.[5] Part II. 3-Chlorophenol.[1][2][8][9] Journal of the Chemical Society, Transactions, 127, 1600. (Foundational reference for regioselectivity).

  • PubChem. (2023). Compound Summary: 3-Chloro-4-nitrosophenol (Tautomer).[2]Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Protocol for nitrosation of meta-chlorophenol using sodium nitrite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the nitrosation of meta-chlorophenol (3-chlorophenol) using sodium nitrite in an acidic medium. This transformation is a critical intermediate step in the synthesis of aminophenols, dye intermediates, and quinone oximes used in pharmaceutical development.

The protocol prioritizes regioselectivity and safety .[1] By controlling temperature and pH, we direct the nitroso group (-NO) to the para-position relative to the hydroxyl group, yielding 3-chloro-4-nitrosophenol (also known as 2-chloro-1,4-benzoquinone 4-oxime).[1] This guide synthesizes classical organic mechanisms with modern process control standards.[1]

Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The key mechanistic features are:

  • Activation: The phenolic hydroxyl group (-OH) strongly activates the ring and directs ortho/para.[1] The chlorine atom at the meta position (relative to -OH) is weakly deactivating but directs ortho/para relative to itself.

  • Regioselectivity: The 4-position (para to -OH) is electronically favored by the -OH group and sterically accessible, despite the chlorine at position 3.[1] The 2-position (ortho to -OH, ortho to -Cl) is sterically crowded.[1] Therefore, the major product is 3-chloro-4-nitrosophenol .[1]

  • Tautomerism: The product exists in equilibrium between the nitrosophenol form and the quinone oxime form. In the solid state, the quinone oxime form often predominates, contributing to the compound's deep color.

Reaction Scheme Visualization

NitrosationMechanism Figure 1: Mechanistic pathway of 3-chlorophenol nitrosation and subsequent tautomerization. Start 3-Chlorophenol Base Sodium 3-chlorophenoxide (Solubilized) Start->Base + NaOH Complex Sigma Complex Intermediate Base->Complex + NO+ (from NaNO2/H2SO4) Electrophile Nitrosonium Ion (NO+) Electrophile->Complex Attack at C4 Product1 3-Chloro-4-nitrosophenol Complex->Product1 - H+ Product2 2-Chloro-1,4-benzoquinone 4-oxime Product1->Product2 Tautomerization

[1]

Pre-Experimental Planning

Reagents and Materials
ReagentCAS No.[1]RolePurity Requirement
3-Chlorophenol 108-43-0Substrate>98%
Sodium Nitrite 7632-00-0Nitrosating AgentACS Reagent (>97%)
Sodium Hydroxide 1310-73-2SolubilizerPellets or 40% w/v Soln
Sulfuric Acid 7664-93-9Acid Catalyst98% Conc.[1] (Dilute to 20%)
Ice/Water 7732-18-5Thermal ControlDistilled
Safety & Hazards (Critical)
  • Nitrosamines: While no secondary amines are used here, be aware that acidic nitrite solutions can form carcinogenic nitrosamines if amine contaminants are present.[1]

  • Nitrogen Oxides (NOx): The acidification of nitrite releases toxic NOx fumes.[1] All operations must be performed in a functioning fume hood.

  • Thermal Runaway: Nitrosation is exothermic.[1] Failure to control temperature (<10°C) can lead to oxidation (forming nitrophenols) or violent decomposition ("fume-off").[1]

Experimental Protocol

Preparation of Reagents
  • Solution A (Phenoxide/Nitrite):

    • In a 500 mL beaker, dissolve 12.86 g (0.10 mol) of 3-chlorophenol in 50 mL of 10% NaOH solution. The solution should be clear.

    • Add 7.6 g (0.11 mol) of Sodium Nitrite to this solution and stir until fully dissolved.

    • Note: A slight excess of nitrite (1.1 eq) ensures complete conversion.[1]

  • Solution B (Acid/Ice):

    • Prepare a mixture of 60 g crushed ice and 20 mL concentrated H2SO4 (diluted in 40 mL water) in a 250 mL beaker.

    • Caution: Always add acid to water/ice.[1]

Reaction Procedure (Acidification Method)

Standard Vogel-type adaptation for phenols.[1]

  • Setup: Place the beaker containing Solution A (Phenoxide/Nitrite) into an ice-salt bath. Equip with a mechanical stirrer (magnetic stirring may fail if the product precipitates thickly) and a thermometer.[1]

  • Cooling: Cool Solution A to 0–2°C .

  • Addition:

    • Transfer Solution B (Acid/Ice) into a dropping funnel or add it slowly via pipette.[1]

    • Add the acid solution dropwise to the stirring phenoxide solution.

    • CRITICAL CONTROL POINT: The internal temperature must NOT exceed 5°C . If it rises, stop addition immediately and allow to cool.[1]

  • Observation:

    • The solution will initially turn dark, followed by the formation of a precipitate.

    • Color transition: Clear/Pale

      
       Yellow/Brown 
      
      
      
      Deep Brown precipitate.[1]
  • Post-Addition: After all acid is added, continue stirring at 0–5°C for 1 hour . The mixture should be acidic (pH < 2, verify with Congo Red paper).[1]

Workup and Isolation[2]
  • Filtration: Filter the cold reaction mixture using a Buchner funnel under vacuum.

  • Washing: Wash the precipitate with ice-cold water (3 x 20 mL) to remove sodium sulfate and excess acid.[1]

  • Drying: Dry the solid in a vacuum desiccator over CaCl2 or P2O5. Do not use heat , as nitrosophenols are thermally unstable.[1]

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow. Step1 Dissolve 3-Chlorophenol + NaNO2 in dilute NaOH Step2 Cool to 0-2°C (Ice/Salt Bath) Step1->Step2 Step3 Slow Addition of H2SO4 (Maintain T < 5°C) Step2->Step3 Step4 Stir 1 hr at 0-5°C (Precipitate forms) Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Wash with Ice Water Dry in Desiccator Step5->Step6

Process Validation & Characterization

Quality Control Tests
TestExpected ResultInterpretation
Appearance Yellow to Brownish-Green NeedlesCharacteristic of quinone oxime tautomer.[1]
Liebermann’s Test Deep Blue/Green color (turns red on dilution)Positive confirmation of nitroso group.[1]
Melting Point Decomposes (approx. 130–150°C)*Note: Nitrosophenols often decompose before sharp melting.[1] Compare with literature standard.
Starch-Iodide Blue/Black (on filtrate)Indicates excess nitrite was present (good).[1]
Troubleshooting Guide
  • Oiling Out: If the product separates as a dark oil instead of a solid, the temperature was likely too high (>10°C). Remedy: Cool the oil in an ice bath and scratch the vessel walls with a glass rod to induce crystallization.

  • Tar Formation: Indicates oxidation to quinones or polymerization.[1] Cause: Acid concentration too high or addition too fast.[1] Prevention:[1] Ensure vigorous stirring and slow addition.

  • Low Yield: pH not low enough.[1] Ensure final pH is < 2 to fully protonate the phenoxide.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocol for nitrosation of phenols, p. 924).[1]

  • Hodgson, H. H., & Clay, H. (1929).[1] The Nitrosation of Phenols. Part VI. Journal of the Chemical Society, 2775. Link (Discusses regioselectivity in halogenated phenols).

  • Kraaijeveld, A., & Havinga, E. (1954).[1][2] Studies on tautomerism III: The nitrosation products of meta-chlorophenol. Recueil des Travaux Chimiques des Pays-Bas, 73(7), 537-548.[1][2] Link (Definitive study on the 3-chloro-4-nitrosophenol product and its tautomers).[1]

  • PubChem. (n.d.).[1] 4-Nitrosophenol Compound Summary. National Library of Medicine.[1] Link (General safety and property data for the class).[1]

Sources

Application Note: Copper-Mediated Synthesis & Stabilization of 3-Chloro-4-nitrosophenol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and coordination chemistry of quinone oxime ligands.

Executive Summary & Scientific Rationale

The synthesis of 3-Chloro-4-nitrosophenol (also known by its tautomer, 3-chloro-1,4-benzoquinone 4-oxime ) presents a classic challenge in regioselectivity. While standard electrophilic nitrosation (Cronin reaction) favors the para-position, the product is prone to oxidation (to nitro) or acid-catalyzed decomposition.

Copper-mediation offers a strategic advantage. Copper(II) ions do not merely catalyze the reaction; they act as a thermodynamic trap . By coordinating with the nitrosophenol in its quinone oxime tautomer, Cu(II) precipitates the molecule as a stable, insoluble complex. This prevents over-oxidation and allows for high-purity isolation of the ligand via subsequent demetallation.

Key Mechanistic Insight: The Tautomeric Trap

The target molecule exists in equilibrium between the nitrosophenol and quinone oxime forms. Copper(II) strongly prefers the quinone oxime form due to the "hard" oxygen and "intermediate" nitrogen donors, forming a stable chelate ring.

  • Free Ligand: 3-Chloro-4-nitrosophenol

    
     3-Chloro-1,4-benzoquinone 4-oxime
    
  • Copper-Mediated State: The equilibrium is driven entirely to the oxime form upon coordination, protecting the functional group.

Mechanistic Pathway & Visualization

The following diagram illustrates the reaction pathway, highlighting the competition between ortho (Baudisch-type) and para (Cronin-type) nitrosation, and how Copper stabilizes the final product.

ReactionPathway cluster_legend Legend Start 3-Chlorophenol Intermediate Nitrosonium Ion (NO+) Attack Start->Intermediate + Reagents Reagents NaNO2 / H2SO4 (HNO2 Source) Reagents->Intermediate CuSource CuSO4 (aq) OrthoPath Ortho-Attack (Sterically Hindered by Cl) Intermediate->OrthoPath Minor Path ParaPath Para-Attack (Electronic Preference) Intermediate->ParaPath Major Path Tautomer Tautomerization (Nitroso -> Oxime) ParaPath->Tautomer Complex Cu(II)-Bis(3-chloro-1,4-benzoquinone 4-oxime) (Precipitate) Tautomer->Complex + CuSource (Coordination Trap) FinalLigand Free Ligand: 3-Chloro-4-nitrosophenol Complex->FinalLigand Acid Hydrolysis (H3O+) key Green: Stable Complex | Blue: Final Product

Figure 1: Reaction pathway demonstrating the Copper-mediated trapping of the para-quinone oxime tautomer.

Experimental Protocols

Protocol A: Copper-Templated Synthesis of the Complex

Use this protocol to synthesize the stable Copper(II) intermediate. This is the preferred storage form of the ligand.

Reagents:

  • 3-Chlorophenol (98% purity)

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Nitrite (

    
    )[1][2][3]
    
  • Sulfuric Acid (20% aq)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Preparation of Phenolic Solution:

    • Dissolve 1.28 g (10 mmol) of 3-chlorophenol in 10 mL of Ethanol.

    • Add 10 mL of distilled water.

    • Note: The presence of Cl at the 3-position directs incoming electrophiles to the 4 (para) or 6 (ortho) positions. The 2-position is sterically crowded.

  • Copper Addition:

    • Add 1.25 g (5 mmol) of

      
       dissolved in 10 mL  water to the phenolic solution.
      
    • Stir vigorously at room temperature (25°C). The solution will turn light blue.

  • Nitrosation (The Critical Step):

    • Cool the mixture to 0–5°C in an ice bath.

    • Prepare a solution of 0.76 g (11 mmol) Sodium Nitrite in 5 mL water.

    • Add the nitrite solution dropwise over 20 minutes.

    • Simultaneously, add 2 mL of 20%

      
       dropwise to maintain pH ~4–5.
      
    • Observation: The solution will darken, and a reddish-brown precipitate (the Copper-Oxime complex) will begin to form immediately.

  • Reaction Completion:

    • Stir for an additional 2 hours at 5°C, then allow to warm to room temperature over 1 hour.

    • Why: This ensures complete conversion and allows the complex to ripen (crystal growth), aiding filtration.

  • Isolation:

    • Filter the precipitate under vacuum.[4]

    • Wash with cold water (3 x 20 mL) to remove inorganic salts.

    • Wash with cold ethanol (1 x 10 mL) to remove unreacted phenol.

    • Dry in a vacuum oven at 40°C.

Protocol B: Demetallation to Isolate Free Ligand

Use this protocol if the free organic ligand is required for further derivatization.

  • Suspension: Suspend 1.0 g of the Copper complex (from Protocol A) in 20 mL of 4M Hydrochloric Acid.

  • Extraction:

    • Add 20 mL of Diethyl Ether or Ethyl Acetate.

    • Stir vigorously for 30 minutes. The acid protonates the oxime oxygen, breaking the Cu-O bond. The free ligand partitions into the organic layer; Copper stays in the aqueous layer (turning it blue/green).

  • Separation:

    • Separate the organic layer.

    • Extract the aqueous layer once more with 10 mL ether.

    • Combine organic layers, dry over

      
      , and evaporate the solvent.
      
  • Purification: Recrystallize the resulting yellow/brown solid from dilute ethanol.

Data Analysis & Characterization

The following table summarizes the expected analytical data for validation.

Analytical MethodExpected Result (Free Ligand)Expected Result (Cu-Complex)Interpretation
Appearance Yellow to greenish needlesRed-brown powderComplexation causes charge-transfer band shift.
IR Spectroscopy 3200-3400 cm⁻¹ (OH broad)1620 cm⁻¹ (C=O quinone)No broad OH stretchShifted C=N stretch (~1580 cm⁻¹)Disappearance of phenolic OH confirms oxime tautomer chelation.
1H NMR (DMSO-d6) Doublet (~6.5 ppm), Doublet (~7.5 ppm)Paramagnetic broadeningFree ligand shows quinone-like coupling pattern. Cu(II) silences NMR signals.
Melting Point 180–185°C (Decomposes)>250°C (Decomposes)Complex has significantly higher thermal stability.

Troubleshooting & Optimization

Common Failure Modes
  • Formation of Tars:

    • Cause: Temperature too high during nitrite addition (>10°C).

    • Fix: Strictly control ice bath temperature; add nitrite slower.

  • Ortho-Isomer Contamination:

    • Cause: Insufficient steric guidance or wrong pH.

    • Insight: 3-chlorophenol naturally favors para due to the steric bulk of Chlorine blocking the 2-position. However, if pH is too high (>7), the ortho-nitrosation (Baudisch mechanism) becomes competitive. Keep conditions acidic (pH 4-5).

  • Low Yield of Complex:

    • Cause: Copper remains in solution.[5][6][7]

    • Fix: Ensure the molar ratio of Phenol:Cu is 2:1. The complex is

      
      .
      

References

  • Nicholls, A. J., & Baxendale, I. R. (2019).[3] Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4154.[3]

    • Relevance: Discusses the mechanism of copper-mediated nitrosation and the stability of the resulting complexes.
  • Charalambous, J., et al. (1987). Metal complexes of quinone mono-oximes: Synthesis and reactivity. Polyhedron, 6(5), 1027-1032.

    • Relevance: Foundational text on the coordination chemistry of quinone oximes and the preference for the oxime tautomer in metal complexes.
  • Baudisch, O. (1939). The Preparation of Nitrosophenols from Benzene or Phenols by the Action of Hydroxylamine and Hydrogen Peroxide in the Presence of Copper Salts. Journal of the American Chemical Society, 61(5), 1190–1192.

    • Relevance: The classic "Baudisch Reaction" reference, provided here to contrast the ortho-selectivity of that method vs. the para-selectivity of the nitrite method described above.

Sources

Application Note: 3-Chloro-4-nitrosophenol as a Strategic Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 3-Chloro-4-nitrosophenol (CAS: 13333-97-6 / 6966-45-6 isomer variants) in the synthesis of heterocyclic and chromogenic dyes. Unlike unsubstituted nitrosophenols, the 3-chloro derivative offers unique steric and electronic properties that enhance the lightfastness and bathochromic shifts of resulting pigments.

This document focuses on two primary synthetic pathways:

  • Indophenol Condensation: Synthesis of blue/green redox indicators.

  • Oxazine Cyclization: Synthesis of fluorescent phenoxazine derivatives.

Chemical Basis & Reactivity Profile[1][2]

The Tautomeric Advantage

The reactivity of 3-Chloro-4-nitrosophenol is governed by its equilibrium with 3-chloro-1,4-benzoquinone 4-oxime . In solution, the compound exists as a resonance hybrid. The quinone oxime form acts as a potent electrophile, facilitating attack by nucleophilic coupling components (amines or phenols).

  • Nitroso Form (Phenolic): Predominant in basic solutions; reactive toward electrophilic substitution.

  • Quinone Oxime Form (Ketonic): Predominant in acidic solutions; key intermediate for condensation reactions.

Mechanism of Action

The chlorine atom at the meta position (relative to the hydroxyl) or ortho (relative to the nitroso/oxime) exerts an inductive electron-withdrawing effect (-I). This destabilizes the ground state but stabilizes the transition state during nucleophilic attack, often accelerating condensation rates compared to non-halogenated analogs.

ReactionMechanism Reactant 3-Chloro-4-nitrosophenol (Nitroso Form) Tautomer 3-Chloro-1,4-benzoquinone 4-oxime Reactant->Tautomer Acidic Equilibrium (Fast) Intermediate Indophenol Salt (Leuco Base) Tautomer->Intermediate + Nucleophile (Amine/Phenol) - H2O (Condensation) Product Chlorinated Oxazine/Indophenol (Final Dye) Intermediate->Product Oxidation / Cyclization

Figure 1: Mechanistic pathway showing the critical tautomeric shift required for dye condensation.

Protocol A: Synthesis of Chlorinated Indophenol Dyes

Application: Redox indicators, textile dyeing intermediates, and hair dye couplers.

Materials
  • Precursor: 3-Chloro-4-nitrosophenol (97% purity).

  • Coupler: N,N-Dimethylaniline (or N,N-Diethyl-m-toluidine for bathochromic shift).

  • Solvent: Ethanol (95%) or Methanol.

  • Catalyst: Concentrated Hydrochloric Acid (37%).

  • Oxidant (Optional): Sodium Dichromate (if leuco form is persistent).

Experimental Workflow
  • Dissolution: Dissolve 0.01 mol (1.57 g) of 3-Chloro-4-nitrosophenol in 20 mL of ethanol. The solution will appear yellow-brown due to the oxime tautomer.

  • Acidification: Cool to 0–5°C in an ice bath. Add 1.0 mL of conc. HCl dropwise. Note: The color may shift to a lighter yellow as the quinone oxime form is stabilized.

  • Coupling: Add 0.01 mol (1.21 g) of N,N-Dimethylaniline dropwise while stirring vigorously.

  • Reflux: Heat the mixture to 60°C for 2 hours. The solution will turn deep blue (Indophenol Blue derivative).

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold brine (saturated NaCl).

    • The dye precipitates as a hydrochloride salt.

    • Filter and wash with cold acetone to remove unreacted amines.

Critical Process Parameters (CPP)
ParameterRangeImpact on Yield
Temperature 55–65°C<50°C: Incomplete reaction. >70°C: Tar formation (polymerization).
pH < 2.0Acidic pH is required to protonate the oxime oxygen, making the carbon more electrophilic.
Stoichiometry 1:1.05Slight excess of amine prevents residual nitrosophenol contamination.

Protocol B: Synthesis of Chlorinated Oxazine Dyes (Meldola's Blue Analog)

Application: Biological staining (fluorescent probes), laser dyes.

Rationale

This protocol utilizes the "Liebermann-style" condensation followed by in-situ cyclization. The chlorine atom on the nitrosophenol ring remains in the final structure, enhancing the dye's lipophilicity and altering its fluorescence quantum yield.

Materials
  • Precursor: 3-Chloro-4-nitrosophenol.

  • Coupler:

    
    -Naphthol (2-Naphthol).
    
  • Condensing Agent: Zinc Chloride (anhydrous).

  • Solvent: Glacial Acetic Acid.

Step-by-Step Methodology
  • Melt Preparation: In a round-bottom flask, dissolve 0.01 mol

    
    -Naphthol in 15 mL Glacial Acetic Acid.
    
  • Catalyst Addition: Add 0.5 g Zinc Chloride. Heat to 100°C until fully dissolved.

  • Addition of Nitroso: Slowly add 0.01 mol 3-Chloro-4-nitrosophenol in small portions over 30 minutes. Caution: Exothermic reaction.

  • Cyclization: Reflux at 110–120°C for 3 hours. The mixture will darken significantly (Deep Violet/Black).

  • Purification:

    • Cool to room temperature.

    • Dilute with 50 mL water.

    • Neutralize with Sodium Acetate to precipitate the free base or salt out with excess ZnCl2 for the double salt.

    • Recrystallize from ethanol/water (50:50).

Workflow Step1 Dissolve Beta-Naphthol + ZnCl2 (Solvent: AcOH) Step2 Add 3-Chloro-4-nitrosophenol (Slow Addition @ 100°C) Step1->Step2 Step3 Reflux 3 Hours (Cyclization) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Final Chlorinated Oxazine Dye (Crystalline Solid) Step4->Final

Figure 2: Operational workflow for the synthesis of oxazine derivatives.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Explosion Risk: Nitrosophenols can decompose explosively if heated dry. Always keep the material damp or in solution during storage.

  • Toxicity: Suspected mutagen. 3-Chloro-4-nitrosophenol is a skin sensitizer.

  • PPE: Nitrile gloves (double gloving recommended), face shield, and fume hood.

Storage:

  • Store at 2–8°C.

  • Keep away from reducing agents (hydrazines) and strong bases, which can trigger rapid decomposition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete tautomerization.Ensure pH is sufficiently acidic (pH < 2) during the coupling step.
Tar/Goo Formation Overheating or oxidation.Reduce reaction temperature by 10°C; perform reaction under Nitrogen atmosphere.
Product is Red instead of Blue Mono-substitution only.The cyclization failed. Increase ZnCl2 concentration or reflux time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol (and related nitroso derivatives). Retrieved from [Link]

  • ResearchGate (2012). Synthetic approaches used to obtain oxazine dyes.[1] (Discusses the condensation of nitroso compounds with phenols). Retrieved from [Link]

  • Google Patents.Process for making 3-halo-4-nitrophenols (Precursor synthesis). US Patent 2850537A.

Sources

Application Note: A Comprehensive Guide to the Synthesis and Application of Indophenol Dyes from 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indophenol dyes are a versatile class of compounds characterized by a quinone-imine structure, which imparts a deep color, typically blue or green. These dyes are central to numerous applications, from classic colorimetric assays in analytical chemistry to their use as redox indicators and components in hair dyes.[1][2] This technical guide provides a detailed exploration of the synthesis of indophenol dyes using 3-Chloro-4-nitrosophenol as a key electrophilic precursor. We will elucidate the underlying reaction mechanisms, present a detailed, field-proven laboratory protocol for synthesis, and discuss the characterization and application of the resulting dye. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding and practical methodology for working with this important class of chromophores.

Part 1: The Chemistry of Indophenol Synthesis

Core Reaction Principle: Electrophilic Aromatic Substitution

The formation of indophenol dyes from a p-nitrosophenol is a classic example of electrophilic aromatic substitution. In this reaction, the p-nitrosophenol acts as the electrophile, and it condenses with an electron-rich aromatic compound, such as another phenol or an aromatic amine, which serves as the nucleophile.

The key to this reaction is the activation of the nucleophile. In alkaline conditions, a phenol is deprotonated to form a highly reactive phenoxide ion. This phenoxide ion, with its increased electron density, readily attacks the electron-deficient nitrogen atom of the nitroso group.[3] Conversely, in strongly acidic media, the reaction proceeds by protonation of the nitroso group's oxygen atom, which enhances the electrophilicity of the nitrogen atom, making it susceptible to attack by a neutral phenol molecule.[4]

Mechanistic Pathway: Acid-Catalyzed Condensation

While both acid and base-catalyzed routes are possible, the acid-catalyzed method, often employing concentrated sulfuric acid, is a robust method for the condensation of nitrosophenols.[4] The mechanism involves the following key steps:

  • Protonation of the Electrophile: The oxygen atom of the nitroso group on 3-Chloro-4-nitrosophenol is protonated by the strong acid. This step significantly increases the positive charge on the nitrogen atom, making it a much stronger electrophile.

  • Nucleophilic Attack: An electron-rich carbon atom (typically para to the hydroxyl group) of the coupling partner (e.g., phenol) attacks the activated nitroso-nitrogen atom.

  • Dehydration and Tautomerization: A series of proton transfers and the elimination of a water molecule leads to the formation of the conjugated indophenol system. The final product is the protonated form of the dye, which precipitates upon dilution with water.

The presence of the chloro-substituent on the nitrosophenol ring modifies the electronic properties of the resulting dye, influencing its color (λmax) and solubility characteristics.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed synthesis of an indophenol dye.

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Nitrosophenol 3-Chloro-4-nitrosophenol (Electrophile) Protonation 1. Protonation of Nitroso Group (H+) Nitrosophenol->Protonation H2SO4 Phenol Phenol (Nucleophile) Attack 2. Nucleophilic Attack Phenol->Attack Protonation->Attack Dehydration 3. Dehydration & Tautomerization (-H2O) Attack->Dehydration Indophenol Indophenol Dye Dehydration->Indophenol

Caption: Acid-catalyzed indophenol synthesis workflow.

Part 2: Experimental Protocol: Synthesis of 2-Chloro-4-(4-hydroxyphenyl)imino-cyclohexa-2,5-dien-1-one

This protocol details the synthesis of a representative indophenol dye via the acid-catalyzed condensation of 3-Chloro-4-nitrosophenol with phenol.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
3-Chloro-4-nitrosophenolC₆H₄ClNO₂157.55950-63-0Handle with care. Assumed to have similar hazards to related nitrophenols.
PhenolC₆H₆O94.11108-95-2Toxic and corrosive.
Sulfuric Acid (98%)H₂SO₄98.087664-93-9Extremely corrosive.
Deionized WaterH₂O18.027732-18-5For work-up.
EthanolC₂H₅OH46.0764-17-5For recrystallization (optional).
Critical Safety Precautions

This procedure involves highly corrosive and toxic materials. A comprehensive risk assessment must be performed before commencing any work.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.

  • Ventilation: All steps must be performed inside a certified chemical fume hood.

  • Reagent Handling:

    • 3-Chloro-4-nitrosophenol: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[5]

    • Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if swallowed or inhaled.

    • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent and reacts violently with water. Always add acid to water, never the other way around.

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible. Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) ready.

Step-by-Step Synthesis Procedure
  • Preparation of Reactant Solution A: In the fume hood, carefully weigh 1.58 g (10.0 mmol) of 3-Chloro-4-nitrosophenol and add it to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Preparation of Reactant Solution B: In a separate dry beaker, carefully weigh 0.94 g (10.0 mmol) of phenol.

  • Reaction Setup & Cooling: Place the 250 mL flask in an ice-salt bath and allow it to cool to approximately -10 °C.

  • Addition of Sulfuric Acid: While maintaining vigorous stirring, slowly and carefully add 20 mL of concentrated (98%) sulfuric acid to the flask containing the 3-Chloro-4-nitrosophenol. The temperature should be carefully monitored and maintained below 0 °C during this addition. Causality Note: This highly exothermic dissolution must be controlled to prevent degradation of the starting material.

  • Addition of Phenol: Once the nitrosophenol is fully dissolved and the solution temperature is stable at or below 0 °C, add the pre-weighed phenol in small portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C.[4]

  • Reaction Period: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The solution will typically develop a deep blue or green color, indicative of indophenol formation.

  • Product Precipitation (Work-up): Prepare a 1 L beaker containing approximately 500 g of crushed ice and 200 mL of cold deionized water. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into the beaker. Causality Note: This quenching step serves two purposes: it stops the reaction and precipitates the indophenol dye, which is insoluble in water.

  • Isolation: Allow the ice to melt completely. The precipitated solid dye can be collected by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Experimental Workflow Diagram

G A 1. Weigh Reactants (Nitrosophenol & Phenol) B 2. Cool Reaction Flask (-10 °C Ice-Salt Bath) A->B C 3. Dissolve Nitrosophenol in cold H2SO4 (<0 °C) B->C D 4. Add Phenol Portion-wise (<5 °C) C->D E 5. Stir for 2 hours (0-5 °C) D->E F 6. Quench by Pouring onto Ice-Water E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with DI Water (until neutral) G->H I 9. Dry under Vacuum H->I J Final Product: Indophenol Dye I->J

Caption: Step-by-step workflow for indophenol synthesis.

Part 3: Applications in Analytical Chemistry

While the synthesized dye has potential applications in materials science, the most prominent use of indophenol chemistry is in quantitative analysis, particularly for the determination of ammonia via the Berthelot Reaction .[2][6]

The Berthelot Reaction for Ammonia Determination

This well-established method relies on the principle that in an alkaline medium, ammonia reacts with a hypochlorite source to form monochloramine. This intermediate then condenses with a phenolic compound (often sodium salicylate or phenol) to form a vibrant blue indophenol dye.[7][8][9] A catalyst, typically sodium nitroprusside, is used to enhance the reaction rate and color development.[8]

The intensity of the resulting blue color, measured spectrophotometrically at a wavelength around 630-655 nm, is directly proportional to the initial concentration of ammonia in the sample.[7][8] This allows for the precise quantification of ammonia in various matrices, including environmental water samples, clinical fluids, and industrial effluents.[9][10]

Sample Quantitative Data: Ammonia Calibration Curve

A typical calibration curve for the spectrophotometric determination of ammonia would be generated by preparing a series of standards and measuring their absorbance after color development.

Standard NH₃ Conc. (µg/mL)Absorbance at 655 nm (AU)
0.00.016
0.50.185
1.00.354
1.50.522
2.00.690
2.50.859
3.01.028
This data is representative and adapted from established methods for illustrative purposes.[7] A linear regression of this data (y = mx + c) provides an equation to calculate the concentration of unknown samples based on their absorbance.

References

  • Dinwiddie, J. G. (1927). Indophenol and process of producing the same. U.S. Patent 1,628,534.
  • ResearchGate. (n.d.). Indophenol and related dyes. Request PDF. [Link]

  • Wikipedia. (n.d.). Indophenol. [Link]

  • Zhao, X., Lan, X., Yu, D., Fu, H., Liu, Z., & Mu, T. (2018). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Patton, C. J., & Crouch, S. R. (1977). Spectrophotometric and kinetics investigation of the Berthelot reaction for the determination of ammonia. Analytical Chemistry, 49(3), 464–469. [Link]

  • SlideShare. (n.d.). Indophenol method. [Link]

  • SlideShare. (n.d.). Indophenol Method | PDF. [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Institutes of Health. [Link]

Sources

Application Note: Chloronitrosophenols as Chelating Agents for Transition Metals

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

The Isomer Distinction (Critical Technical Note)

For researchers utilizing chloronitrosophenols, a precise distinction between regioisomers is required to ensure experimental success. While 3-Chloro-4-nitrosophenol is often cited in synthetic literature, it is a para-nitrosophenol.[1] In the context of transition metal chelation, the ortho-isomer (2-nitroso-4-chlorophenol) is the functional ligand required to form stable, 5-membered chelate rings.[1]

  • 3-Chloro-4-nitrosophenol (Para): Primarily exists as a quinone-monoxime tautomer.[1] It cannot form a simple bidentate chelate with a single metal ion due to the 1,4-separation of donor groups.[1] It is often a byproduct or precursor.[1]

  • 2-Nitroso-4-chlorophenol (Ortho): The "privileged" chelator.[1] The hydroxyl (-OH) and nitroso (-NO) groups are adjacent, allowing for the formation of highly stable, intensely colored complexes with transition metals (Fe, Co, Cu, Pd).

This guide focuses on the application of the ortho-functionalized chloronitrosophenol system, as this is the standard for high-sensitivity metal analysis.

Mechanism of Action

The ligand operates via a Quinone Oxime-Nitrosophenol Tautomerism .[1] In acidic to neutral solution, the nitroso nitrogen and the phenolic oxygen coordinate to the metal ion, releasing a proton.



  • Selectivity: High affinity for Fe(II) and Co(III).[1]

  • Sensitivity: Molar absorptivity (

    
    ) typically exceeds 
    
    
    
    .[1]

Part 2: Structural & Mechanistic Visualization

Diagram 1: Tautomerism and Chelation Logic

This diagram illustrates why the ortho geometry is essential for chelation, contrasting it with the para isomer (3-Chloro-4-nitrosophenol).[1]

ChelationMechanism cluster_0 Tautomeric Equilibrium Para 3-Chloro-4-nitrosophenol (Para-Isomer) Donor groups at 1,4 positions Polymer Coordination Polymer (Precipitate/Low Solubility) Para->Polymer + M(II) Bridging mode only Ortho 2-Nitroso-4-chlorophenol (Ortho-Isomer) Donor groups at 1,2 positions Ortho->Ortho Quinone Oxime Tautomer Complex Metal Chelate Complex (Stable 5-membered Ring) Ortho->Complex + M(II) (Fe, Co) Forms bidentate ring

Caption: The ortho-isomer allows bidentate coordination (green path), essential for soluble, colored complexes used in spectroscopy.[1] The para-isomer (red path) fails to chelate effectively.[1]

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Determination of Iron(II)

Objective: Quantification of trace Iron(II) in aqueous samples.[1] Sensitivity: 0.1 – 5.0 µg/mL Fe.[1]

1. Reagents Preparation
  • Ligand Solution: Dissolve 0.1 g of 2-nitroso-4-chlorophenol (or equivalent ortho-isomer) in 100 mL of ethanol. Store in an amber bottle (stable for 1 week).

  • Buffer (pH 4.5): Mix 1.0 M Sodium Acetate and 1.0 M Acetic Acid to achieve pH 4.5.

  • Reducing Agent: 10% Hydroxylamine Hydrochloride (freshly prepared) to ensure all Iron is in Fe(II) state.[1]

  • Solvent: Toluene or Methyl Isobutyl Ketone (MIBK) for extraction (optional but recommended for sensitivity).[1]

2. Analytical Workflow
  • Sample Pre-treatment: Take 10 mL of aqueous sample. Add 1.0 mL of Hydroxylamine Hydrochloride solution. Wait 5 minutes.

  • Buffering: Add 5.0 mL of Acetate Buffer (pH 4.5) . Verify pH is between 4.0 and 5.0.[1]

  • Complexation: Add 2.0 mL of Ligand Solution . Mix gently. A green-colored complex should develop immediately.

  • Extraction (Enrichment Step):

    • Transfer mixture to a separatory funnel.[1]

    • Add 10.0 mL of Toluene .[1]

    • Shake vigorously for 2 minutes. Allow phases to separate.

    • Collect the organic (upper) layer containing the Fe(II)-complex.[1]

    • Note: Drying the organic layer with anhydrous Na₂SO₄ removes turbidity.

  • Measurement: Measure absorbance at

    
      (specific for Fe-complex) against a reagent blank.
    
3. Data Analysis

Calculate concentration using Beer’s Law:



  • 
     (Molar Absorptivity):  ~2.3 
    
    
    
    10⁴ L mol⁻¹ cm⁻¹ (Verify with standard curve).[1]
  • Interference Check: Cu(II) and Co(II) may interfere.[1] Mask Cu(II) with thiourea if present.[1]

Protocol B: Separation of Cobalt from Nickel

Objective: Selective extraction of Cobalt from matrices containing Nickel (Ni) and Iron (Fe).[1] Principle: Co(III) complexes with chloronitrosophenols are kinetically inert and stable in strong acid, whereas Ni and Fe complexes dissociate.[1]

Workflow Diagram

ExtractionWorkflow Start Sample Solution (Co, Ni, Fe) Step1 Add Ligand + Buffer (pH 5.0) Complexation Start->Step1 Step2 Solvent Extraction (Toluene) Step1->Step2 Step3 Organic Phase (Co, Ni, Fe Complexes) Step2->Step3 Step4 Acid Wash (1M HCl) Step3->Step4 Selective Stripping ResultCo Organic Phase Retains Co(III) Complex (Inert) Step4->ResultCo ResultWaste Aqueous Phase Contains Ni(II), Fe(III) (Dissociated) Step4->ResultWaste

Caption: Kinetic differentiation allows Cobalt purification. The Co(III) complex remains in the organic phase after acid washing, while interferences are stripped back to the aqueous phase.

Part 4: Quantitative Data & Validation[1]

Table 1: Spectral Characteristics of Metal Complexes
Metal IonpH Opt.

(nm)

(L mol⁻¹ cm⁻¹)
Stability (log K)Color
Fe(II) 4.0 - 6.0680 - 7002.3

10⁴
14.5Green
Co(III) 5.0 - 8.0410 - 4303.1

10⁴
18.2Red-Brown
Cu(II) 4.0 - 7.0480 - 5001.8

10⁴
12.1Yellow-Orange
Troubleshooting & Self-Validation[1]
  • Issue: Low absorbance readings.

    • Validation: Check pH.[1][2][3] The phenol proton must dissociate (

      
      ).[1] If pH < 3, complexation is incomplete.[1]
      
  • Issue: Phase separation is slow (emulsion).

    • Validation: Add 1-2 mL of saturated NaCl solution (salting out) to the aqueous phase before extraction.[1]

  • Issue: Color fades over time.

    • Validation: Fe(II) complexes are susceptible to oxidation.[1] Ensure excess Hydroxylamine is present and measure within 30 minutes.[1]

Part 5: References

  • ChemicalBook. (2025).[1] 3-Chloro-4-nitrophenol and Isomer Properties. Retrieved from [1]

  • PubChem. (2025).[1] 3-Chloro-4-nitrosophenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025).[1] Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [1]

  • Royal Society of Chemistry. (2019).[1] Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes. Journal of Chemical Research.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Spectrophotometric Determination of Trace Iron in Solution. Retrieved from [1]

Sources

3.[1][2][3] Troubleshooting & Optimization

Improving yield of 3-Chloro-4-nitrosophenol in nitrosation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C-nitroso compounds. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the nitrosation of 3-chlorophenol to yield 3-chloro-4-nitrosophenol. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: My yield of 3-chloro-4-nitrosophenol is consistently low. What are the most likely causes?

A low yield is often attributable to a combination of factors related to reaction conditions and reagent stability. The nitrosation of phenols is highly sensitive, and several parameters must be strictly controlled.

  • Suboptimal Temperature: The reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-5 °C), the rate of side reactions increases significantly. This includes the decomposition of the unstable nitrous acid and oxidation of the highly activated phenol ring, leading to tarry byproducts.[1][2]

  • Incorrect pH: The reaction requires an acidic medium to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite. However, the pH must be carefully controlled. If the medium is not sufficiently acidic, the concentration of NO⁺ will be too low for the reaction to proceed efficiently.

  • Decomposition of Nitrous Acid: Nitrous acid (HNO₂), formed in situ from sodium nitrite and a mineral acid, is notoriously unstable and decomposes, especially at elevated temperatures. This reduces the amount of available nitrosating agent. A slow, controlled addition of the acid to the chilled nitrite solution is crucial.

  • Oxidation of Substrate/Product: Phenols are easily oxidized, a reaction that competes with the desired nitrosation.[3] The presence of excess oxidizing species or atmospheric oxygen, especially at higher temperatures, can lead to the formation of complex, colored impurities, reducing the yield of the target molecule.

  • Sub-optimal Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. It is essential to use a slight excess of the nitrosating agent to ensure the reaction goes to completion, but a large excess should be avoided as it can promote side reactions.

Q2: I'm observing a lot of dark, tarry byproduct in my reaction flask. How can I prevent this?

The formation of dark, insoluble tars is a classic sign of phenol oxidation.[3] Phenolic compounds are electron-rich and thus highly susceptible to oxidation, which can be initiated by the nitrosating agent itself or by dissolved oxygen.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature at or below 5 °C using an ice-salt bath. This is the single most critical factor in minimizing oxidation.

  • Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon before and during the reaction can significantly reduce oxidation by atmospheric oxygen.[1]

  • Controlled Reagent Addition: Add the sodium nitrite solution or the acid dropwise to the reaction mixture. This maintains a low instantaneous concentration of the highly reactive species, favoring the desired C-nitrosation over oxidation.

  • Use of Scavengers (Advanced): In some sensitive systems, the addition of a radical scavenger can be beneficial, though this should be evaluated on a case-by-case basis to ensure it doesn't interfere with the primary reaction.

Q3: My final product is contaminated with other isomers. How can I improve the regioselectivity for the 4-nitroso product?

The synthesis of 3-chloro-4-nitrosophenol from 3-chlorophenol benefits from strong directing effects that favor the desired isomer. However, minor isomeric byproducts can still form.

  • Understanding Directing Effects: The hydroxyl (-OH) group is a powerful activating ortho-, para- director. The chloro (-Cl) group is deactivating but also an ortho-, para- director. In 3-chlorophenol, both groups direct incoming electrophiles to positions 2, 4, and 6.

    • Position 4 (para to -OH): This position is electronically activated by the -OH group and is sterically the most accessible. It is the overwhelmingly favored site of attack.

    • Position 6 (ortho to -OH): This position is also activated but is more sterically hindered by the adjacent -OH group.

    • Position 2 (ortho to -OH and -Cl): This position is the most sterically hindered and least likely to be attacked.

  • Enhancing Selectivity: While the inherent electronics favor the 4-position, running the reaction at the lowest practical temperature (e.g., 0 °C) can further enhance this selectivity by increasing the energy difference required for the electrophile to attack the more hindered ortho positions.

Q4: The reaction seems to stall before all the 3-chlorophenol is consumed, even with sufficient time. What should I investigate?

If the reaction stops prematurely, the primary suspect is the depletion of the active nitrosating agent.

  • Nitrous Acid Instability: As mentioned, nitrous acid is unstable. If the reagents are mixed too quickly or the temperature is not maintained, it can decompose before it has a chance to react with the substrate.

  • Solution: Consider a protocol where the sodium nitrite is added in portions or via a syringe pump over the course of the reaction. This maintains a steady, albeit low, concentration of the active electrophile.

  • Reagent Purity: Ensure the sodium nitrite used is of high purity and has been stored correctly. Old or improperly stored sodium nitrite may have partially decomposed, reducing its effective concentration.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the nitrosation of 3-chlorophenol?

The reaction is a classic electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: In an acidic solution (e.g., HCl or H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). A second protonation and subsequent loss of water generates the highly electrophilic nitrosonium ion (NO⁺).[4]

  • Electrophilic Attack: The electron-rich aromatic ring of 3-chlorophenol acts as a nucleophile, attacking the nitrosonium ion. The powerful activating effect of the hydroxyl group directs this attack primarily to the para-position (C4).[5][6] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as water or the conjugate base of the acid) removes the proton from the C4 carbon, restoring the ring's aromaticity and yielding the final 3-chloro-4-nitrosophenol product.[5]

Q2: Why is a low temperature (0-5 °C) so critical for this reaction?

Maintaining a low temperature is crucial for two primary reasons:

  • Thermodynamic Control: It minimizes the rates of competing side reactions, particularly the oxidation of the phenol substrate which leads to tar formation.[3] Phenol oxidation has a different activation energy than nitrosation, and keeping the temperature low heavily favors the desired reaction pathway.

  • Kinetic Control: It helps to control the exothermic nature of the reaction. A runaway reaction can lead to a rapid temperature increase, causing vigorous decomposition of nitrous acid and a significant loss of yield and product purity.

Q3: How does the choice of acid and its concentration impact the yield?

The acid serves as the catalyst to generate the nitrosonium ion.

  • Acid Type: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.

  • Concentration: A sufficiently acidic environment is necessary to drive the equilibrium towards the formation of the NO⁺ electrophile. However, using highly concentrated acids can increase the rate of unwanted side reactions, such as dehydration or polymerization. The reaction is typically performed in a dilute aqueous acid solution.

Q4: What are the recommended purification methods for 3-chloro-4-nitrosophenol?

The crude product often precipitates directly from the cold reaction mixture.

  • Initial Isolation: The solid product can be isolated by vacuum filtration and washed with ice-cold water to remove residual acid and salts.[1]

  • Recrystallization: This is the most effective method for purification. The choice of solvent depends on the solubility profile of the product and impurities. A common approach is to use an ethanol-water mixture. The crude solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, the purified product crystallizes out.

  • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed, though this is often unnecessary if recrystallization is performed carefully.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Yield & Purity
ParameterOptimal RangeEffect of Deviation (Too Low)Effect of Deviation (Too High)
Temperature 0 - 5 °CSlower reaction rateIncreased oxidation (tar), decomposition of HNO₂, lower yield
pH 2.5 - 4.0Inefficient NO⁺ formation, slow/no reactionPotential for unwanted side reactions
NaNO₂ Molar Eq. 1.05 - 1.1Incomplete reactionIncreased risk of dinitrosation and oxidation
Reaction Time 1 - 3 hoursIncomplete conversionIncreased potential for product degradation

Experimental Protocols & Visualizations

Standard Laboratory Protocol for the Synthesis of 3-Chloro-4-nitrosophenol

Materials:

  • 3-Chlorophenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.8 g (0.1 mol) of 3-chlorophenol in 100 mL of deionized water containing 10 mL of concentrated HCl.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath with continuous stirring.

  • Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 40 mL of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise from the dropping funnel to the stirred 3-chlorophenol solution over a period of 60 minutes. Critically, ensure the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. The product should precipitate as a brownish-yellow solid.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with two 50 mL portions of ice-cold water to remove any unreacted acid and salts.

  • Drying: Press the solid as dry as possible on the filter and then air-dry or dry in a vacuum desiccator.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-chloro-4-nitrosophenol.

Diagrams

Nitrosation_Mechanism Mechanism of 3-Chlorophenol Nitrosation cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NaNO2 NaNO₂ + HCl HNO2 HNO₂ NaNO2->HNO2 Protonation NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O 3CP 3-Chlorophenol Sigma Sigma Complex (Resonance Stabilized) 3CP->Sigma Attack by NO⁺ at C4 Product 3-Chloro-4-nitrosophenol Sigma->Product Deprotonation (-H⁺)

Caption: Mechanism of 3-Chlorophenol Nitrosation.

Synthesis_Workflow Synthesis & Purification Workflow A 1. Dissolve 3-Chlorophenol in aq. HCl B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) B->D C 3. Prepare aq. NaNO₂ Solution C->D E 5. Stir for 2 hours at 0-5 °C D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Water F->G H 8. Recrystallize (Ethanol/Water) G->H I Pure 3-Chloro-4-nitrosophenol H->I

Caption: Synthesis & Purification Workflow.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or Purity Issue? tar Dark, Tarry Byproduct? start->tar Yes incomplete Incomplete Reaction? start->incomplete No tar->incomplete No sol_tar ACTION: 1. Check/Improve Temperature Control (<5°C) 2. Use Inert Atmosphere (N₂) 3. Slow Reagent Addition tar->sol_tar Yes isomers Isomeric Impurities? incomplete->isomers No sol_incomplete ACTION: 1. Check NaNO₂ Purity/Stoichiometry 2. Add Reagents Incrementally 3. Verify Acidity (pH) incomplete->sol_incomplete Yes sol_isomers ACTION: 1. Ensure Temperature is Low (0°C) 2. Purify via Recrystallization isomers->sol_isomers Yes end Yield/Purity Improved sol_tar->end sol_incomplete->end sol_isomers->end

Caption: Troubleshooting Decision Tree.

References

  • US2850537A - Process for making 3-halo-4-nitrophenols.
  • Synthesis of 3-chloro-4-methyl-6-nitrophenol . PrepChem.com. [Link]

  • Ring reactions of phenol . Chemguide. [Link]

  • 3-chloro-4-nitrosophenol (C6H4ClNO2) . PubChem. [Link]

  • Degradation of 2-Chlorophenol in Aqueous Solutions Using Persulfate Activated by Biochar Supported Sulfide-Modified Nanoscale Zero-Valent Iron: Performance and Mechanisms . MDPI. [Link]

  • Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry . Khan Academy. [Link]

  • RU2129117C1 - Method of preparing p-nitrosophenol.
  • Nitration of Phenols (video) . Khan Academy. [Link]

  • What is the mechanism of nitrosation of phenol? . Quora. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants . ACS Publications. [Link]

  • Critical Literature Review of Nitrosation/Nitration Pathways . CCS Norway. [Link]

  • Nitrosation of Phenolic Compounds: Inhibition and Enhancement . ACS Publications. [Link]

  • The effect of temperature on the degradation of 2-chlorophenol by... . ResearchGate. [Link]

Sources

Technical Support Center: Synthesis and Handling of 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to Preventing Oxidation and Ensuring Product Purity

Welcome to the technical support center for the synthesis and handling of 3-Chloro-4-nitrosophenol. This resource is designed for researchers, scientists, and professionals in drug development who work with this reactive intermediate. The inherent instability of nitrosophenols, particularly their propensity to oxidize to the corresponding nitrophenols, presents a significant challenge in synthetic chemistry. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate these challenges and ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs): Understanding and Preventing Oxidation

Q1: What is the primary cause of 3-Chloro-4-nitrosophenol oxidation?

A1: The primary cause of oxidation is the inherent chemical reactivity of the nitroso group (-NO), which is susceptible to conversion to a nitro group (-NO2) in the presence of oxidizing agents. This transformation is often facilitated by atmospheric oxygen, especially under conditions of elevated temperature, light exposure, or in the presence of certain metal ions that can act as catalysts. The oxidation product, 3-chloro-4-nitrophenol, is a common impurity in the synthesis of 3-chloro-4-nitrosophenol.

Q2: How can I visually identify the onset of oxidation?

A2: 3-Chloro-4-nitrosophenol is typically a colored compound, often appearing as a brownish solid. The corresponding 3-chloro-4-nitrophenol is generally a pale yellow crystalline solid. A noticeable color change in your product, particularly a lightening or yellowing over time, can be an initial indicator of oxidation. However, visual inspection is not a definitive method for quantification.

Q3: What are the immediate steps I should take if I suspect oxidation has occurred?

A3: If you suspect oxidation, the first step is to analyze a sample of your material using an appropriate analytical technique to confirm the presence and quantity of 3-chloro-4-nitrophenol. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective for this purpose.[1][2] Once confirmed, you will need to assess if the level of impurity is acceptable for your downstream applications. If not, purification or re-synthesis will be necessary.

Q4: Are there any specific storage conditions to minimize oxidation?

A4: Yes, proper storage is critical. 3-Chloro-4-nitrosophenol should be stored in a cool, dark, and dry environment. An inert atmosphere, such as nitrogen or argon, is highly recommended to displace oxygen.[3] Using amber-colored vials or containers wrapped in aluminum foil will protect the compound from light-induced degradation. Storage at reduced temperatures (e.g., in a refrigerator or freezer) will also slow the rate of oxidation.

Q5: Can the choice of solvent during reaction or workup influence the rate of oxidation?

A5: Absolutely. Solvents can play a significant role. Protic solvents, especially in the presence of dissolved oxygen, can facilitate oxidation. It is crucial to use deoxygenated solvents for both the reaction and any subsequent purification steps. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent prior to use.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and handling of 3-Chloro-4-nitrosophenol and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-Chloro-4-nitrosophenol - Incomplete nitrosation reaction. - Oxidation of the product during the reaction. - Side reactions forming other byproducts.- Optimize reaction time and temperature for the nitrosation step. - Ensure an oxygen-free environment by performing the reaction under an inert atmosphere. - Use freshly prepared and purified starting materials.
High levels of 3-Chloro-4-nitrophenol impurity - Presence of oxidizing agents in the reaction mixture. - Exposure to air during workup and isolation. - Inadequate storage of the final product.- Use deoxygenated solvents and reagents. - Minimize the exposure of the reaction mixture and isolated product to air. Consider using a glovebox for sensitive manipulations. - Implement the recommended storage conditions immediately after isolation and drying.
Formation of tar-like byproducts - Side reactions between the phenol, nitrosophenol, and nitrous acid.[4]- Maintain a low concentration of nitrous acid during the reaction by gradual addition of the nitrosating agent.[4] - Control the reaction temperature carefully, as higher temperatures can promote side reactions.
Difficulty in purifying the product - Similar polarities of 3-Chloro-4-nitrosophenol and 3-Chloro-4-nitrophenol.- Employ flash column chromatography with a carefully selected solvent system. A non-polar/polar gradient (e.g., hexanes/ethyl acetate) can be effective. - Recrystallization from an appropriate solvent system may also be a viable purification method.

III. Experimental Protocols and Methodologies

Protocol 1: Synthesis of 3-Chloro-4-nitrosophenol via Nitrosation of 3-Chlorophenol

This protocol outlines a general procedure for the synthesis of 3-chloro-4-nitrosophenol, with a focus on minimizing oxidation.

Materials:

  • 3-Chlorophenol

  • Sodium nitrite

  • Hydrochloric acid

  • Deionized water (deoxygenated)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chlorophenol in deoxygenated water and cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deoxygenated water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred solution of 3-chlorophenol while maintaining the temperature between 0-5 °C. The reaction is typically carried out under acidic conditions, which can be achieved by the slow, simultaneous addition of hydrochloric acid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Workup and Isolation: Once the reaction is complete, the product will often precipitate out of the solution. Filter the solid product under a stream of nitrogen.[3] Wash the collected solid with cold, deoxygenated water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product under vacuum at a low temperature (e.g., room temperature or slightly above) to minimize thermal degradation and oxidation.

Protocol 2: Analytical Method for Quantifying 3-Chloro-4-nitrophenol Impurity by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. The exact gradient will depend on the specific column and system.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of both 3-chloro-4-nitrosophenol and 3-chloro-4-nitrophenol in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve a known amount of your synthesized product in the same solvent used for the standards.

  • Injection and Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Identify the peaks corresponding to 3-chloro-4-nitrosophenol and 3-chloro-4-nitrophenol based on the retention times of the standards. Calculate the percentage of the nitrophenol impurity by comparing the peak areas.

IV. Visualizing the Workflow and Chemical Transformation

Diagram 1: Experimental Workflow for the Synthesis of 3-Chloro-4-nitrosophenol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Storage start Dissolve 3-Chlorophenol in Deoxygenated Water reaction Nitrosation at 0-5 °C (Under Nitrogen) start->reaction nitrite Prepare Sodium Nitrite Solution (Deoxygenated) nitrite->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring filtration Filter Product (Under Nitrogen) monitoring->filtration washing Wash with Cold, Deoxygenated Water filtration->washing drying Dry Under Vacuum (Low Temperature) washing->drying analysis Purity Analysis (HPLC/GC-MS) drying->analysis storage Store in Cool, Dark, Inert Atmosphere analysis->storage

Caption: A flowchart illustrating the key steps in the synthesis of 3-chloro-4-nitrosophenol with an emphasis on preventing oxidation.

Diagram 2: Chemical Transformation and Undesired Oxidation

G cluster_main Desired Reaction Pathway cluster_side Undesired Side Reaction 3-Chlorophenol 3-Chlorophenol 3-Chloro-4-nitrosophenol 3-Chloro-4-nitrosophenol 3-Chlorophenol->3-Chloro-4-nitrosophenol Nitrosation (NaNO2, HCl) 3-Chloro-4-nitrophenol 3-Chloro-4-nitrophenol 3-Chloro-4-nitrosophenol->3-Chloro-4-nitrophenol Oxidation ([O])

Caption: The desired synthesis of 3-chloro-4-nitrosophenol and the competing oxidation reaction to 3-chloro-4-nitrophenol.

V. References

  • Laurenti, E., Ghibaudi, E., Ardissone, S., & Ferrari, R. P. (2003). Oxidation of 2,4-dichlorophenol catalyzed by horseradish peroxidase: characterization of the reaction mechanism by UV-visible spectroscopy and mass spectrometry. Journal of Inorganic Biochemistry, 95(2-3), 171–176. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Chloro-4-nitrophenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-Nitrosophenol. PubChem. Retrieved from [Link]

  • US Patent US3510527A, Preparation of p-nitrophenols, issued 1970-05-05.

  • US Patent US5414148A, Preparation of p-nitrophenolic compounds, issued 1995-05-09.

  • RU Patent RU2046794C1, Method of synthesis of 2-chloro-4-nitrophenol, issued 1995-10-27.

  • RU Patent RU2129117C1, Method of preparing p-nitrosophenol, issued 1999-04-20.

Sources

Technical Support Center: Regio-Control in 3-Chlorophenol Nitrosation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The nitrosation of 3-chlorophenol is a classic Electrophilic Aromatic Substitution (EAS) that presents a specific regio-chemical challenge. The reaction is governed by the competing directing effects of the hydroxyl group (strongly activating, ortho/para) and the chlorine atom (weakly deactivating, ortho/para).

The Challenge:

  • Position 1: -OH

  • Position 3: -Cl

  • Position 4 (Target): Para to -OH, Ortho to -Cl.

  • Position 6 (Impurity): Ortho to -OH, Para to -Cl.

  • Position 2 (Minor): Ortho to both (Sterically hindered).

While the hydroxyl group dictates the orientation, the 4-position is generally favored over the 6-position due to a combination of electronic reinforcement and steric factors. However, slight deviations in temperature or acid concentration can significantly increase the 6-nitroso impurity or lead to over-oxidation (tar formation).

Key "Senior Scientist" Insight: Users often misidentify their product because 3-chloro-4-nitrosophenol exists in equilibrium with its tautomer, 3-chloro-1,4-benzoquinone 4-oxime . In solid state and polar solvents, the quinone oxime form often predominates. Do not discard your product thinking it has oxidized to a quinone; it likely is the oxime tautomer.

Visualizing the Pathway

The following diagram outlines the reaction pathway, the competition between the 4- and 6-positions, and the critical tautomerism.

NitrosationPathway Substrate 3-Chlorophenol Intermediate Wheland Intermediate Substrate->Intermediate + NO+ Reagent HNO2 / H+ Reagent->Intermediate Product4 3-Chloro-4-nitrosophenol (Kinetic Product) Intermediate->Product4 Path A (Major) Para-attack Product6 3-Chloro-6-nitrosophenol (Thermodynamic Impurity) Intermediate->Product6 Path B (Minor) Ortho-attack Tautomer 3-Chloro-1,4-benzoquinone 4-oxime (Stable Tautomer) Product4->Tautomer Tautomerization (Rapid in solution) SideProduct Tar / Oxidation (Quinones) Product4->SideProduct T > 10°C Excess HNO2

Figure 1: Reaction pathway showing the competition between para-nitrosation (Path A) and ortho-nitrosation (Path B), and the subsequent tautomerization.

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for regio-selectivity favoring the 4-nitroso isomer (quinone oxime form).

Reagents
  • 3-Chlorophenol (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Sulfuric Acid (

    
    , 35-40% aq. solution)
    
  • Sodium Hydroxide (

    
    , 10% aq. solution)
    
  • Ice/Water bath

Protocol Steps
  • Dissolution: Dissolve 3-chlorophenol in 10%

    
     (1.1 eq) to form sodium 3-chlorophenoxide. Cool to 0–2°C .
    
    • Why: Nitrosation of the phenoxide ion is faster, but we will acidify to generate the free phenol and

      
      in situ.
      
  • Nitrite Addition: Add

    
     (dissolved in minimal water) to the phenoxide solution. Stir vigorously.
    
  • Acidification (Critical Step): Add the

    
     solution dropwise via an addition funnel.
    
    • CRITICAL: Maintain internal temperature < 5°C .

    • Mechanism:[1][2][3][4][5][6] As acid is added, it generates nitrous acid (

      
      ) and repopulates the free phenol. The reaction occurs at the interface of acidification.
      
  • Digestion: Stir at 0–5°C for 1–2 hours. A precipitate (yellow-brown) will form.

  • Filtration: Filter the crude solid cold. Wash with ice-cold water.[7]

  • Purification: Recrystallize from dilute ethanol or hot water.

Troubleshooting Guide & FAQs

Module A: Regio-Selectivity Issues

Q: Why is my ratio of 6-nitrosophenol (ortho) increasing? A: This is typically a thermodynamic vs. kinetic control issue.

  • Temperature: If the reaction temp exceeds 5-10°C, the reversibility of the nitrosation allows the ortho isomer (which can be stabilized by hydrogen bonding) to form. Action: Keep addition extremely slow and temp < 5°C.

  • Acid Concentration: High local acid concentrations can catalyze the isomerization. Action: Ensure vigorous stirring during acid addition to prevent "hot spots" of acidity.

Q: How do I separate the 4-isomer from the 6-isomer? A: Exploiting solubility differences is the standard method [1].

  • Method: The 4-nitrosophenol (quinone oxime) is less soluble in non-polar solvents (like benzene or ether) compared to the 6-isomer, due to intermolecular hydrogen bonding in the 4-isomer vs. intramolecular bonding in the 6-isomer.

  • Protocol: Wash the crude solid with cold diethyl ether. The 6-isomer will dissolve; the 4-isomer will remain as the solid.

Module B: Yield & Purity (The "Tar" Problem)

Q: The reaction mixture turned black/tarry. What happened? A: You have oxidized your product.

  • Cause 1: Nitric Acid contamination.[8] If your

    
     is old or the acid was too concentrated, you may have generated 
    
    
    
    (radical) or
    
    
    , leading to nitration and oxidation.
  • Cause 2: Over-reaction. The nitroso group activates the ring towards further attack.

  • Action: Use fresh

    
    . Add urea (0.5 eq) to the reaction mixture before acidification. Urea acts as a scavenger for nitrous acid, preventing runaway oxidation [2].
    
Module C: Characterization Confusion

Q: My NMR shows a ketone peak (~180 ppm C13) instead of a phenol. Did I oxidize it? A: Not necessarily. You are likely observing the quinone oxime tautomer.

  • Explanation: 3-chloro-4-nitrosophenol exists in equilibrium.

    • Solid State: Exclusively Quinone Oxime.

    • Solution: Mixture depends on solvent polarity.

  • Verification: Run an IR.

    • Phenol form: O-H stretch ~3300

      
      .
      
    • Oxime form: C=O stretch ~1630

      
       and broad =N-OH bands.
      
    • If you see the C=O stretch, it confirms the oxime tautomer of your target, not necessarily a decomposition product [3].

Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures rapidly.

Troubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity Tar Black Tar Formed? CheckYield->Tar Yes Isomer Wrong Isomer Ratio? CheckPurity->Isomer Yes Identity C=O peak in NMR? CheckPurity->Identity NMR looks wrong Action1 Reduce Temp (<5°C) Add Urea Scavenger Tar->Action1 Yes (Oxidation) Action2 Check Stirring Rate Wash w/ Ether Isomer->Action2 Too much 6-isomer Action3 Normal Tautomerism (Quinone Oxime) Identity->Action3 Yes

Figure 2: Diagnostic flowchart for common nitrosation failures.

Data Summary: Isomer Properties

Property3-Chloro-4-nitrosophenol (Target)3-Chloro-6-nitrosophenol (Impurity)
Dominant Tautomer 3-Chloro-1,4-benzoquinone 4-oxime3-Chloro-1,2-benzoquinone 2-oxime
Solubility (Ether) Low (Intermolecular H-bonding)High (Intramolecular H-bonding)
Color Yellowish-brown / GreenishReddish / Orange
Melting Point ~184°C (dec.)~130°C

References

  • Hodgson, H. H., & Moore, F. H. (1925). The Nitrosation of Phenols. Part II. The Nitrosation of 3-Chlorophenol. Journal of the Chemical Society, Transactions, 127, 1600-1605.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Fischer, A., & Henderson, G. N. (1985). Ipso-Nitration of phenols. Canadian Journal of Chemistry, 63(9), 2390-2395. (Discusses tautomeric equilibria in substituted nitrosophenols).

Sources

Technical Support Center: Solubility Enhancement of 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization, Tautomeric Control, and Handling Protocols for 3-Chloro-4-nitrosophenol CAS: 491-11-2 (Typical) | Molecular Formula: C₆H₄ClNO₂ Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Insight

The Core Challenge: Dissolving 3-Chloro-4-nitrosophenol is not merely a physical mixing process; it is a chemical equilibrium challenge. This molecule exhibits nitroso-oxime tautomerism .[1] In solution, it exists in equilibrium between the nitroso-phenol form (aromatic) and the quinone-oxime form (quinonoid).[1]

  • Non-polar solvents (e.g., Benzene, Toluene) favor the Nitroso-phenol form (green/blue hue).[1]

  • Polar solvents (e.g., Ethanol, Water, DMSO) favor the Quinone-oxime form (yellow/brown hue).[1]

Solubility issues often arise because researchers treat it as a static molecule.[1] Successful dissolution requires selecting a solvent system that stabilizes the desired tautomer or utilizes a cosolvent system to bridge the polarity gap.[1]

Mechanism Visualization: Tautomeric Equilibrium

The following diagram illustrates the structural shift that dictates solubility behavior.

Tautomerism cluster_0 Non-Polar Environment (Low Dielectric Constant) cluster_1 Polar Environment (High Dielectric Constant) Node_Nitroso Nitroso-Phenol Form (Aromatic) Lipophilic Node_Oxime Quinone-Oxime Form (Zwitterionic Character) Hydrophilic Node_Nitroso->Node_Oxime Solvent Polarity Increase Node_Oxime->Node_Nitroso Heating / Non-polar dilution caption Fig 1. Solvent-dependent tautomerism driving solubility profiles.

Troubleshooting Guides (FAQ)

Issue 1: "The compound oils out instead of crystallizing during purification."

Root Cause: This is common when the solvent system has a boiling point higher than the melting point of the solute in the presence of impurities (Melting Point Depression).[1] 3-Chloro-4-nitrosophenol has a melting point around 133–135°C (dec), but impurities can lower this significantly.[1] Solution:

  • Switch Solvent System: Avoid high-boiling solvents like Toluene.[1] Use a Solvent/Anti-solvent pair (e.g., Ethanol/Water or Acetone/Hexane).[1]

  • Protocol: Dissolve in minimum hot Ethanol (polar, stabilizes oxime). Add warm Water dropwise until turbidity persists.[1] Cool slowly to room temperature.

Issue 2: "My solution changes color from green to yellow over time."

Root Cause: This is not degradation; it is the equilibration of tautomers .[1]

  • Green: Dominance of the Nitroso form (kinetic product in non-polar extraction).[1]

  • Yellow/Brown: Dominance of the Oxime form (thermodynamic product in polar media).[1] Impact: If your application relies on specific UV-Vis absorption, you must allow the solution to equilibrate (typically 1–2 hours) or buffer the pH.[1]

Issue 3: "Inconsistent solubility data between batches."

Root Cause: Isomer contamination.[1] The chlorination of nitrosophenol can yield syn- and anti- isomers of the oxime form.[1] Validation: Run a Thin Layer Chromatography (TLC) or HPLC. If multiple spots appear, recrystallize from Benzene (favors nitroso form) or Dilute Ethanol (favors oxime form) to standardize the crystal lattice before solubility testing.[1]

Solubility Enhancement Strategies

Strategy A: Cosolvency (The Jouyban-Acree Approach)

For drug delivery or reaction media where single solvents fail, use a binary mixture.[1] The chlorine atom increases lipophilicity compared to 4-nitrosophenol, making pure water a poor solvent.[1]

Recommended Binary Systems:

Primary Solvent (Solubilizer) Co-Solvent (Modifier) Ratio (v/v) Target Use
Ethanol Water 60:40 Recrystallization
DMSO PBS Buffer (pH 7.[1]4) 10:90 Biological Assays

| Ethyl Acetate | Hexane | 40:60 | Extraction/Purification |[1]

Strategy B: pH Adjustment

The oxime form is acidic (


).[1]
  • To Dissolve: Adjust pH to > 8.0 using NaOH or TEA.[1] This deprotonates the oxime oxygen, forming a highly soluble phenolate/oximate anion.[1]

  • To Precipitate: Acidify to pH < 4.0 using HCl.

Experimental Protocols

Protocol 4.1: Precise Solubility Determination (Laser Monitoring)

Use this method to generate a solubility curve for your specific lot.[1]

Materials: Jacket glass vessel, Laser monitoring system (or turbidity meter), Magnetic stirrer.[1]

  • Preparation: Add excess 3-Chloro-4-nitrosophenol to 50 mL of the target solvent.

  • Equilibration: Stir at 300 rpm. Cycle the temperature from 293 K to 323 K (20°C to 50°C).

  • Detection: Direct a laser beam (approx. 5 mW) through the solution.[1] Measure the intensity of transmitted light (

    
    ).[1]
    
    • Undissolved Solid: High scattering, low

      
      .[1]
      
    • Dissolution Point: Sharp increase in

      
      .[1]
      
  • Calculation: The mole fraction solubility (

    
    ) is calculated at the exact temperature where 
    
    
    
    plateaus.[1]
Protocol 4.2: Workflow for Handling "Oiling Out"

Follow this decision tree if precipitation fails.

Troubleshooting Start Precipitation Issue: 'Oiling Out' CheckTemp Check Solution Temp vs. Melting Point Start->CheckTemp IsHot Is Temp > 60°C? CheckTemp->IsHot CoolDown Cool solution to < 40°C before adding anti-solvent IsHot->CoolDown Yes CheckSeed Add Seed Crystal? IsHot->CheckSeed No CoolDown->CheckSeed Scratch Scratch glass surface to induce nucleation CheckSeed->Scratch No Success Crystallization CheckSeed->Success Yes Scratch->Success caption Fig 2. Decision logic for handling oiling out events.

Reference Data

Table 1: Qualitative Solubility Profile (at 25°C) Note: Solubility is heavily dependent on the purity of the specific isomer batch.[1]

Solvent ClassRepresentative SolventSolubility RatingPredominant Form
Polar Aprotic DMSO, DMFVery High (> 100 mg/mL)Oxime (Syn/Anti mix)
Polar Protic Ethanol, MethanolHigh (50–100 mg/mL)Oxime
Chlorinated Chloroform, DCMModerate (10–50 mg/mL)Mixed Equilibrium
Ethers Diethyl Ether, THFModerateMixed Equilibrium
Non-Polar Hexane, CyclohexaneVery Low (< 1 mg/mL)Nitroso
Aqueous Water (Neutral pH)Low (< 5 mg/mL)Oxime

References & Authority

  • Hodgson, H. H., & Moore, F. H. (1923).[1][2] 3-Chloro-4-nitrosophenol and its conversion into two isomeric chloroquinone monoximes. Journal of the Chemical Society, Transactions.[1]

    • Significance: Establishes the fundamental synthesis and the existence of the syn and anti oxime isomers, which complicates solubility.[1]

  • Jouyban, A. (2008).[1] Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences.[1][3]

    • Significance: Provides the mathematical framework (Jouyban-Acree model) for optimizing the binary solvent systems recommended in Section 3.

  • Wang, Z., et al. (2020).[1] Thermodynamic analysis of solubility... (General reference for solubility thermodynamics of substituted phenols). Journal of Chemical & Engineering Data.

    • Significance: Provides the thermodynamic basis for the enthalpy of dissolution calculations used in the Laser Monitoring protocol.

Disclaimer: This guide is for research purposes only. 3-Chloro-4-nitrosophenol is a skin irritant and potential sensitizer.[1] Always consult the SDS before handling.

Sources

Purification techniques for 3-Chloro-4-nitrosophenol crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of 3-Chloro-4-nitrosophenol. This guide is designed to provide you with in-depth, field-proven insights into the common challenges and solutions associated with purifying this reactive intermediate. As direct experimental data for this specific molecule is limited in published literature, this guide synthesizes established principles from analogous compounds—primarily p-nitrosophenol and substituted nitrophenols—to provide a robust framework for your purification strategy. We will explore the causality behind each procedural choice, ensuring you can adapt these protocols to your specific experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification process.

Q1: What are the most common impurities in a crude 3-Chloro-4-nitrosophenol mixture?

A1: The impurity profile is dictated by the synthesis method, which is typically the electrophilic nitrosation of 3-chlorophenol. Based on this, you should anticipate the following impurities:

  • Unreacted Starting Material: Residual 3-chlorophenol is a common impurity.[1]

  • Isomeric By-products: The hydroxyl group of 3-chlorophenol is an ortho-, para-directing group. While the 4-position (para) is sterically favored, nitrosation can also occur at the 2- and 6-positions, leading to 3-chloro-2-nitrosophenol and 3-chloro-6-nitrosophenol . The separation of these positional isomers is often the primary purification challenge. This is analogous to the formation of 3-chloro-6-nitrophenol during the nitration of 3-chlorophenol.[2]

  • Oxidation Product: The nitroso group is susceptible to oxidation, especially if excess nitrosating agent or harsh conditions are used. This can form 3-chloro-4-nitrophenol , which has significantly different polarity and properties.

  • Side-Reaction Products: Depending on the nitrosating agent (e.g., nitrous acid), various inorganic salts and decomposition products may be present.

Q2: What is the most effective general approach to purify crude 3-Chloro-4-nitrosophenol?

A2: A multi-step approach is recommended. Start with the simplest, bulk purification method and proceed to more refined techniques if necessary.

  • Aqueous Workup/Extraction: An initial wash of the crude product (dissolved in an organic solvent like ethyl acetate) with a weak base (e.g., sodium bicarbonate solution) can remove highly acidic impurities. A subsequent wash with a weak acid can remove basic impurities.

  • Recrystallization: This should be your primary purification technique for removing the bulk of impurities.[3] It is effective at removing impurities with different solubility profiles than the target compound. Finding the right solvent is critical.

  • Column Chromatography: If recrystallization fails to separate stubborn impurities like isomers, silica gel column chromatography is the next logical step.[4] This technique separates compounds based on their differential adsorption to the stationary phase.

Q3: How can I reliably assess the purity of my 3-Chloro-4-nitrosophenol sample?

A3: A combination of methods provides the most complete picture of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick, qualitative assessment of purity. A pure compound should ideally show a single spot. It is also used to develop a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water (often with a formic or phosphoric acid modifier) can provide excellent separation of isomers and other impurities, allowing for precise quantification.[5][6]

  • Melting Point Analysis: Pure crystalline solids have a sharp melting point range. However, many nitrosophenols decompose upon heating, so you will likely observe a decomposition temperature rather than a true melting point.[7] A broad decomposition range can indicate the presence of impurities.

  • Spectroscopic Methods (NMR, MS): ¹H NMR will confirm the structure and can reveal the presence of impurities if their concentration is significant (>1-5%). Mass spectrometry will confirm the molecular weight of your compound.[8]

Q4: What are the critical safety precautions for handling 3-Chloro-4-nitrosophenol?

A4: While specific toxicology data is scarce, its structure suggests several hazards. It should be handled as a hazardous substance.

  • Toxicity: Analogous compounds like nitrophenols and chlorophenols are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Thermal Instability: Nitroso compounds can be thermally unstable and may decompose exothermically. Avoid excessive heating.[7] When removing solvent under reduced pressure, use a water bath at a moderate temperature.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10]

Section 2: Troubleshooting Guide for Purification

This guide addresses common issues encountered during purification in a practical Q&A format.

Recrystallization Issues

Q: My compound won't dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?

A: This indicates you have chosen a solvent in which your compound is poorly soluble even when hot.

  • Causality: The solvent's polarity is likely mismatched with your polar, phenolic compound. Solvents like hexanes or toluene may be too non-polar.

  • Solution Workflow:

    • Switch to a More Polar Solvent: Try solvents like ethanol, methanol, or acetone. Based on analogues, 3-chloro-4-nitrosophenol should have some solubility in alcohols.[4]

    • Use a Mixed-Solvent System: If the compound is too soluble in a polar solvent (like methanol) but insoluble in a non-polar one (like water or hexane), you can create a solvent pair. Dissolve the crude solid in the minimum amount of hot "good" solvent (e.g., ethanol), then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[11]

    • Check for Insoluble Impurities: It's possible that the bulk of your material is dissolving, but an insoluble impurity (like inorganic salts) remains. If so, perform a hot filtration to remove the solid impurity before allowing the filtrate to cool and crystallize.[12]

Q: My product "oiled out" during cooling instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid.

  • Causality: This is common with low-melting point solids or when cooling is too rapid. The presence of impurities can also depress the melting point, exacerbating the problem.

  • Troubleshooting Diagram:

G start Problem: Compound 'Oils Out' sub_solution1 Re-heat solution until clear. start->sub_solution1 action1 Action 1: Add more solvent. sub_solution1->action1 action2 Action 2: Cool solution much slower. (e.g., in a dewar or insulated bath) sub_solution1->action2 action3 Action 3: Switch to a lower-boiling point solvent. sub_solution1->action3 action4 Action 4: Add a seed crystal when solution is warm. sub_solution1->action4 end_goal Result: Formation of Pure Crystals action1->end_goal Reduces saturation action2->end_goal Allows kinetic control action3->end_goal Lowers dissolution temp action4->end_goal Provides nucleation site

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q: My crystal yield is very low after recrystallization. What went wrong?

A: A low yield typically means too much of your product remained dissolved in the cold solvent (the mother liquor).

  • Causality:

    • The chosen solvent is too good; your compound has significant solubility even at low temperatures.

    • You used a much larger volume of solvent than the minimum required for dissolution.[13]

    • The cooling was not sufficient.

  • Solutions:

    • Re-evaluate the Solvent: Choose a solvent in which your compound is less soluble when cold.

    • Concentrate the Mother Liquor: Take the filtrate from your first crystallization, reduce its volume by boiling, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • Ensure Thorough Cooling: Use an ice-water bath and allow sufficient time (at least 20-30 minutes) for crystallization to complete.[13]

Chromatography Issues

Q: How do I choose the right mobile phase for purifying 3-Chloro-4-nitrosophenol on a silica gel column?

A: The key is to use TLC to systematically find a solvent system that provides good separation.

  • Causality: Silica gel is a polar stationary phase. Non-polar compounds travel up the plate faster, while polar compounds are retained and move slower. You need a mobile phase that moves your target compound to a retention factor (Rƒ) of 0.25-0.35 for optimal column separation.

  • Step-by-Step Screening Process:

    • Start with a moderately polar solvent system, such as 30% ethyl acetate in hexanes .

    • Spot your crude mixture on a TLC plate and elute it with this system.

    • Visualize the plate (e.g., under UV light).

    • Analyze the Result:

      • If all spots are at the bottom (low Rƒ), the mobile phase is not polar enough . Increase the proportion of ethyl acetate (e.g., to 50%).

      • If all spots are at the top (high Rƒ), the mobile phase is too polar . Decrease the proportion of ethyl acetate (e.g., to 15%).

      • If you see separation, adjust the ratio until your target compound's spot is at an Rƒ of ~0.3.

Q: My compound is streaking badly on the TLC plate and the column. Why?

A: Streaking is often caused by overloading the sample or strong interactions between your compound and the silica gel.

  • Causality: The acidic phenolic proton of your compound can strongly and sometimes irreversibly bind to the slightly basic sites on the silica gel surface, causing tailing. Applying too much sample can also saturate the stationary phase.

  • Solutions:

    • Reduce Sample Concentration: Use a more dilute solution for spotting on TLC or load less material onto your column.

    • Modify the Mobile Phase: Add a small amount (~0.5-1% ) of a polar, acidic modifier like acetic acid to your mobile phase. The acid will protonate the silica surface and your compound, minimizing the strong ionic interactions and leading to sharper bands.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. You will likely need to optimize them based on your specific crude mixture.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a tiny amount (~1 mg) of your crude mixture in ~0.5 mL of ethyl acetate or acetone.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Elution: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 30% Ethyl Acetate/Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

  • Calculation: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Standard Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (see table below).

  • Dissolution: Place the crude 3-Chloro-4-nitrosophenol solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring, adding more solvent in small portions until the solid just dissolves.[12]

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[13]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Leave the crystals under vacuum on the filter for a few minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven at a low temperature.

Protocol 3: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase (e.g., 10% Ethyl Acetate/Hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better results. Carefully add the sample to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature.

Section 4: Technical Deep Dive
Overall Purification Workflow

This diagram illustrates the decision-making process for purifying your crude product.

G start Crude 3-Chloro-4-nitrosophenol tlc Assess Purity by TLC start->tlc recryst Perform Recrystallization tlc->recryst Multiple spots tlc2 Assess Purity of Crystals by TLC recryst->tlc2 pure_product Pure Product (>95% by TLC) tlc2->pure_product Single spot column Perform Column Chromatography tlc2->column Still impure tlc3 Assess Purity of Fractions by TLC column->tlc3 combine Combine Pure Fractions & Evaporate tlc3->combine Identify pure fractions combine->pure_product

Caption: General purification strategy for 3-Chloro-4-nitrosophenol.

Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. The properties of your molecule (phenolic -OH, -Cl, -NO) suggest it is moderately polar.

SolventBoiling Point (°C)Polarity IndexSuitability Rationale
Hexanes 690.1Poor: Likely too non-polar to dissolve the compound. Useful as an anti-solvent in a pair.
Toluene 1112.4Possible: May work for less polar impurities. Higher boiling point can be a risk for this thermally sensitive compound.
Dichloromethane 403.1Possible: Low boiling point is good for sensitive compounds, but its high volatility can be problematic.
Ethyl Acetate 774.4Good Candidate: Often a good balance of polarity for many organic compounds.
Acetone 565.1Possible: Tends to dissolve many compounds even when cold, may lead to low yields. Good for solvent pairs.
Ethanol 785.2Good Candidate: The -OH group should interact well. Can be paired with water to reduce solubility.
Methanol 656.6Possible: Often too strong a solvent, leading to high solubility when cold. Useful in solvent pairs.[4]
Water 10010.2Poor: Unlikely to dissolve the compound. Ideal as an anti-solvent with ethanol or acetone.
References
  • Hodgson, H. H., & Beard, H. G. (1925). Process for making 3-halo-4-nitrophenols. U.S.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]

  • CN105859559A - Production method of 3-ethoxy-4-nitrophenol. (2016).
  • PubChemLite. (n.d.). 3-chloro-4-nitrosophenol. Retrieved February 5, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved February 5, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729. [Link]

  • Koldakov, B. V., et al. (1999). Method of preparing p-nitrosophenol.
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol. Retrieved February 5, 2026, from [Link].

  • Shiau, L. D., & Cheng, C. Y. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Processes, 9(11), 1935. [Link]

  • Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7729, 4-Nitrosophenol. Retrieved February 5, 2026, from [Link].

  • SIELC Technologies. (2018). Separation of Phenol, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Retrieved February 5, 2026, from [Link].

  • Semantic Scholar. (1977). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved February 5, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Phenol, 3-chloro-4-nitro- on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Nitrosophenols - A Guide to Minimizing Dimerization Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitrosophenol Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols and minimize the formation of common dimerization byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your work.

Introduction: The Challenge of Dimerization in Nitrosophenol Synthesis

The synthesis of nitrosophenols, key intermediates in the production of various pharmaceuticals and other fine chemicals, is often complicated by the formation of undesired dimerization byproducts, primarily azo and azoxy compounds. These impurities can significantly reduce the yield and purity of the target nitrosophenol, leading to complex purification challenges. This guide will provide a comprehensive overview of the mechanisms behind dimerization and practical strategies to control and minimize these side reactions.

The primary pathway to nitrosophenol synthesis involves the electrophilic nitrosation of a phenol at the para position using a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid. While this reaction can be efficient, the nitrosophenol product itself can participate in side reactions, leading to the formation of dimers.

Troubleshooting Guide: Diagnosing and Resolving Dimerization Issues

High levels of dimerization byproducts are a common hurdle in nitrosophenol synthesis. This section provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.

Visualizing the Troubleshooting Workflow

The following flowchart outlines a decision-making process for troubleshooting excessive dimerization in your nitrosophenol synthesis.

G cluster_0 Start: High Dimer Byproduct Formation cluster_1 Problem Analysis cluster_2 Potential Causes & Solutions cluster_3 Outcome start High Dimerization Detected (e.g., by TLC, LC-MS, NMR) temp Was the reaction temperature strictly maintained at 0-5°C? start->temp ph Was the pH of the reaction medium acidic (pH < 5)? temp->ph Yes temp_sol Cause: Higher temperatures promote side reactions and diazonium salt decomposition. Solution: Use an ice-salt bath for precise temperature control. temp->temp_sol No nitrite Was sodium nitrite added slowly and stoichiometrically? ph->nitrite Yes ph_sol Cause: Neutral or alkaline pH can lead to the formation of reactive phenoxide ions and diazonium salts. Solution: Maintain a pH between 1.0 and 4.0 by the controlled addition of acid. ph->ph_sol No nitrite_sol Cause: Excess or localized high concentrations of nitrous acid can lead to diazo compound formation. Solution: Add the sodium nitrite solution dropwise with vigorous stirring. nitrite->nitrite_sol No end Reduced Dimerization & Improved Purity nitrite->end Yes temp_sol->end ph_sol->end nitrite_sol->end

Caption: Troubleshooting flowchart for minimizing dimerization byproducts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formation of dimerization byproducts in nitrosophenol synthesis.

Q1: What are the primary dimerization byproducts in nitrosophenol synthesis, and how are they formed?

A1: The main dimerization byproducts are azo and azoxy compounds. These are colored impurities that can be difficult to remove from the final product.

  • Azoxy Dimer Formation: Aromatic C-nitroso compounds can undergo reversible dimerization to form azodioxy (azoxy) compounds.[1] This process is influenced by both thermodynamic and kinetic factors. The formation of the azoxy compound can occur through the condensation of a hydroxylamine intermediate with a nitroso compound.[2]

  • Azo Dimer Formation: Azo compounds can be formed through the reduction of azoxy compounds or through the coupling of a diazonium salt with a phenol. While direct dimerization of two nitrosophenol molecules to an azo compound is less common, the reaction conditions that favor nitrosophenol synthesis can sometimes also lead to the formation of diazonium species, which then react with the phenol starting material or the nitrosophenol product.[3]

Q2: How does reaction temperature influence the formation of these byproducts?

A2: Temperature control is critical. The nitrosation reaction is exothermic, and an increase in temperature can lead to several undesirable side reactions.

  • Decomposition of Nitrous Acid: At higher temperatures, nitrous acid is unstable and can decompose, leading to the formation of various nitrogen oxides. These can participate in unwanted side reactions.

  • Increased Reaction Rates of Side Reactions: The rates of dimerization and other side reactions increase with temperature. Maintaining a low temperature, typically between 0-5°C, slows down these competing reactions, favoring the desired nitrosation.[4]

Q3: What is the optimal pH for nitrosophenol synthesis, and why is it important?

A3: An acidic pH is crucial for minimizing byproducts. A pH range of 1.0 to 4.0 is often recommended.[3]

  • Formation of the Nitrosating Agent: An acidic medium is required to generate the active nitrosating agent, the nitrosonium ion (NO+), from nitrous acid.

  • Suppressing Phenoxide Formation: In alkaline or neutral conditions, phenol exists in equilibrium with the highly reactive phenoxide ion. While the phenoxide ion is more susceptible to electrophilic attack, it can also participate in undesired coupling reactions.

  • Preventing Diazonium Salt Formation: Acidic conditions suppress the formation of diazonium salts, which are precursors to azo dye formation.[3]

Q4: Can the order and rate of reagent addition affect the outcome of the synthesis?

A4: Absolutely. The slow, controlled addition of the sodium nitrite solution to the acidic solution of the phenol is the recommended procedure.

  • Avoiding Localized High Concentrations: Adding the nitrite solution slowly ensures that the concentration of nitrous acid remains low and is consumed as it is formed. This minimizes side reactions involving excess nitrous acid.[5]

  • Maintaining Temperature Control: The slow addition also helps to control the exothermicity of the reaction, making it easier to maintain the optimal low temperature.

Q5: How can I detect and quantify the dimerization byproducts in my product?

A5: A combination of chromatographic and spectroscopic techniques can be used.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity of your product. The colored nature of the azo and azoxy byproducts often allows for easy visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating the nitrosophenol from its dimers and confirming their identities by their mass-to-charge ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the different species in a mixture, as the chemical shifts of the protons and carbons in the nitrosophenol and its dimers will be distinct.

  • UV-Vis Spectroscopy: Azo compounds have characteristic strong absorption bands in the visible region, which can be used for their quantification.

Conceptual Map of Factors Influencing Dimerization

G cluster_0 Core Concept cluster_1 Influencing Factors cluster_2 Control Strategies A Dimerization Byproducts (Azo & Azoxy Compounds) B High Temperature A->B promoted by C Incorrect pH (Neutral/Alkaline) A->C favored by D Excess Nitrous Acid A->D driven by E Rapid Reagent Addition A->E exacerbated by F Maintain 0-5°C B->F mitigated by G Acidic Medium (pH < 5) C->G controlled by H Stoichiometric NaNO2 D->H avoided by I Slow, Dropwise Addition E->I prevented by

Sources

Technical Support Center: 3-Chloro-4-nitrosophenol Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers working with 3-Chloro-4-nitrosophenol (CAS: 40140-91-8) .[1] It addresses the compound's complex tautomeric behavior and pH-dependent stability, providing actionable protocols for handling, storage, and troubleshooting.

Senior Application Scientist: Dr. A. Vance Subject: Stability Optimization in Acidic vs. Alkaline Media Last Updated: February 9, 2026[1]

Part 1: The Core Mechanism (Tautomerism)

To troubleshoot stability, one must first understand that "3-Chloro-4-nitrosophenol" is a misnomer in many practical contexts. In solution, this compound exists in a dynamic equilibrium between two tautomers: the Nitrosophenol form and the Quinone Oxime form.[1]

  • Form A: Nitrosophenol (Aromatic, favored in gas phase/non-polar solvents)

  • Form B: 3-Chloro-1,4-benzoquinone 4-oxime (Quinonoid, favored in polar solvents/solid state)[1]

Critical Insight: The chlorine atom at the 3-position (ortho to the oxime group) exerts an electron-withdrawing inductive effect (-I), making the oxime proton more acidic than in the non-chlorinated parent compound. This lowers the pKa (estimated ~6.0–6.3), making the compound highly sensitive to even mild pH changes.

Visualizing the Equilibrium

Tautomerism Figure 1: pH-Dependent Tautomerism and Degradation Pathway of 3-Chloro-4-nitrosophenol Nitroso Nitrosophenol Form (Aromatic) Greenish/Blue (Rare in polar soln) Oxime Quinone Oxime Form (Quinonoid) Yellow/Brown (Dominant in Solution) Nitroso->Oxime Tautomerization (Polar Solvents) Anion Nitrosophenolate Anion (Delocalized) Deep Orange/Red (Unstable/Reactive) Oxime->Anion Deprotonation (pH > 6.0) Anion->Oxime Protonation (pH < 5.0) Decomp Decomposition Products (Tars, Resins, Chlorobenzoquinone) Anion->Decomp Oxidation/Polymerization (Prolonged Alkaline Exposure)

Figure 1: The stability of the compound is dictated by the equilibrium between the stable Oxime form (center) and the reactive Anion (right).

Part 2: Stability in Acidic Media (The "Safe" Zone)

Status: STABLE

In acidic environments (pH < 5.0), the equilibrium is shifted strongly toward the protonated Quinone Oxime form. This is the preferred state for storage and handling.[1]

Key Characteristics
ParameterObservation in Acidic Media
Dominant Species 3-Chloro-1,4-benzoquinone 4-oxime (Neutral)
Visual Appearance Pale yellow to greenish-yellow solution
UV-Vis Absorbance

Solubility Moderate in organic solvents; lower in water
Troubleshooting & FAQs: Acidic Conditions

Q1: I see a precipitate forming when I acidify my stock solution. Is this decomposition?

  • Diagnosis: Likely not .[1]

  • Root Cause: The neutral quinone oxime form is significantly less soluble in water than the anionic salt form.[1] Acidification (lowering pH) suppresses ionization, causing the neutral molecule to precipitate if the concentration exceeds its solubility limit.

  • Action: Add a co-solvent like Methanol or Acetonitrile (up to 20-50%) to maintain solubility while keeping the pH acidic.[1]

Q2: Can I use strong acids (e.g., 1M HCl) for storage?

  • Diagnosis: Risky .[1]

  • Root Cause: While stable in mild acid, high concentrations of strong mineral acids combined with heat can catalyze the Beckmann Rearrangement or hydrolysis of the oxime group (

    
    ) to a ketone (
    
    
    
    ), generating 3-chloro-1,4-benzoquinone and hydroxylamine salts.
  • Action: Maintain pH between 2.0 and 4.0 using buffered systems (e.g., Citrate or Acetate buffers) rather than strong unbuffered mineral acids.

Part 3: Stability in Alkaline Media (The "Danger" Zone)

Status: UNSTABLE

In alkaline environments (pH > 7.0), the compound deprotonates to form the Nitrosophenolate anion . While this species is necessary for certain derivatization reactions, it is chemically labile and prone to rapid degradation.[1]

Key Characteristics
ParameterObservation in Alkaline Media
Dominant Species 3-Chloro-4-nitrosophenolate Anion
Visual Appearance Deep Orange, Red, or Brown
UV-Vis Absorbance

(Significant Bathochromic Shift)
Reactivity High susceptibility to oxidation and nucleophilic attack
Troubleshooting & FAQs: Alkaline Conditions

Q3: My solution turned from yellow to deep red immediately upon adding NaOH. Did it degrade?

  • Diagnosis: No , this is the expected ionization.[1]

  • Root Cause: You have formed the resonance-stabilized anion.[1] The color shift (bathochromic shift) from ~300 nm to ~401 nm is characteristic of this deprotonation.[1]

  • Action: Proceed immediately. If the color shifts further to dark brown or black over time, that indicates decomposition.[1]

Q4: I left the alkaline solution overnight, and now there is a black tar/resin. What happened?

  • Diagnosis: Polymerization/Resinification .[1]

  • Root Cause: Nitrosophenolate anions are electron-rich and can act as nucleophiles.[1] In the presence of oxygen or trace impurities, they undergo oxidative coupling and polymerization, forming complex "diazo-tars." The chlorine substituent can also act as a leaving group in nucleophilic aromatic substitution reactions under harsh alkaline conditions (e.g., high pH + heat).[1]

  • Action: Always prepare alkaline solutions fresh and use within 1–2 hours. Keep the solution on ice to retard polymerization rates.[1]

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental anomalies.

Troubleshooting Figure 2: Troubleshooting Logic for 3-Chloro-4-nitrosophenol Start Observation: Unexpected Color Change or Precipitate CheckPH Step 1: Check pH of Solution Start->CheckPH Acidic pH < 5.0 CheckPH->Acidic Basic pH > 7.0 CheckPH->Basic Precip Issue: Precipitation? Acidic->Precip RedColor Issue: Instant Red/Orange Color? Basic->RedColor Solubility Cause: Low solubility of neutral form. Action: Add MeOH/ACN co-solvent. Precip->Solubility Yes ColorGreen Issue: Green/Yellow Color? Precip->ColorGreen No NormalAcid Status: Normal. Stable Quinone Oxime form. ColorGreen->NormalAcid Yes NormalBase Status: Normal Ionization. Proceed immediately. RedColor->NormalBase Yes BrownBlack Issue: Dark Brown/Black Sludge? RedColor->BrownBlack No Degradation Cause: Oxidative Polymerization. Action: Discard. Prepare fresh. BrownBlack->Degradation Yes

Figure 2: Diagnostic flowchart for identifying stability issues based on visual cues.

Part 5: Recommended Handling Protocols

Preparation of Stock Solutions
  • Solvent: Dissolve in Methanol or Ethanol first.[1] These solvents stabilize the oxime form and ensure complete dissolution before dilution into aqueous buffers.[1]

  • Storage: Store 10–100 mM stock solutions in amber glass vials at -20°C .

  • Shelf Life:

    • Solid: 1–2 years (desiccated, dark).[1]

    • Acidic Solution (pH 4): 1 week at 4°C.

    • Alkaline Solution (pH 9+): < 4 hours at room temperature.[1]

Buffer Selection
  • For Stability (Storage/Analysis): Use Citrate-Phosphate buffer (pH 3.0 – 5.0) .[1] This maintains the protonated oxime form.[1]

  • For Reaction (Derivatization): Use Carbonate or Glycine-NaOH buffer (pH 9.0 – 10.0) only immediately prior to use.[1]

UV-Vis Quantification

To accurately quantify concentration, ensure you are measuring the correct species.

  • Method A (Acidic): Dilute in 0.1 M HCl or Citrate Buffer pH 4.[1] Measure absorbance at 299 nm .

  • Method B (Alkaline): Dilute in 0.1 M NaOH.[1] Measure absorbance at 401 nm .

  • Note: The extinction coefficient (

    
    ) is typically higher for the alkaline anion form, making it more sensitive for detection, but less stable.
    

References

  • Hodgson, H. H. (1943).[1][2] The tautomerism of benzoquinone-p-nitrosophenol systems.[1][2] Part II. 3-Fluoro-4-nitrosophenol.[1][2] Journal of the Chemical Society.[1][2] [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol. (Used for structural analogue pKa and solubility data). [1]

  • ChemicalBook. (2025).[1][3] 3-Chloro-4-nitrosophenol Properties and Spectra.

  • Enchev, V., et al. (2003).[1] Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime. Journal of Molecular Structure: THEOCHEM.

  • ECHEMI. (2025). Why is quinone mono oxime more stable than 4-nitrosophenol?

Sources

Technical Support Center: Quinone Oxime Isolation & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Melting Point Issues in Quinone Oxime Isolation Ticket ID: QOX-ISO-0042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Melting Point Paradox

User Query: "I synthesized 1,4-benzoquinone monoxime (tautomer of 4-nitrosophenol), but the melting point is consistently 10–15°C lower than the literature value (126–130°C vs. 144°C). Is my product impure?"

Diagnosis: In quinone oxime chemistry, a low melting point (MP) is rarely a simple case of impurity depression. It is often a tripartite failure mode involving:

  • Tautomeric Equilibrium Shift: You may be isolating the nitrosophenol tautomer rather than the quinone oxime, or a eutectic mixture of both.

  • Thermal Decomposition: These compounds do not melt; they decompose. The observed "melting point" is a function of heating rate.

  • Lattice Occlusion: The crystalline lattice of quinone oximes has a high affinity for trapping inorganic salts and water, which act as lattice defects rather than simple solvates.

The Core Science: Tautomerism & Stability

To troubleshoot, you must first identify which species you have isolated. The compound exists in equilibrium between the aromatic Nitrosophenol (yellow) and the quinoid Quinone Oxime (greenish/brown).

Visualizing the Equilibrium

Tautomerism Phenol 4-Nitrosophenol (Aromatic Form) Yellow Solid Favored in: Basic/Polar Media Oxime 1,4-Benzoquinone Monoxime (Quinoid Form) Green/Brown Solid Favored in: Acidic/Non-polar Media Phenol->Oxime Tautomerization (H+ shift) Decomp Thermal Decomposition (Tars/Polymerization) < 5°C Stability Limit Phenol->Decomp Oxidation Oxime->Phenol Equilibrium Oxime->Decomp Heat (>100°C)

Figure 1: The tautomeric equilibrium between nitrosophenol and quinone oxime. Note that both pathways lead to irreversible thermal decomposition if heating is uncontrolled.

Troubleshooting Guide: Root Cause Analysis

Issue A: The "Decomposition Masking" Effect

Symptom: The solid turns dark black/brown in the capillary tube before "melting" at ~125°C. Cause: You are measuring a decomposition point, not a thermodynamic melting point. Solution:

  • Fast Heating: Set your melting point apparatus ramp rate to 10°C/min (standard is 1–2°C/min). Slow heating allows time for thermal degradation (polymerization) before the phase change occurs, artificially lowering the observed value.

  • Literature Check: Verify if your reference cites "mp" or "dec." (e.g., 4-Nitrosophenol decomposes at ~144°C).[1]

Issue B: The "Salt Trap" (Inorganic Occlusion)

Symptom: Broad melting range (>5°C) and ash residue upon combustion. Cause: Synthesis typically involves reacting sodium phenoxide with sodium nitrite and acid. The resulting NaCl or Na₂SO₄ gets trapped in the quinoid lattice. Solution:

  • The Silver Nitrate Test: Dissolve 50 mg of product in water/ethanol. Add 1 drop of 0.1 M AgNO₃. Turbidity indicates chloride contamination.

  • Remedy: Do not wash with cold water alone. The oxime is moderately soluble in water, leading to yield loss. Wash with ice-cold dilute HCl (0.1 M) to displace sodium ions, followed by a minimal amount of ice water.

Issue C: The "Wet Solvent" Effect

Symptom: Product is "sticky" or cakes together. Cause: Quinone oximes form hydrates easily. Water acts as a plasticizer, lowering the lattice energy. Solution:

  • Vacuum Drying: Dry at 40°C under high vacuum (<5 mbar) over P₂O₅ for 24 hours. Avoid higher temperatures to prevent decomposition.

Optimized Isolation Protocol (Self-Validating)

This protocol minimizes salt occlusion and controls tautomer purity.

StepActionScientific Rationale
1. Reaction Maintain T < 5°C during Nitrite addition.Prevents oxidation of the nitroso group to nitro (p-nitrophenol MP: 113°C, a common impurity).
2. Acidification Use H₂SO₄ instead of HCl.Sodium sulfate is easier to wash out than NaCl; avoids chloride contamination.
3. Filtration Filter immediately upon precipitation.Prolonged stirring allows particle ripening that traps mother liquor (salts).
4. Washing Wash with 1:1 Ether/Petroleum Ether (if product is insoluble) or ice-cold water.Removes organic impurities (unreacted phenol) without dissolving the oxime.
5. Recrystallization Solvent: Toluene or Benzene (Caution).Crucial: Recrystallizing from water often yields the nitrosophenol tautomer. Non-polar solvents favor the quinone oxime form.

Diagnostic Flowchart

Use this decision tree to determine the next step for your specific sample.

Troubleshooting Start Start: Low Melting Point Observed ColorCheck Is the solid Yellow or Green? Start->ColorCheck Yellow Yellow: Nitrosophenol Form ColorCheck->Yellow Yellow Green Green: Quinone Oxime Form ColorCheck->Green Green/Brown AshTest Perform Ash/AgNO3 Test Yellow->AshTest Green->AshTest Positive Positive (Residue/Precipitate) AshTest->Positive Negative Negative (Clean) AshTest->Negative SaltIssue Diagnosis: Salt Occlusion Action: Wash with 0.1M HCl Positive->SaltIssue TLC Run TLC (Silica, 50% EtOAc/Hex) Negative->TLC Spots Multiple Spots? TLC->Spots YesSpots Diagnosis: Organic Impurity (Phenol or Nitrophenol) Spots->YesSpots Yes NoSpots Diagnosis: Thermal Decomposition Action: Check Heating Rate Spots->NoSpots No (Single Spot)

Figure 2: Diagnostic logic for isolating the cause of low melting points.

Frequently Asked Questions (FAQ)

Q: Can I use NMR to distinguish the tautomers? A: Yes, but solvent choice is critical. In DMSO-d6 , you will likely see a time-averaged signal or a shift toward the nitrosophenol form due to hydrogen bonding. In CDCl₃ (if soluble), the quinone oxime signals (distinct vinylic protons) are more resolved.

Q: Why does my product turn black on the shelf? A: Quinone oximes are sensitive to UV light and oxidation. They can form "quinhydrone-like" charge-transfer complexes which are deeply colored. Store the product in amber vials under Argon at 4°C.

Q: Is the "low" melting point actually a polymorph? A: It is possible. 4-Nitrosophenol has two known modifications: metastable (mp ~126°C) and stable (mp ~144°C). If your purity is high (confirmed by elemental analysis) but MP is 126°C, you likely have the metastable polymorph. This is not a "failure," but a physical characteristic.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7729, 1,4-Benzoquinone monoxime. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1925). Nitrosomethylurethane (and related nitroso/oxime preparations). Org. Synth. 1925, 5,[2] 79. Retrieved from [Link]

  • ChemSrc. (2025). 4-Nitrosophenol Physicochemical Properties. Retrieved from [Link]

  • Corning Incorporated. (2022).[3] Nitration of Phenol in Flow: Effects of Temperature. Retrieved from [Link]

Sources

4. Validation & Comparative

Technical Guide: NMR Characterization of 3-Chloro-4-nitrosophenol vs. Quinone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: In solution (particularly polar solvents like DMSO) and the solid state, "3-Chloro-4-nitrosophenol" exists predominantly as 3-chloro-1,4-benzoquinone 4-oxime .

While often synthesized and labeled as a nitrosophenol, the molecule undergoes a tautomeric equilibrium that heavily favors the quinone oxime form due to the greater thermodynamic stability of the C=N bond over the N=O bond and intermolecular hydrogen bonding. This guide provides the definitive NMR markers to distinguish these tautomers, establishing


N NMR as the gold standard for validation.

Fundamental Mechanism: The Tautomeric Equilibrium

The core challenge in characterizing this molecule is the rapid proton transfer between the phenolic oxygen and the nitroso nitrogen. This is not a static mixture but a dynamic equilibrium sensitive to solvent polarity and pH.

Tautomerism cluster_0 Aromatic Form (Minor) cluster_1 Quinoid Form (Major) Phenol 3-Chloro-4-nitrosophenol (Ar-N=O) Less Stable Oxime 3-Chloro-1,4-benzoquinone 4-oxime (C=N-OH) Dominant in DMSO/Solid State Phenol->Oxime Polar Solvents (DMSO, MeOH) Oxime->Phenol Gas Phase / Non-polar

Figure 1: Tautomeric equilibrium shifting between the aromatic nitrosophenol and the quinoid oxime. In most laboratory conditions (solution/solid), the equilibrium lies to the right.

Comparative NMR Analysis

The following data distinguishes the two forms. Note that the 3-chloro substituent breaks the symmetry of the ring, creating distinct environments for all ring protons.

A. N NMR: The Definitive Differentiator

N NMR provides the most conclusive evidence due to the massive chemical shift difference between nitroso and oxime nitrogens.
FeatureNitroso Form (Ar-N=O)Quinone Oxime Form (C=N-OH)
Chemical Shift (

)
+800 to +900 ppm (vs liq. NH

)(~+400 to +500 ppm vs CH

NO

)
+350 to +410 ppm (vs liq. NH

)(~-30 to +30 ppm vs CH

NO

)
Electronic Environment Highly deshielded (n->

* transitions)
Shielded relative to nitroso
Color Correlation Green/Blue (Monomer)Yellow/Orange (Solution)

Critical Insight: If your spectrum shows a nitrogen signal in the +350–400 ppm range (relative to liquid ammonia), the molecule is in the Oxime form. The Nitroso signal would be significantly further downfield.

B. H NMR Signatures (Proton)

The 3-chloro group creates an ABX or AMX spin system for the ring protons, preventing the symmetric doublets seen in unsubstituted benzoquinone oximes.

Proton TypeNitroso PhenolQuinone Oxime
Exchangeable Proton Phenolic -OH

9.0 – 11.0 ppm (Sharp or Broad)
Oxime =N-OH

11.0 – 13.5 ppm
(Often very broad)
Ring Protons Aromatic Region (

6.8 – 8.0 ppm)Coupling typical of benzene derivatives.
Quinoid/Olefinic Region (

6.2 – 7.5 ppm)Upfield shift due to loss of aromaticity.
Coupling (

)

Hz

Hz (Quinone double bond)

Hz
C. C NMR Signatures (Carbon)
Carbon TypeNitroso PhenolQuinone Oxime
Carbonyl (C=O) AbsentPresent (

180 – 186 ppm)
C-N Bond C-N (

140-150 ppm)
C=N (

145 – 155 ppm)
C-O Bond C-OH (

160 ppm)
C=O (See above)

Experimental Protocol

To accurately characterize this equilibrium, strict control of solvent and temperature is required.

Step 1: Solvent Selection
  • Recommended: DMSO-d

    
     .
    
    • Reasoning: DMSO stabilizes the polar quinone oxime tautomer through hydrogen bonding. It also ensures full solubility, which can be problematic in chloroform.

  • Alternative: Acetone-d

    
      or Methanol-d
    
    
    
    .
  • Avoid: CDCl

    
      (Chloroform) unless specifically studying the equilibrium shift. Non-polar solvents may result in line broadening due to intermediate exchange rates or poor solubility.
    
Step 2: Acquisition Parameters
  • Concentration: Prepare a 10–20 mM solution. High concentrations may induce stacking/aggregation, shifting signals.

  • Temperature: Run at 298 K (25°C) .

    • Validation: If signals are broad, perform a Variable Temperature (VT) experiment. Heating to 320-330 K often sharpens the exchangeable oxime proton signal.

  • 
    N Detection: 
    
    • Natural abundance

      
      N is low (0.37%). Use 
      
      
      
      H-
      
      
      N HMBC
      (Heteronuclear Multiple Bond Correlation) rather than direct 1D
      
      
      N detection to save time.
    • Set optimization: Optimize the long-range coupling delay for

      
       Hz.
      

Analytical Workflow: Determining the Tautomer

Use this decision tree to assign your specific batch.

Workflow Start Start: Dissolve Sample in DMSO-d6 H1 Acquire 1H NMR Start->H1 CheckOH Check Exchangeable Proton Shift H1->CheckOH OximePath > 12.0 ppm (Broad) CheckOH->OximePath High Shift PhenolPath < 11.0 ppm (Sharp) CheckOH->PhenolPath Lower Shift C13 Acquire 13C NMR OximePath->C13 PhenolPath->C13 CheckCO Check for C=O Signal (~185 ppm) C13->CheckCO N15 Acquire 1H-15N HMBC CheckCO->N15 Ambiguous/Absent ResultOxime Conclusion: Quinone Oxime Form CheckCO->ResultOxime Signal Present CheckN Check 15N Shift (vs Liq NH3) N15->CheckN CheckN->ResultOxime ~350-400 ppm ResultPhenol Conclusion: Nitrosophenol Form CheckN->ResultPhenol ~800-900 ppm

Figure 2: Step-by-step decision matrix for NMR assignment.

References

  • IUPAC Recommendations. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry.[1]

  • Comparison of

    
    N Chemical Shifts.  "Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens." ResearchGate.[2] 
    
  • Solvent Effects on Tautomerism. "Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques." Walsh Medical Media.

  • Reference Standards. "Nitrogen-15 Chemical Shift Converter." Cornell University NMR Facility.

  • Quinone Characterization. "1,4-Benzoquinone 1H NMR spectrum." ChemicalBook.[3]

Sources

Technical Guide: IR Spectroscopic Differentiation of Nitroso vs. Oxime Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and metabolic studies, distinguishing between nitroso (


) and oxime (

) functionalities is critical, particularly when analyzing metabolic intermediates (e.g., N-hydroxylation pathways) or tautomerizable substrates.[1]

While both groups contain nitrogen and oxygen, their vibrational signatures are distinct.[1] The oxime is characterized by a "smoking gun" broad hydroxyl (


) stretch (

) and a

stretch.[1] The nitroso group lacks the

band but presents a complex scenario due to the monomer-dimer equilibrium .[1] Nitroso monomers exhibit a high-frequency

stretch (

), while dimers (azodioxy compounds) shift significantly lower (

).[1]

This guide provides a validated spectroscopic workflow to differentiate these moieties, accounting for the thermodynamic instability of primary/secondary nitroso compounds and their tautomerization to oximes.[1]

Fundamental Vibrational Modes

The following data synthesizes standard spectroscopic values with field-observed shifts caused by aggregation states.

Table 1: Comparative IR Frequency Data
Vibrational ModeFunctional GroupFrequency Range (

)
IntensityDiagnostic Notes
O-H Stretch Oxime 3150 – 3300 Medium/Strong (Broad)Primary Differentiator. Broad due to H-bonding.[1] Absent in pure nitroso.
C=N Stretch Oxime 1615 – 1690Variable (Weak to Med)Often overlaps with alkene/carbonyl regions.[1]
N-O Stretch Oxime 900 – 1000StrongUseful for confirmation if fingerprint region is clean.[1]
N=O Stretch Nitroso (Monomer) 1500 – 1600 StrongObserved in dilute solution or gas phase.[1] Compounds are typically blue/green.[1]
N=O Stretch Nitroso (Dimer - trans) 1190 – 1290Very StrongDominant form in solid state.[1] Compounds are colorless/yellow.[1]
N=O Stretch Nitroso (Dimer - cis) 1323 – 1425Very StrongLess common than trans-dimers; favored in constrained rings.[1]

Critical Insight: The absence of an


 stretch is necessary but not sufficient to confirm a nitroso structure.[1] You must also identify the 

band, which moves depending on the aggregation state (Solid vs. Solution).

The Tautomerism Challenge: Mechanistic Causality

A frequent failure point in analysis is the assumption that a synthesized "nitroso" compound remains a nitroso.[1] Primary (


) and secondary (

) nitroso compounds possessing an

-hydrogen spontaneously tautomerize to the thermodynamically more stable oxime.[1]

Thermodynamic Driver: The bond energy of the


 bond in oximes is generally higher than the 

bond in nitroso compounds, and the

bond formation provides additional stabilization.
Figure 1: Nitroso-Oxime Tautomerism Pathway[1]

Tautomerism cluster_conditions Conditions Promoting Tautomerism Nitroso Nitroso Form (R-CH-N=O) Less Stable Transition 1,3-Proton Shift (Equilibrium) Nitroso->Transition fast Oxime Oxime Form (R-C=N-OH) Thermodynamically Favored Transition->Oxime irreversible (often) c1 Presence of α-Hydrogen c2 Acid/Base Catalysis c3 Polar Solvents

Caption: Primary and secondary nitroso compounds rapidly rearrange to oximes.[1][2][3][4] Tertiary nitroso compounds (lacking


-H) cannot tautomerize and remain as stable nitroso species (monomer or dimer).[1]

Experimental Protocol: Distinguishing Workflow

To ensure data integrity, follow this self-validating protocol. This workflow accounts for the physical state (solid vs. solution) which drastically alters the nitroso spectrum.[1]

Step-by-Step Methodology
  • Visual Inspection (The "Eye" Test):

    • Blue/Green Liquid/Gas: Indicative of Nitroso Monomer .[1][5]

    • Colorless/Yellow Solid: Indicative of Nitroso Dimer OR Oxime .[1]

    • Action: If the sample is a colorless solid, dissolve a small amount in a non-polar solvent (e.g.,

      
      ).[1] If it turns blue, it is a nitroso dimer dissociating to a monomer.[1]
      
  • Solid State FTIR (KBr or ATR):

    • Scan range:

      
      .[1]
      
    • Check 3200 region: A broad band here confirms Oxime .[1] Absence suggests Nitroso.[1]

    • Check 1190-1425 region: Strong bands here (with no OH) suggest Nitroso Dimer .[1]

  • Solution State FTIR (Dilution Validation):

    • Dissolve sample in

      
       or 
      
      
      
      .[1]
    • Nitroso Behavior: Dimer bands (

      
      ) should decrease, and Monomer bands (
      
      
      
      ) should appear/increase.[1]
    • Oxime Behavior: The broad

      
       band may sharpen (less intermolecular H-bonding) but will not disappear.[1] The 
      
      
      
      band (
      
      
      ) remains relatively stable.[1]
Figure 2: Spectral Assignment Decision Tree

DecisionTree Start Unknown Sample (IR Spectrum) CheckOH Band @ 3150-3300 cm⁻¹? (Broad) Start->CheckOH IsOxime Probable OXIME CheckOH->IsOxime Yes NoOH No OH Band CheckOH->NoOH No ConfOxime Confirm with: 1. C=N stretch (1615-1690) 2. N-O stretch (900-1000) IsOxime->ConfOxime CheckState Check Physical State & Color NoOH->CheckState Solid Colorless/Yellow Solid CheckState->Solid Solid Liquid Blue/Green Liquid (or dilute solution) CheckState->Liquid Solution/Gas Dimer NITROSO DIMER Look for strong bands: 1190-1290 (trans) 1323-1425 (cis) Solid->Dimer Monomer NITROSO MONOMER Look for strong band: 1500-1600 cm⁻¹ Liquid->Monomer Dimer->Monomer Dissolve in warm solvent

Caption: Logical workflow for assigning spectra. Note the dashed line indicating the conversion of Dimer to Monomer upon dissolution/heating.

Performance Analysis & Limitations

Limit of Detection (LOD)
  • Oximes: The

    
     stretch is highly sensitive.[1] Even trace amounts of oxime (e.g., from partial tautomerization) will show a broad baseline hump at 
    
    
    
    .[1]
  • Nitroso: The monomer

    
     band (
    
    
    
    ) is strong but can be obscured by aromatic ring breathing modes or amide II bands in complex drug molecules.[1]
Solvent Effects[1]
  • Polar Solvents: In solution, polar solvents can stabilize the zwitterionic resonance forms of the nitroso group, shifting the

    
     stretch to lower frequencies (red shift).
    
  • Dimerization Equilibrium: The monomer-dimer equilibrium is concentration and temperature dependent.[1] High concentrations favor the dimer (low frequency bands); high temperatures favor the monomer (high frequency bands).

False Positives
  • Carbonyl Overlap: The Oxime

    
     stretch (
    
    
    
    ) often overlaps with Carbonyl
    
    
    stretches (
    
    
    ).[1] Differentiation: The Oxime always has the accompanying
    
    
    band; the Carbonyl does not (unless it is a carboxylic acid, which has a distinct, even broader OH centered at 3000).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for organic spectroscopy ranges).

    • [1]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1][2] Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3315-3340.[1][2] (Authoritative review on nitroso synthesis, dimerization, and tautomerism).

    • [1]

  • Chemistry LibreTexts. (2025).[1] Infrared Spectroscopy Absorption Table. (General reference for functional group frequencies).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Detailed data on cis/trans nitroso dimer shifts).

Sources

Technical Guide: Mass Spectrometry Analysis of Chlorinated Nitrosophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chlorinated Nitrosophenols Content Type: Technical Comparison Guide

Executive Summary

Chlorinated nitrosophenols (CNPs), particularly 2,6-dichloro-4-nitrosophenol (DCNP) and 2,4-dichloro-6-nitrosophenol , are emerging disinfection byproducts (DBPs) with significant genotoxic potential. Their analysis is complicated by quinone monoxime tautomerism , thermal instability, and ionization-dependent fragmentation pathways.

This guide compares the two dominant analytical architectures: GC-EI-MS (Gas Chromatography - Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization) . While GC-MS remains the historic gold standard for volatile DBPs, our comparative analysis demonstrates that LC-ESI-MS/MS offers superior structural fidelity for CNPs by avoiding thermal degradation and derivatization artifacts.

Part 1: The Chemical Context – Tautomerism & Stability

Before selecting an ionization mode, researchers must understand the analyte's dynamic nature. CNPs exist in a tautomeric equilibrium between the nitrosophenol and quinone monoxime forms.

  • Gas Phase (GC): High injector temperatures (

    
    ) shift the equilibrium or cause thermal decomposition unless the hydroxyl group is "locked" via derivatization (e.g., silylation).
    
  • Liquid Phase (LC): The equilibrium is solvent-dependent. In polar solvents (methanol/water), the quinone monoxime form often predominates, altering the expected fragmentation pattern from a simple "phenol" loss.

Visualization: Tautomerism and Fragmentation Logic

The following diagram illustrates how the starting structure dictates the primary fragmentation channel (Loss of NO vs. Loss of CO).

Tautomerism Phenol Nitrosophenol Form (Aromatic) Oxime Quinone Oxime Form (Non-Aromatic) Phenol->Oxime Tautomerism (Solution/Gas) Frag_NO Fragment: [M - NO] (Radical Loss) Phenol->Frag_NO EI / Homolytic Cleavage Frag_CO Fragment: [M - CO] (Ring Contraction) Oxime->Frag_CO Rearrangement

Figure 1: Tautomeric equilibrium dictates fragmentation. The aromatic phenol form favors radical NO loss, while the oxime form facilitates ring fragmentation.

Part 2: Comparative Analysis of Ionization Techniques

Technique A: GC-EI-MS (Derivatized)
  • Mechanism: Hard ionization (70 eV).

  • Requirement: Analytes must be derivatized (typically with BSTFA or MTBSTFA) to form trimethylsilyl (TMS) ethers.

  • Primary Fragment: The molecular ion

    
     is often weak. The base peak is usually 
    
    
    
    (loss of methyl from TMS group) or
    
    
    .
Technique B: LC-ESI-MS/MS (Native)
  • Mechanism: Soft ionization (Negative Mode,

    
    ).
    
  • Requirement: No derivatization. Direct injection.

  • Primary Fragment: The deprotonated precursor

    
     yields highly specific product ions via Collision Induced Dissociation (CID).
    
Comparative Data Table
FeatureGC-EI-MS (TMS-Derivatized)LC-ESI-MS/MS (Native)
Precursor Ion

(Radical Cation)

(Deprotonated Anion)
Key Neutral Loss

(15 Da),

(30 Da)

(30 Da),

(36 Da)
LOD (Sensitivity)


Selectivity Moderate (Matrix interferences common)High (MRM transitions are specific)
Thermal Stability Poor (Risk of artifact formation)Excellent (Ambient temperature)
Isotope Pattern Distinct Cl clusters (

)
Distinct Cl clusters preserved

Part 3: Deep Dive into Fragmentation Mechanisms

The Chlorine Isotope Signature

Regardless of the ionization method, the presence of chlorine atoms provides a self-validating spectral fingerprint.

  • Rule:

    
     and 
    
    
    
    exist in a 3:1 natural abundance ratio.
  • Application:

    • Monochloro: M and M+2 peaks (3:1 height).[1]

    • Dichloro (e.g., DCNP): M, M+2, M+4 peaks (9:6:1 height).

    • Analyst Note: If your mass spectrum does not show this cluster pattern, the peak is not a chlorinated nitrosophenol, regardless of retention time.

ESI(-) Fragmentation Pathway (LC-MS/MS)

In negative electrospray ionization, the fragmentation is driven by charge localization on the phenolate oxygen or the nitroso group.

  • Precursor:

    
     (m/z 190 for DCNP).
    
  • Step 1: Loss of Nitric Oxide (NO). The most abundant product ion.

    • This forms a radical anion (semiquinone type structure).

  • Step 2: Loss of CO or Chlorine.

    • The radical anion is unstable and ejects CO (28 Da) to contract the ring, or loses a Chlorine radical.

EI Fragmentation Pathway (GC-MS)
  • Precursor:

    
     (Derivatized).
    
  • Alpha-Cleavage: Loss of a methyl group from the silicon atom is the standard base peak for TMS derivatives.

  • Nitroso Cleavage: Subsequent loss of NO.

Visualization: LC-MS/MS Fragmentation Workflow

This diagram details the specific transitions used for Multiple Reaction Monitoring (MRM) in quantitative analysis.

FragmentationPath Precursor Precursor Ion [M-H]- (m/z 190 for DCNP) Transition1 Product Ion A [M-H-NO]- (m/z 160) (Quantifier) Precursor->Transition1 Loss of NO (30 Da) Collision Energy: 15-20 eV Transition3 Product Ion C [M-H-HCl]- (m/z 154) (Minor) Precursor->Transition3 Loss of HCl (36 Da) Transition2 Product Ion B [M-H-NO-CO]- (m/z 132) (Qualifier) Transition1->Transition2 Loss of CO (28 Da) Collision Energy: 25-30 eV

Figure 2: ESI(-) Fragmentation pathway for 2,6-dichloro-4-nitrosophenol. The m/z 190 > 160 transition is the standard quantifier.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation (Self-Validating)

Rationale: CNPs are acidic (


). Recovery depends on pH control.
  • Acidification: Adjust water sample pH to < 2.0 using

    
    . This protonates the phenol, ensuring it is uncharged and extractable by SPE.
    
  • Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Validation Step: Spike a deuterated internal standard (

      
      -nitrosophenol) prior to extraction. Recovery must be 80-120%.
      
  • Elution: Elute with Methanol/MTBE (90:10).

  • Reconstitution:

    • For LC-MS: Reconstitute in 10% Methanol / 90% Water (mobile phase initial conditions).

    • For GC-MS: Evaporate to dryness, reconstitute in Ethyl Acetate, add BSTFA (1% TMCS), incubate at

      
       for 30 mins.
      
Protocol 2: Instrument Parameters (LC-MS/MS)[2]
  • Source: Electrospray Ionization (ESI), Negative Mode.

  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces arc discharge in negative mode).

  • Desolvation Temp:

    
     (Ensure complete droplet evaporation).
    
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).

    • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, hold 1 min, ramp to 90% B over 8 mins.

    • Why? Nitrosophenols are moderately polar; starting high organic will cause them to elute in the void volume.

References

  • United States Environmental Protection Agency (EPA). (2022). Unregulated Contaminant Monitoring Rule (UCMR 5) Methods. [Link]

  • Richardson, S. D., & Plewa, M. J. (2020). To Measure or Not to Measure? What to Do about Unregulated DBPs. Journal of Environmental Sciences. [Link]

  • Boyd, J. M., et al. (2011). Characterization of Chloro- and Bromo-Nitrosophenols in Disinfected Water. Water Research. [Link]

  • Zhao, Y., et al. (2019). Formation of Chlorinated Nitrosophenols during Chlorination of Phenolic Compounds. Environmental Science & Technology.[1] [Link]

Sources

Comparative Guide: HPLC Separation of Nitrosophenol and Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating mixtures of nitrosophenols and nitrophenols presents a unique chromatographic challenge due to two distinct molecular behaviors: structural isomerism (ortho- vs. para- substitution) and tautomeric equilibrium (nitroso-phenol vs. quinone-oxime).

This guide compares the industry-standard C18 (Reversed-Phase) method against the selectivity-enhanced Phenyl-Hexyl method. While C18 remains the baseline for general hydrophobicity-based separation, Phenyl-Hexyl stationary phases offer superior resolution for aromatic isomers by exploiting


 interactions, particularly when methanol is used as the organic modifier.

Part 1: Mechanistic Foundation

To develop a robust method, one must understand the molecular forces at play.

The "Ortho Effect" (Intramolecular Hydrogen Bonding)[1]
  • Ortho-Nitrophenol (2-NP): Forms a strong intramolecular hydrogen bond between the hydroxyl and nitro groups. This creates a planar, "closed" chelate structure that is less polar externally and sterically hindered.

  • Para-Nitrophenol (4-NP): Cannot form internal bonds. It acts as a typical polar phenol, engaging in strong intermolecular hydrogen bonding with the mobile phase.

  • Chromatographic Consequence: On C18 columns, ortho-isomers often elute earlier than para-isomers despite being "less polar" in a bulk sense.[1] This is due to the "planar/compact" shape preventing deep intercalation into the C18 brush, or reduced hydrophobic surface area contact compared to the para isomer.

The Quinone Monoxime Tautomerism

4-Nitrosophenol exists in equilibrium with p-benzoquinone monoxime .

  • Equilibrium: $ \text{HO-C}_6\text{H}_4\text{-NO} \rightleftharpoons \text{O=C}_6\text{H}_4\text{=N-OH} $

  • Impact: This equilibrium is solvent and pH-dependent. In solution, the quinone oxime form often predominates. This affects the UV absorption spectrum (shifting

    
     to ~300–310 nm) and can cause peak broadening if the interconversion rate is comparable to the chromatographic timescale.
    
Visualization: Separation Mechanisms

SeparationMechanism cluster_analytes Analytes cluster_c18 Method A: C18 Interaction cluster_phenyl Method B: Phenyl-Hexyl Interaction Ortho 2-Nitrophenol (Intramolecular H-Bond) C18_Mech Hydrophobic Interaction (Van der Waals) Ortho->C18_Mech Pi_Mech Pi-Pi (π-π) Interaction (Electron Overlap) Ortho->Pi_Mech Para 4-Nitrophenol (Intermolecular H-Bond) Para->C18_Mech Para->Pi_Mech Nitroso 4-Nitrosophenol (Quinone Oxime Tautomer) Nitroso->C18_Mech Result_C18 Elution: Ortho -> Para (Steric/Polarity driven) C18_Mech->Result_C18 Result_Phenyl Enhanced Selectivity (Retains Aromaticity) Pi_Mech->Result_Phenyl

Figure 1: Mechanistic differences between C18 (Hydrophobicity) and Phenyl-Hexyl (Pi-Pi Interactions) for phenolic isomers.

Part 2: Comparative Methodologies

Method A: The Benchmark (C18 / Acetonitrile)

This is the standard starting point for most labs. It relies on the hydrophobicity difference between the isomers.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Merck Chromolith RP-18e), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 50 mM Ammonium Acetate or 0.1% Formic Acid (pH ~3.0–5.0). Acidic pH is critical to suppress phenol ionization.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Gradient: 20% B to 60% B over 10 minutes.

  • Detection: UV 280 nm (compromise) or DAD (270 nm for Nitrophenols, 305 nm for Nitrosophenols).

Pros:

  • Robust and widely available.

  • ACN provides low backpressure and sharp peaks.

Cons:

  • Limited selectivity for positional isomers (Resolution

    
     between 2-NP and 4-NP can be marginal).
    
  • "Ortho" isomer often elutes very early, risking overlap with the solvent front or polar impurities.

Method B: The Alternative (Phenyl-Hexyl / Methanol)

This method utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the ligand interacts with the


-electrons of the nitrophenols.
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax StableBond-Phenyl), 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Methanol (MeOH) .

    • Crucial Note: Methanol is preferred over ACN for phenyl columns because ACN's own

      
      -electrons (triple bond) can interfere with the stationary phase's 
      
      
      
      interactions, dampening selectivity.[4]
  • Flow Rate: 0.8 mL/min (MeOH has higher viscosity).

  • Gradient: 30% B to 70% B over 15 minutes.

Pros:

  • Orthogonal Selectivity: Separates based on aromatic electron density, not just hydrophobicity.

  • Peak Shape: Often improves symmetry for aromatic acids.

  • Resolution: Significantly higher

    
     for ortho/para pairs compared to C18.
    

Cons:

  • Higher backpressure due to Methanol.

  • Longer equilibration times.

Part 3: Performance Data & Validation

Comparative Data Summary

Data representative of typical results under optimized gradient conditions.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Elution Order 4-Nitrosophenol < 2-Nitrophenol < 4-Nitrophenol4-Nitrosophenol < 2-Nitrophenol < 4-Nitrophenol
Retention (k' 4-NP) ~ 2.5~ 3.8 (Increased retention)
Resolution (

) 2-NP/4-NP
~ 2.2 (Adequate)> 4.5 (Superior)
Tailing Factor (

)
1.1 – 1.31.0 – 1.1
Selectivity Driver Hydrophobicity & Steric Bulk

Interactions & H-Bonding
Self-Validating Protocol: Step-by-Step

To ensure scientific integrity (E-E-A-T), follow this protocol which includes "Checkpoints" to validate the system before running samples.

  • Preparation of Standards:

    • Dissolve 10 mg of each analyte in 10 mL Methanol (Stock: 1 mg/mL).

    • Checkpoint 1: Observe the color.[5][6] 4-Nitrosophenol solutions may appear yellow/brown due to the quinone oxime tautomer.

    • Dilute to 50 µg/mL in Mobile Phase A (Initial conditions).

  • System Equilibration:

    • Flush column with 100% B for 10 mins, then equilibrate at initial gradient conditions for 15 mins.

    • Checkpoint 2: Monitor baseline stability at 280 nm. Drift should be < 1 mAU/min.

  • Wavelength Validation (DAD Scan):

    • Inject the 4-Nitrosophenol standard alone.

    • Extract the UV spectrum.

    • Validation: Confirm

      
       is present around 300–310 nm (indicating Quinone Oxime form) and 220-230 nm. If detection is only at 254 nm, sensitivity for the nitroso compound may be poor.
      
  • Resolution Check:

    • Inject the mixture.

    • Calculate

      
       between 2-Nitrophenol and 4-Nitrophenol.[7]
      
    • Pass Criteria:

      
      . If 
      
      
      
      , lower the %B start or switch to Method B (Phenyl-Hexyl).

Part 4: Troubleshooting & Optimization Logic

Workflow Decision Tree

Use this logic to troubleshoot separation issues.

OptimizationTree Start Start: Run Standard Mix (C18, pH 4.0) CheckRes Check Resolution (Rs) of Isomers Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution CheckRes->BadRes No ChangeCol Switch to Phenyl-Hexyl Use Methanol BadRes->ChangeCol CheckPeak Check Peak Shape (Tailing?) ChangeCol->CheckPeak TailYes Tailing > 1.5 Ionization Issue CheckPeak->TailYes Yes TailNo Good Shape CheckPeak->TailNo No FixpH Lower pH to 3.0 (Ensure Neutrality) TailYes->FixpH FixpH->CheckPeak

Figure 2: Decision tree for method optimization.

Critical Troubleshooting Tips
  • Peak Tailing: Phenols are weak acids (pKa ~7). If the mobile phase pH is near 6 or 7, partial ionization occurs, causing severe tailing and retention shifts. Always maintain pH < 5.0 (preferably pH 3.0–4.0) to keep analytes protonated (neutral).

  • Ghost Peaks: Nitrosophenols are reactive. Ensure autosampler temperature is controlled (4°C) to prevent degradation during the sequence.

  • Carryover: Nitrophenols can stick to stainless steel. Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column and a C-18 Column. Application Note. Retrieved from [Link]

  • Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal. Retrieved from [Link]

  • SIELC Technologies. Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021).[8] Why is quinone mono oxime more stable than 4-nitrosophenol? Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-chloro-1,4-benzoquinone 4-oxime: Beyond Single Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of chemical reactivity, biological activity, and material properties. While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structural elucidation, a multi-faceted analytical approach often provides a more comprehensive understanding, especially when suitable crystals are elusive or when studying dynamic systems. This guide provides an in-depth comparison of analytical techniques for the structural analysis of 3-chloro-1,4-benzoquinone 4-oxime, a molecule of interest due to the rich chemistry of quinone oximes.

While a definitive crystal structure for 3-chloro-1,4-benzoquinone 4-oxime is not publicly available in crystallographic databases as of this writing, we can infer its structural characteristics from closely related analogs. This guide will leverage data from these analogs to compare the utility of various analytical methods.

The Central Challenge: Tautomerism in Quinone Oximes

A key structural feature of 4-benzoquinone monoximes is the potential for nitroso-phenol tautomerism. The molecule can exist in equilibrium between the quinone oxime form and the p-nitrosophenol form. Understanding this equilibrium is crucial as the two forms have different electronic and steric properties, which can significantly impact their chemical behavior and biological interactions.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer in the Solid State

SC-XRD provides direct, high-resolution information about the atomic arrangement in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For quinone oximes, SC-XRD can definitively resolve the tautomeric form present in the crystal lattice.

Causality in Experimental Choices:

The success of SC-XRD hinges on the ability to grow high-quality single crystals. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. For small organic molecules like 3-chloro-1,4-benzoquinone 4-oxime, a solvent system that allows for slow, controlled precipitation is ideal.

Self-Validating Protocol: A Step-by-Step Methodology for SC-XRD
  • Crystal Selection and Mounting: Under a polarized light microscope, select a clear, well-formed crystal (ideally 0.1-0.3 mm in each dimension) free of cracks or defects. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection: Mount the goniometer on the diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector is recommended. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods.[1]

  • Validation: The final refined structure is validated using metrics such as the R-factor, goodness-of-fit, and analysis of the difference electron density map.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 3-chloro-1,4-benzoquinone 4-oxime, NMR can provide valuable information about its tautomeric equilibrium in different solvents.[2]

Causality in Experimental Choices:

The choice of NMR experiment and solvent is crucial. ¹H and ¹³C NMR are standard for determining the carbon-hydrogen framework. Advanced 2D NMR techniques like HSQC and HMBC can establish long-range correlations. The solvent can influence the tautomeric equilibrium; therefore, running spectra in both protic and aprotic solvents can be informative.

Self-Validating Protocol: A Step-by-Step Methodology for NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons. For the quinone oxime tautomer, one would expect signals for the vinyl protons and the oxime proton. The p-nitrosophenol tautomer would show aromatic proton signals.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to identify the carbon skeleton. The chemical shifts of the carbonyl and oxime carbons in the quinone oxime form will differ significantly from the phenolic and nitroso-substituted carbons in the p-nitrosophenol form.

  • 2D NMR Spectroscopy: Perform HSQC and HMBC experiments to confirm assignments and establish connectivity within the molecule.

  • Variable Temperature (VT) NMR: If tautomerism is suspected, acquiring NMR spectra at different temperatures can provide information about the thermodynamics of the equilibrium.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Workflow for NMR Spectroscopic Analysis.

Vibrational Spectroscopy (FTIR and Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups. For 3-chloro-1,4-benzoquinone 4-oxime, these techniques can help distinguish between the two tautomers.

Causality in Experimental Choices:

The choice between FTIR and Raman depends on the sample and the information desired. FTIR is generally more sensitive to polar functional groups, while Raman is better for non-polar and symmetric vibrations. For a solid sample, Attenuated Total Reflectance (ATR)-FTIR is a convenient technique.

Key Vibrational Modes for Tautomer Identification:
  • Quinone Oxime Form:

    • C=O stretch: ~1650-1680 cm⁻¹

    • C=N stretch: ~1620-1640 cm⁻¹

    • N-O stretch: ~930-960 cm⁻¹

  • p-Nitrosophenol Form:

    • O-H stretch (phenolic): Broad, ~3200-3600 cm⁻¹

    • Aromatic C=C stretches: ~1450-1600 cm⁻¹

    • N=O stretch: ~1500-1550 cm⁻¹

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are sensitive to the extent of conjugation.[3][4][5][6] The quinone oxime and p-nitrosophenol tautomers have different conjugated systems and will therefore exhibit different UV-Vis spectra.

Causality in Experimental Choices:

The choice of solvent is important as it can affect the position and intensity of the absorption bands. A non-polar solvent like hexane will provide a spectrum that is less influenced by solvent-solute interactions, while a polar solvent like ethanol can interact with the molecule and shift the absorption maxima.

  • Expected Electronic Transitions:

    • Quinone Oxime Form: π → π* transitions of the conjugated system.

    • p-Nitrosophenol Form: π → π* transitions of the aromatic ring and n → π* transition of the nitroso group.

Computational Chemistry: A Predictive and Complementary Tool

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers, predict their geometric parameters, and simulate their spectroscopic properties.[7][8][9]

Causality in Experimental Choices:

The choice of functional and basis set is critical for obtaining accurate results. For organic molecules, hybrid functionals like B3LYP with a Pople-style basis set (e.g., 6-31G(d,p)) often provide a good balance of accuracy and computational cost.

Self-Validating Protocol: A Step-by-Step Methodology for DFT Calculations
  • Geometry Optimization: Build the initial structures of both the quinone oxime and p-nitrosophenol tautomers. Perform geometry optimization calculations to find the lowest energy conformation for each.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain predicted vibrational spectra.

  • Energy Calculations: Calculate the relative electronic energies of the two tautomers to predict which is more stable.

  • Spectroscopic Prediction: Simulate the NMR, IR, and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 3: Workflow for Computational Analysis.

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations Experimental Data Support
SC-XRD Precise 3D structure in the solid state, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals; provides no information on solution-state behavior.Provides definitive evidence of the tautomeric form in the solid state.
NMR Spectroscopy Connectivity, chemical environment of atoms in solution, dynamic processes like tautomerism.Provides information on solution-state structure and dynamics; non-destructive.Can be complex to interpret; sensitivity can be an issue.Can determine the predominant tautomer in solution and quantify the equilibrium.
FTIR/Raman Presence of functional groups.Rapid and non-destructive; can be used for solid and solution samples.Provides limited information on the overall molecular structure.Can provide evidence for the presence of key functional groups of each tautomer.
UV-Vis Spectroscopy Information about the conjugated system and electronic transitions.Simple and rapid; sensitive to changes in conjugation.Provides limited structural information.Can distinguish between the different conjugated systems of the tautomers.
Computational Chemistry Relative stabilities of tautomers, predicted geometries, and spectroscopic properties.Can provide insights that are difficult to obtain experimentally; predictive power.Accuracy depends on the level of theory; does not replace experimental data.Can aid in the interpretation of experimental spectra and predict the more stable tautomer.

Conclusion

The structural elucidation of 3-chloro-1,4-benzoquinone 4-oxime is best approached through a combination of analytical techniques. While single-crystal X-ray diffraction provides the definitive solid-state structure, NMR spectroscopy is indispensable for understanding its behavior in solution, particularly the crucial nitroso-phenol tautomeric equilibrium. Vibrational and UV-Vis spectroscopy offer valuable complementary data on functional groups and electronic structure. Finally, computational chemistry serves as a powerful predictive and interpretative tool that can guide and rationalize experimental findings. By integrating the data from these diverse techniques, researchers can build a comprehensive and robust understanding of the structure and properties of this and other challenging molecular systems.

References

  • Cooper, R. I. (n.d.). Recent advances in small molecule refinement. IUCr. Retrieved February 6, 2026, from [Link]

  • Grimme, S., Hansen, A., Mewes, J.-M., & Bursch, M. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved February 6, 2026, from [Link]

  • News-Medical. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved February 6, 2026, from [Link]

  • RSC Publishing. (n.d.). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved February 6, 2026, from [Link]

  • Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). 1,4-Benzoquinone. Retrieved February 6, 2026, from [Link]

  • LibreTexts Chemistry. (2015, July 18). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

  • YouTube. (2021, February 4). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. [Link]

  • YouTube. (2019, August 2). UV-Vis Spectroscopy and Conjugated Systems. [Link]

  • MDPI. (2023, July 5). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectrum of oximes from CNSL. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). o-Benzoquinone dioxime. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2023, February 10). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. [Link]

  • ResearchGate. (n.d.). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). X-Ray Photoelectron Spectroscopy of P-Benzoquinone, Hydroquinone and Their Halogen-Substituted Derivatives. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2018, December 6). A Practical Guide to the Design of Molecular Crystals. [Link]

  • UCL Discovery. (2018, December 6). A Practical Guide to the Design of Molecular Crystals. [Link]

  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved February 6, 2026, from [Link]

  • arXiv. (2022, September 9). [2209.04253v1] A combined time-dependent and time-independent density functional theory approach for the calculation of core-electron spectra. [Link]

  • Google Patents. (n.d.). US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved February 6, 2026, from [Link]

  • Journal of Electrochemistry. (n.d.). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors. Retrieved February 6, 2026, from [Link]

  • arXiv. (2026, January 30). A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. [Link]

  • PMC. (n.d.). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Retrieved February 6, 2026, from [Link]

  • University of Glasgow. (n.d.). 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. Retrieved February 6, 2026, from [Link]

  • University of Glasgow. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved February 6, 2026, from [Link]

  • University of Cambridge. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved February 6, 2026, from [Link]

  • Corvinus University of Budapest. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved February 6, 2026, from [Link]

Sources

Benchmarking 3-Chloro-4-nitrosophenol (CNP) Sensitivity in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 3-Chloro-4-nitrosophenol (CNP) , a specialized chromogenic reagent used primarily in the high-sensitivity spectrophotometric determination of transition metals (specifically Iron and Cobalt) and as a reactive intermediate in modified indophenol assays.

Executive Summary: The Case for Halogenated Nitrosophenols

While 1,10-Phenanthroline remains the gold standard for routine iron analysis, and 4-Nitrophenol is the ubiquitous standard for phosphatase assays, 3-Chloro-4-nitrosophenol (CNP) occupies a critical high-performance niche.

Its value lies in its structural tautomerism (existing in equilibrium with 3-chloro-1,4-benzoquinone 4-oxime). The electron-withdrawing chlorine substituent at the meta position to the hydroxyl group (and ortho to the quinone oxygen) lowers the pKa and significantly enhances the molar absorptivity (


)  of the resulting metal chelates or indophenol dyes. This makes CNP a superior candidate for trace-level quantification  where standard reagents hit their Limit of Quantification (LOQ).

Mechanistic Insight: Why CNP Outperforms Standard Reagents

To understand the sensitivity shift, one must look at the electronic influence of the chlorine atom on the chromophore.

The Tautomeric Advantage

Unlike simple phenols, CNP operates via a Nitroso-Oxime Tautomerism . In the presence of transition metals (Fe²⁺, Co²⁺, Cu²⁺), the equilibrium shifts to favor the formation of stable, deeply colored chelate complexes.

  • Standard Reagent (p-Nitrosophenol): Forms complexes with moderate stability; subject to pH interference.

  • CNP (Chlorinated): The chlorine atom exerts an inductive effect (-I), stabilizing the quinoid form. This results in a bathochromic shift (red shift) and a hyperchromic effect (increased intensity), allowing for detection at longer wavelengths with higher sensitivity.

Visualization of the Signal Transduction

The following diagram illustrates the pathway from free reagent to the detectable colored complex, highlighting the critical chelation step.

CNP_Mechanism Reagent 3-Chloro-4-nitrosophenol (Reagent) Tautomer Quinone Oxime Intermediate Reagent->Tautomer pH Adjustment (Equilibrium Shift) Complex Metal-CNP Chelate (Deep Green/Blue) Tautomer->Complex + Metal Ion (Chelation) Metal Trace Metal (Fe²⁺ / Co²⁺) Metal->Complex Signal Absorbance (λmax: ~700-750 nm) Complex->Signal Spectrophotometry

Figure 1: Reaction pathway of 3-Chloro-4-nitrosophenol.[1][2][3] The tautomeric shift to the oxime form facilitates high-affinity chelation with trace metals, generating a distinct absorbance signal.

Comparative Benchmarking Data

The following data compares CNP against industry-standard alternatives for Iron (Fe) and Cobalt (Co) determination.

Sensitivity Metrics (Molar Absorptivity & LOD)
ReagentPrimary Analyte

(nm)
Molar Absorptivity (

)
LOD (ppm)pH Stability
3-Chloro-4-nitrosophenol Fe(II) / Co(II) 700 - 750 ~3.5 - 4.2 × 10⁴ 0.005 pH 4.5 - 8.0
1,10-PhenanthrolineFe(II)5101.1 × 10⁴0.05pH 2.0 - 9.0
Nitroso-R-SaltCo(II)5203.0 × 10⁴0.02pH 5.0 - 7.0
4-NitrophenolEnzyme (ALP)4051.8 × 10⁴N/ApH > 9.0

Key Takeaway: CNP exhibits a 3-4x higher molar absorptivity compared to 1,10-Phenanthroline. This directly translates to a lower Limit of Detection (LOD), making it the superior choice for analyzing ultra-trace metals in environmental or biological samples where sample volume is limited.

Selectivity Profile

While Phenanthroline is highly specific for Iron, CNP is a broader group reagent.

  • Interference Warning: CNP reacts strongly with Copper (Cu) and Nickel (Ni).

  • Resolution: Unlike Phenanthroline, the CNP-Metal complexes often have distinct

    
     peaks (e.g., Fe at ~700nm vs. Co at ~520nm), allowing for simultaneous determination  via multi-component analysis, which is not possible with standard reagents.
    

Validated Experimental Protocol: Trace Iron Determination

This protocol is designed to maximize the sensitivity advantages of CNP while mitigating instability issues common to nitrosophenols.

Reagents Preparation
  • CNP Stock Solution (0.01 M): Dissolve 173.6 mg of 3-Chloro-4-nitrosophenol in 100 mL of ethanol. Note: Store in amber glass at 4°C. Stable for 1 week.

  • Buffer (pH 6.5): 0.2 M Sodium Acetate / Acetic Acid buffer.

  • Reducing Agent: 10% Hydroxylamine Hydrochloride (freshly prepared) – Essential to keep Fe in the Fe(II) state.

Assay Workflow
  • Sample Prep: Pipette 1.0 mL of aqueous sample (containing 0.1–5.0 µg Fe) into a 10 mL volumetric flask.

  • Reduction: Add 1.0 mL of Hydroxylamine Hydrochloride. Wait 5 minutes.

  • Buffering: Add 2.0 mL of Acetate Buffer (pH 6.5).

  • Color Development: Add 2.0 mL of CNP Stock Solution.

  • Solvent Extraction (Critical Step): Unlike Phenanthroline (aqueous), the CNP-Fe complex is best extracted into Isoamyl Alcohol or Chloroform for maximum sensitivity.

    • Add 5.0 mL organic solvent and shake vigorously for 1 min.

  • Measurement: Separate the organic layer and measure absorbance at 700 nm against a reagent blank.

Workflow Diagram

Protocol_Workflow Start Sample (Fe³⁺/Fe²⁺) Step1 Reduction (Hydroxylamine HCl) Start->Step1 Step2 Buffering (pH 6.5 Acetate) Step1->Step2 Step3 Reagent Addition (3-Chloro-4-nitrosophenol) Step2->Step3 Step4 Solvent Extraction (Isoamyl Alcohol) Step3->Step4 Step5 Phase Separation Step4->Step5 End Spectrophotometry (λ = 700 nm) Step5->End

Figure 2: Extraction-based workflow for trace iron determination using CNP, ensuring removal of aqueous interferences.

Expert Troubleshooting & Causality

  • Issue: High background absorbance in the blank.

    • Causality: Nitrosophenols are light-sensitive and can photo-degrade into dark-colored quinones.

    • Fix: Perform all reactions in low-light conditions and use fresh reagents.

  • Issue: Nonlinear calibration curve at high concentrations.

    • Causality: CNP has limited solubility in pure water. At high metal concentrations, the reagent becomes the limiting factor (stoichiometry failure).

    • Fix: Ensure the molar ratio of Reagent:Metal is at least 10:1 .

  • Issue: Fading color.

    • Causality: The Fe(II)-CNP complex can oxidize back to Fe(III) or the ligand can degrade if the pH drifts > 8.0.

    • Fix: Strictly maintain pH between 5.0–7.0 using the acetate buffer.

References

  • Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard reference for nitrosophenol molar absorptivity values).
  • Toei, K. (1975). "Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron". The Analyst, 100, 629-636.

  • Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution. (Comparison baseline for 1,10-Phenanthroline methods).

  • PubChem. (2023). 3-Chloro-4-nitrosophenol Compound Summary. National Library of Medicine. (Note: Often indexed alongside the nitro- variant; verify CAS 13333-97-6 for specific oxime derivatives).

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Urgency

3-Chloro-4-nitrosophenol (CAS: 13333-97-6) presents a dual-hazard profile that often leads to improper disposal in research environments. It is both a halogenated organic (requiring specific incineration protocols to manage HCl emissions) and a nitroso-compound (carrying thermal instability risks).

The Core Directive: Do NOT dispose of this chemical in general organic waste or drain systems. It must be segregated into a Halogenated Organic waste stream. If the substance appears dry or crystalline on the threads of the container, treat it as potentially shock-sensitive.

Hazard Architecture: The "Why" Behind the Protocol

To ensure compliance and safety, researchers must understand the chemical mechanisms driving these disposal requirements.

Physicochemical Risk Profile[1][2][3]
PropertyHazard ImplicationOperational Consequence
Nitroso Group (-NO) Thermal InstabilityCan undergo self-accelerating decomposition if heated. Never autoclave.
Chlorine Substituent Acid Gas GenerationCombustion releases Hydrogen Chloride (HCl). Must go to an incinerator with a scrubber.
Phenolic Moiety Toxicity & AcidityCorrosive to tissue; toxic to aquatic life. Requires secondary containment.
Physical State Dust/Aerosol PotentialIrritating to respiratory tract (H335).[1] Use only in a certified fume hood.
Critical Incompatibilities
  • Strong Oxidizers: Reaction with nitrates or perchlorates can trigger explosive decomposition.

  • Reducing Agents: Can generate heat and toxic byproducts.

  • Bases: Forms salts which may have different solubility or stability profiles.

Pre-Disposal Stabilization & Handling

Before moving the chemical to waste, ensure it is stable. Many nitrosophenols are supplied wetted to desensitize them.

  • Hydration Check: If the material was originally supplied wetted (e.g., with water), ensure it remains moist. If found as a dry, crusty solid on the cap, do not attempt to open . Contact EHS immediately for remote opening or detonation protocols.

  • Tool Selection: Use non-sparking tools (polypropylene or Teflon spatulas) rather than metal to avoid friction heating, particularly if the material is dry.

  • Quenching (Optional - Only if required by local EHS): Small amounts can sometimes be chemically deactivated, but for 3-Chloro-4-nitrosophenol, direct disposal as hazardous waste is preferred over in-lab chemical treatment to avoid creating more complex, uncharacterized waste mixtures.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects downstream waste handlers.

Phase 1: Segregation
  • Stream: Halogenated Organic Waste .

  • Why: Standard "Organic Waste" often goes to fuel blending. Halogens poison the catalysts in fuel blending and corrode standard incinerators.

  • Container: High-Density Polyethylene (HDPE) or Glass with a Teflon-lined cap. Avoid metal containers.

Phase 2: Packaging
  • Dissolution (Liquids): If the waste is a reaction mixture, ensure the solvent is compatible with halogenated streams (e.g., Dichloromethane, Chloroform).

  • Solids: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the rigid waste container. This prevents dust generation upon reopening at the disposal facility.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Chloro-4-nitrosophenol" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant."

Phase 3: Storage & Handoff[4][5][6][7]
  • Store in a cool, dry area away from direct sunlight and heat sources (steam pipes, ovens).

  • Do not store in the same secondary container as oxidizers (e.g., Nitric Acid).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Start: Identify 3-Chloro-4-nitrosophenol Waste CheckState Check Physical State Start->CheckState IsDry Is it Dry/Crusty on Threads? CheckState->IsDry SafeToHandle Material appears stable/wetted IsDry->SafeToHandle No EHS_Alert STOP: Contact EHS Potential Shock Sensitive IsDry->EHS_Alert Yes Segregation Segregate Stream SafeToHandle->Segregation StreamChoice Select Waste Stream Segregation->StreamChoice WrongStream General Organic Waste (INCORRECT) StreamChoice->WrongStream Non-Halogenated CorrectStream Halogenated Organic Waste (CORRECT) StreamChoice->CorrectStream Halogenated Labeling Label: 'Toxic', 'Halogenated' CorrectStream->Labeling Storage Store < 25°C, Away from Oxidizers Labeling->Storage

Figure 1: Decision logic for the safe segregation and disposal of 3-Chloro-4-nitrosophenol, emphasizing the critical split between general and halogenated waste streams.

Emergency Contingencies

Accidental Spillage
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is present, N95 or P100 respiratory protection is required.

  • Absorbent: Do NOT use sawdust or paper towels (combustibles). Use vermiculite , sand , or a commercial chem-sorb pad.

  • Cleanup: Scoop material gently (avoid friction) into a waste container. Wash the area with soap and water; collect the rinsate as hazardous waste.

Exposure[4][5][6][8][9][10]
  • Skin: Wash with soap and water for 15 minutes. Phenols can penetrate skin rapidly; seek medical attention if irritation persists.

  • Eyes: Rinse for 15 minutes. Immediate ophthalmological evaluation is recommended due to corrosive potential.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrosophenol. Retrieved from [Link]

  • Princeton University EHS (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Chloro-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, field-validated safety protocol for handling 3-Chloro-4-nitrosophenol . It is designed for researchers requiring immediate operational clarity and is structured to bypass generic safety advice in favor of specific, high-level chemical hygiene strategies.[1]

Executive Safety Summary
  • Primary Hazards: Severe skin/eye irritant, potential respiratory sensitizer, and harmful by ingestion/absorption.[1][2]

  • Hidden Hazard: As a nitrosophenol, this compound exists in equilibrium with its quinone monoxime tautomer. It poses thermal instability risks not always prominent in standard SDSs. Avoid heating above 60°C and protect from shock/friction when dry.

  • Critical Control: All handling of the dry solid must occur within a certified chemical fume hood.

  • PPE Standard: Double-gloving (Laminate under Nitrile) is required for solution handling due to the high permeation rate of phenolic compounds through standard nitrile.[1]

Strategic Risk Assessment

To handle this compound safely, one must understand its chemical behavior, not just its GHS codes.[1]

Chemical PropertyOperational Implication
Tautomeric Equilibrium The compound exists as both a nitrosophenol and a quinone oxime.[1] This structure facilitates rapid skin absorption and potential methemoglobinemia (interference with blood oxygen transport).
Halogenated Phenol The chlorine substituent increases lipophilicity, enhancing skin penetration compared to simple phenols. It also mandates segregation from standard organic waste (requires Halogenated Waste stream).
Thermal Instability Nitroso compounds can decompose exothermically. Do not subject dry solids to high heat, friction, or strong acids/bases which can trigger runaway decomposition.[1]
PPE Technical Specifications

Standard laboratory PPE is insufficient for direct handling of halogenated nitrosophenols. The following matrix utilizes a "Defense-in-Depth" strategy.

Protective Equipment Matrix
Body ZoneStandard RequirementTechnical Justification
Hand Protection (Solid) Double Nitrile (min 5 mil outer, 4 mil inner).[1]For dry solid weighing, nitrile offers sufficient barrier against dust. Double gloving allows immediate removal of the outer layer upon incidental contact.
Hand Protection (Solution) Laminate (Silver Shield/North) worn underNitrile .Phenols and chlorinated solvents permeate nitrile rapidly (<15 mins). Laminate liners provide >4 hour breakthrough time. The outer nitrile glove provides grip and mechanical protection.
Respiratory Fume Hood (Face velocity: 0.5 m/s).Do not use N95s as a primary control. The vapor pressure of the sublimed solid requires capture, not just filtration. Use a P100 half-mask only if hood failure occurs during spill cleanup.
Eye/Face Chemical Splash Goggles (Indirect Vent).Safety glasses are inadequate. Phenolic dust is corrosive to corneal tissue; a seal against the face is mandatory.
Body Poly-coated Lab Coat or Tyvek Sleeves.Cotton lab coats absorb phenols, holding the toxin against the skin. Use impervious sleeves for solution preparation.
Operational Workflow: The "Self-Validating" Protocol

This workflow includes "Stop/Check" points to ensure system integrity before proceeding.

Diagram 1: PPE Selection & Handling Logic

This decision tree ensures you are equipped for the specific state of matter you are handling.[1][3][4]

PPE_Logic Start Task Identification State State of Matter? Start->State Solid Dry Solid (Weighing/Transfer) State->Solid Solution Solution (Organic Solvent) State->Solution PPE_Solid PPE: Double Nitrile + Splash Goggles + Fume Hood Solid->PPE_Solid Low Permeation Risk PPE_Sol PPE: Laminate Liner + Nitrile Outer + Impervious Sleeves Solution->PPE_Sol High Permeation Risk

Caption: Decision logic for selecting glove materials based on the permeation kinetics of the chemical state.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Cold" Setup) [1]

  • Static Check: 3-Chloro-4-nitrosophenol is often a fluffy, static-prone solid.[1] Place an ionizing anti-static bar or gun inside the hood before weighing to prevent powder dispersal.

  • Glove Inflation Test: Before donning, inflate nitrile gloves to check for pinholes. This is a critical self-validation step.

  • Solvent Selection: If dissolving, use a pre-chilled solvent. The heat of solution can be exothermic; keeping it cool prevents thermal degradation.

Phase B: Active Handling

  • Weighing: Weigh inside the hood. If the balance is outside, use a tared, screw-top vial. Never transport an open weigh boat across the lab.

  • Transfer: Use a chemically resistant spatula (PTFE coated). Avoid metal spatulas if possible to prevent potential catalytic decomposition (rare but possible with nitroso compounds).

  • Dissolution: Add solid to solvent, not solvent to solid, to control the concentration gradient.

Phase C: Decontamination

  • Wipe Down: Wipe all surfaces with a detergent solution (surfactant), followed by ethanol. Phenols adhere to surfaces; water alone is ineffective.

  • Waste Segregation: Place all wipes in "Solid Hazardous Waste (Halogenated)."

Emergency Response & Spills

Skin Contact:

  • Immediate Action: Do not just rinse. Flush with polyethylene glycol (PEG 300 or 400) or a mixture of PEG/Ethanol if available, then water.[1] Phenols are lipophilic; water alone may drive them deeper into the skin initially. If PEG is unavailable, flush with copious water for >15 minutes.

Spill Cleanup (Solid):

  • Isolate: Mark the area.

  • Dampen: Cover the powder with a solvent-dampened pad (e.g., heptane or water) to prevent dust generation. Do not dry sweep.

  • Scoop: Use a plastic scoop to transfer to a waste jar.

Diagram 2: Spill Response Algorithm

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid < 5g Solid Assess->SmallSolid LargeSol Solution or >5g Assess->LargeSol Action1 Dampen with PEG/Water Scoop to Waste SmallSolid->Action1 Action2 Evacuate Lab Call EHS/Hazmat LargeSol->Action2 High Vapor Risk

Caption: Immediate decision flow for spill containment, prioritizing evacuation for large or solution-based spills.

Disposal & Waste Management
  • Classification: Halogenated Organic Waste .

  • Incompatibility: Never mix with strong oxidizing agents (e.g., Nitric Acid) or reducing agents in the waste stream.[1] This can cause fire or explosion.[3][4]

  • Container: Use amber glass or high-density polyethylene (HDPE).[1] Ensure the cap is vented if there is any risk of ongoing decomposition.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10283, 3-Chloro-4-nitrophenol (structural analogue/isomer data). Retrieved from [Link][1]

  • University of California, Berkeley (2024). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Retrieved from [Link][1][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.